2,4-PDCA
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
pyridine-2,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h1-3H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIVRKPEXXHNJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060104 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499-80-9 | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499809 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-PYRIDINEDICARBOXYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403248 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pyridinedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-2,4-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LUTIDINIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AFI29F0TVL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,4-Pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Pyridinedicarboxylic acid (also known as Lutidinic acid). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research fields. This document details the physicochemical properties, spectral data, reactivity, and biological significance of 2,4-Pyridinedicarboxylic acid, with a focus on its role as a histone demethylase inhibitor. Detailed experimental protocols for the determination of its key chemical properties are also provided, along with visualizations of its coordination chemistry and mechanism of action.
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a heterocyclic organic compound that has garnered significant interest in various scientific disciplines, particularly in medicinal chemistry and materials science. Its structure, featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 4 positions, allows it to act as a versatile chelating agent and a building block for coordination polymers and metal-organic frameworks (MOFs). Furthermore, this compound is recognized as a potent inhibitor of several 2-oxoglutarate (2-OG) dependent oxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases, making it a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics.[1][2]
This guide aims to consolidate the available chemical data on 2,4-Pyridinedicarboxylic acid, presenting it in a clear and accessible format. By providing detailed experimental methodologies and visual representations of its chemical behavior, this document serves as a practical reference for laboratory work and further research.
Physicochemical Properties
The fundamental physicochemical properties of 2,4-Pyridinedicarboxylic acid are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [3] |
| Melting Point | 243-246 °C (decomposes) | [3] |
| Boiling Point | 574.8 ± 35.0 °C at 760 mmHg (Predicted) | |
| Density | 1.6 ± 0.1 g/cm³ | |
| Solubility in Water | 4.5 g/L at 20 °C | |
| pKa₁ | ~2.15 | |
| pKa₂ | ~4.5-5 | [1] |
Spectral Properties
Spectroscopic data is essential for the identification and structural elucidation of 2,4-Pyridinedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 2,4-Pyridinedicarboxylic acid will show characteristic signals for the protons on the pyridine ring. The exact chemical shifts will be dependent on the solvent used.[1]
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, with the carboxylic acid carbons appearing at the downfield region of the spectrum.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Pyridinedicarboxylic acid is characterized by strong absorptions corresponding to the O-H stretching of the carboxylic acid groups (broad band around 2500-3300 cm⁻¹), C=O stretching of the carbonyl groups (around 1700 cm⁻¹), and C-N and C-C stretching vibrations of the pyridine ring.[1][4]
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry of 2,4-Pyridinedicarboxylic acid typically results in a molecular ion peak (M⁺) at m/z 167, along with fragmentation patterns corresponding to the loss of CO₂ and other fragments from the parent molecule.[1][5]
Reactivity and Stability
2,4-Pyridinedicarboxylic acid is a stable compound under normal laboratory conditions.[6] It is incompatible with strong oxidizing agents. Thermal decomposition may produce nitrogen oxides, carbon monoxide, and carbon dioxide.[6] The carboxylic acid groups can undergo typical reactions such as esterification and amidation. The pyridine nitrogen can be protonated or coordinated to metal ions.
Coordination Chemistry
The presence of two carboxylic acid groups and a pyridine nitrogen atom makes 2,4-Pyridinedicarboxylic acid an excellent chelating ligand for a variety of metal ions. It can coordinate to metals in several modes, acting as a bidentate or tridentate ligand, and can also bridge multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs).[7][8]
Coordination modes of 2,4-Pyridinedicarboxylic acid.
Biological Activity: Inhibition of Histone Demethylases
2,4-Pyridinedicarboxylic acid is a well-characterized inhibitor of the JMJD2 family of histone demethylases.[9][10] These enzymes are Fe(II) and 2-oxoglutarate dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from lysine (B10760008) residues on histone tails.[11] this compound acts as a competitive inhibitor by mimicking the endogenous cofactor, 2-oxoglutarate, and chelating the active site Fe(II) ion.[9][12] This inhibition blocks the demethylation process, leading to alterations in gene expression.
Inhibition of JMJD2 histone demethylase by this compound.
Experimental Protocols
The following sections provide detailed methodologies for the determination of the key chemical properties of 2,4-Pyridinedicarboxylic acid.
Melting Point Determination (Capillary Method)
Objective: To determine the melting point range of 2,4-Pyridinedicarboxylic acid.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
-
Spatula
Procedure:
-
Grind a small amount of dry 2,4-Pyridinedicarboxylic acid into a fine powder using a mortar and pestle.
-
Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the melting point apparatus.
-
Heat the apparatus slowly, at a rate of 1-2 °C per minute, when approaching the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).
-
Repeat the measurement at least twice to ensure accuracy.
Solubility Determination
Objective: To determine the solubility of 2,4-Pyridinedicarboxylic acid in water.
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Distilled water
-
Test tubes or small beakers
-
Analytical balance
-
Graduated cylinder or pipette
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Weigh a known amount of 2,4-Pyridinedicarboxylic acid (e.g., 0.1 g) and place it into a test tube or beaker.
-
Add a specific volume of distilled water (e.g., 3 mL) to the solid.
-
Stir the mixture vigorously for a set period (e.g., 10 minutes) at a constant temperature (e.g., 20 °C).
-
Observe if the solid completely dissolves.
-
If the solid dissolves completely, the solubility is greater than the concentration tested. If it does not, the compound is considered to have limited solubility at that concentration.
-
For a quantitative measurement, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., titration or spectroscopy).
pKa Determination (Potentiometric Titration)
Objective: To determine the acid dissociation constants (pKa) of 2,4-Pyridinedicarboxylic acid.
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
2,4-Pyridinedicarboxylic acid
-
Distilled water (deionized and boiled to remove CO₂)
Procedure:
-
Calibrate the pH meter using standard buffer solutions.
-
Accurately weigh a known amount of 2,4-Pyridinedicarboxylic acid and dissolve it in a known volume of CO₂-free distilled water in a beaker.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Titrate the solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.1-0.2 mL).
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration well past the equivalence points.
-
Plot a graph of pH versus the volume of NaOH added.
-
The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at half the volume of NaOH required to reach the first equivalence point, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points.
Spectroscopic Analysis
Workflow for spectroscopic analysis of this compound.
Objective: To obtain ¹H and ¹³C NMR spectra of 2,4-Pyridinedicarboxylic acid.
Materials and Equipment:
-
NMR spectrometer (e.g., 300 or 500 MHz)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆, D₂O with NaOD)
-
2,4-Pyridinedicarboxylic acid
Procedure:
-
Dissolve an appropriate amount of 2,4-Pyridinedicarboxylic acid (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.
-
Transfer the solution to an NMR tube.
-
Place the NMR tube in the spectrometer's probe.
-
Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes tuning and shimming the probe and setting appropriate acquisition parameters (e.g., number of scans, relaxation delay).
-
Process the acquired data (Fourier transformation, phase correction, baseline correction, and referencing).
Objective: To obtain the infrared spectrum of 2,4-Pyridinedicarboxylic acid.
Materials and Equipment:
-
FTIR spectrometer
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
Spatula
Procedure:
-
Thoroughly dry the KBr powder to remove any moisture.
-
Grind 1-2 mg of 2,4-Pyridinedicarboxylic acid with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Place a portion of the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
Objective: To obtain the mass spectrum of 2,4-Pyridinedicarboxylic acid.
Equipment:
-
Mass spectrometer with an Electron Ionization (EI) source, often coupled with a Gas Chromatograph (GC-MS).
-
Volatile solvent (e.g., methanol, dichloromethane)
Procedure:
-
Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid in a suitable volatile solvent.
-
Introduce the sample into the ion source of the mass spectrometer. For GC-MS, the sample is injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.
-
In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Conclusion
2,4-Pyridinedicarboxylic acid is a compound with a rich chemical profile that makes it a subject of ongoing scientific inquiry. Its well-defined physicochemical properties, coupled with its versatile coordination chemistry and significant biological activity, underscore its importance in both fundamental and applied research. This technical guide has provided a detailed summary of its chemical properties and standardized protocols for their determination, aiming to facilitate further investigation and application of this valuable molecule in the scientific community. The provided visualizations of its coordination behavior and inhibitory action on histone demethylases offer a deeper understanding of its molecular interactions.
References
- 1. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 2,4-Pyridinedicarboxylic acid, 98% - 499-80-9 - Manufacturers & Suppliers in India [ottokemi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 3,4-Pyridinedicarboxylic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structural insights into histone demethylation by JMJD2 family members - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis and Characterization of 2,4-Pyridinedicarboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and characterization of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document details experimental protocols for its synthesis and the preparation of its key derivatives, comprehensive characterization data, and insights into its biological significance, particularly as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases.
Introduction
2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a pyridine (B92270) derivative featuring carboxylic acid groups at the 2 and 4 positions. Its structure allows it to act as a metal chelator and a mimic of 2-oxoglutarate, a key substrate for a wide range of oxygenases. This inhibitory activity has positioned this compound and its derivatives as valuable tools for studying and potentially targeting enzymes involved in various physiological and pathological processes, including histone demethylation and the hypoxia response.
Synthesis of 2,4-Pyridinedicarboxylic Acid (this compound)
A reliable method for the preparation of this compound involves a two-step process starting from 4-cyanopyridine (B195900). The initial step is the formation of 4-cyano-2-pyridinecarboxamide, followed by alkaline hydrolysis to yield the desired dicarboxylic acid.
Experimental Protocol: Synthesis from 4-Cyanopyridine
Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide
-
In a well-ventilated fume hood, 85 g (0.82 mol) of 4-cyanopyridine is introduced into 700 ml of acetonitrile (B52724) at room temperature in a suitable reaction vessel equipped with a stirrer and a reflux condenser.
-
To this suspension, 32.4 g (0.32 mol) of 98% sulfuric acid is carefully added.
-
The resulting white suspension is heated to 60°C.
-
A solution of 201.3 g (4.47 mol) of formamide (B127407) in 52 g of water is then added to the reaction mixture.
-
The mixture is heated to 70°C, at which point 281.3 g (1.23 mol) of ammonium (B1175870) peroxodisulfate is added portion-wise over a period of 2 hours, maintaining the temperature below 75°C to control the exothermic reaction.
-
After the addition is complete, the reaction mixture is stirred at 74°C for an additional 75 minutes.
-
Following the reaction, 880 ml of water is added, and the acetonitrile/water azeotrope is removed by distillation under reduced pressure.
-
The resulting white-yellow suspension is filtered while hot (80°C), and the filter cake is washed with hot water (80°C).
-
The collected solid is dried under vacuum to yield 4-cyano-2-pyridinecarboxamide.
Step 2: Alkaline Hydrolysis to 2,4-Pyridinedicarboxylic Acid
-
80 g (0.5 mol) of the 4-cyano-2-pyridinecarboxamide obtained in the previous step is suspended in 155 ml of water.
-
170.3 g of 30% sodium hydroxide (B78521) solution is added dropwise at 80°C over 30 minutes, leading to the formation of a yellow solution.
-
The mixture is stirred at this temperature until the evolution of ammonia (B1221849) gas ceases.
-
The solution is then carefully acidified to a pH of 1 with concentrated hydrochloric acid.
-
Upon cooling, 2,4-pyridinedicarboxylic acid crystallizes out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried under vacuum.
Characterization of 2,4-Pyridinedicarboxylic Acid
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following tables summarize the key characterization data.
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₅NO₄ | [1] |
| Molecular Weight | 167.12 g/mol | [1] |
| Melting Point | 243-246 °C | [2] |
| Melting Point (Monohydrate) | 246-248 °C (dec.) | [3] |
| Appearance | White to almost white crystalline powder | [4] |
| Solubility | Soluble in water (4.5 g/L at 20°C) | [2][4] |
Spectroscopic Data
¹H NMR (DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 8.90 | d | H-6 |
| 8.25 | dd | H-5 |
| 7.95 | d | H-3 |
¹³C NMR (DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| 165.8 | C=O (C4) |
| 165.2 | C=O (C2) |
| 151.8 | C-6 |
| 149.3 | C-2 |
| 140.2 | C-4 |
| 128.5 | C-5 |
| 124.7 | C-3 |
FT-IR (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| 3400-2400 (broad) | O-H stretch (carboxylic acid) |
| 1720 | C=O stretch (carboxylic acid) |
| 1600, 1560 | C=C, C=N stretch (aromatic ring) |
| 1300 | C-O stretch, O-H bend |
Mass Spectrometry (EI)
| m/z | Relative Intensity (%) | Assignment |
| 167 | 45 | [M]⁺ |
| 123 | 100 | [M-CO₂]⁺ |
| 78 | 55 | [C₅H₄N]⁺ |
Synthesis of this compound Derivatives
The carboxylic acid functionalities of this compound serve as versatile handles for the synthesis of a wide range of derivatives, including esters and amides. These derivatives are often employed as prodrugs to enhance cell permeability.
Esterification: Synthesis of Diethyl 2,4-pyridinedicarboxylate
Experimental Protocol:
-
Suspend 2,4-pyridinedicarboxylic acid (1 eq.) in an excess of absolute ethanol (B145695), which acts as both reactant and solvent.
-
Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diethyl 2,4-pyridinedicarboxylate.
-
Purify the product by column chromatography on silica (B1680970) gel or by recrystallization.
Amidation: Synthesis of 2,4-Pyridinedicarboxamides
Experimental Protocol:
-
To a solution of 2,4-pyridinedicarboxylic acid (1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 eq.) and an activator like Hydroxybenzotriazole (HOBt) (2.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid groups.
-
Add the desired amine (2.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Upon completion of the reaction (monitored by TLC), dilute the mixture with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude amide product.
-
Purify the product by column chromatography or recrystallization.
Biological Activity and Signaling Pathways
This compound and its derivatives are well-established inhibitors of 2-oxoglutarate (2OG)-dependent oxygenases. These enzymes play crucial roles in various cellular processes, and their inhibition can have significant therapeutic implications.
Inhibition of Prolyl Hydroxylases and the HIF-1α Pathway
Prolyl hydroxylase domain (PHD) enzymes are 2OG-dependent oxygenases that regulate the stability of the alpha subunit of the hypoxia-inducible factor (HIF-1α). Under normoxic conditions, PHDs hydroxylate specific proline residues on HIF-1α, leading to its ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, PHD activity is reduced, allowing HIF-1α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.
This compound, by mimicking 2-oxoglutarate, can inhibit PHD activity, thereby stabilizing HIF-1α even under normoxic conditions. This has implications for the treatment of anemia and ischemic diseases.
Inhibition of Jumonji Domain-Containing Histone Demethylases (JHDMs)
JHDMs are a large family of 2OG-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues. The dysregulation of JHDMs is implicated in various cancers. This compound acts as a broad-spectrum inhibitor of many JHDMs, making it a valuable chemical probe to study the roles of these enzymes in health and disease.
Experimental Workflow Overview
The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.
Conclusion
2,4-Pyridinedicarboxylic acid and its derivatives represent a class of compounds with significant potential in chemical biology and drug discovery. The synthetic routes detailed in this guide provide a solid foundation for their preparation in a laboratory setting. The comprehensive characterization data serves as a crucial reference for quality control and structural confirmation. Furthermore, the elucidation of their inhibitory activity against key enzyme families opens avenues for the development of novel therapeutic agents targeting a range of diseases, from cancer to anemia. This guide aims to equip researchers with the necessary information to synthesize, characterize, and utilize these valuable chemical entities in their scientific endeavors.
References
- 1. The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethyl 2,4-pyridinedicarboxylate | CAS#:41438-38-4 | Chemsrc [chemsrc.com]
- 4. 2,4-Pyridinedicarboxylic acid diethyl ester | 41438-38-4 | FP138504 [biosynth.com]
A Technical Guide to the Biological Activity and Potential Applications of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile small molecule with significant biological activities. Primarily recognized as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, this compound serves as a structural mimic of the endogenous 2OG cofactor. This inhibitory action impacts a wide array of enzymatic processes, leading to downstream effects on critical cellular signaling pathways. Consequently, this compound holds considerable promise for diverse applications, ranging from cancer therapeutics and antimicrobial development to agricultural chemicals and as a fundamental research tool for dissecting epigenetic and metabolic pathways. This technical guide provides an in-depth overview of the biological activities of this compound, detailed experimental protocols for assessing its inhibitory effects, and a summary of its potential applications, supported by quantitative data and visual representations of the underlying molecular mechanisms.
Introduction
2,4-Pyridinedicarboxylic acid (C₇H₅NO₄, Molar Mass: 167.12 g/mol ) is a heterocyclic compound featuring a pyridine (B92270) ring substituted with two carboxylic acid groups at the 2 and 4 positions. Its structural similarity to 2-oxoglutarate, a key intermediate in the Krebs cycle and a crucial cofactor for a large family of dioxygenases, is the foundation of its biological activity. By competitively inhibiting 2OG-dependent enzymes, this compound can modulate a variety of physiological and pathological processes.
Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Oxygenases
This compound functions as a competitive inhibitor by binding to the 2-oxoglutarate binding site on various dioxygenases. This binding prevents the natural substrate from accessing the active site, thereby blocking the enzyme's catalytic activity. Key families of enzymes inhibited by this compound include:
-
Jumonji C (JmjC) domain-containing histone demethylases (KDMs): These enzymes are critical regulators of histone methylation, an epigenetic mark that influences gene expression. By inhibiting KDMs, this compound can alter the epigenetic landscape of cells.[1]
-
Aspartate/Asparagine-β-hydroxylase (AspH): AspH is involved in the post-translational hydroxylation of aspartate and asparagine residues in certain proteins, including components of the Notch signaling pathway.[2][3] Its inhibition can impact cell migration, invasion, and differentiation.
-
Prolyl hydroxylases (PHDs): These enzymes are key regulators of the hypoxia-inducible factor (HIF) pathway, which is central to the cellular response to low oxygen levels.[4]
-
Other 2OG-dependent oxygenases: The inhibitory activity of this compound extends to a wide range of other enzymes within this superfamily, highlighting its broad-spectrum nature.[2][5]
Quantitative Inhibition Data
The inhibitory potency of this compound against various 2-oxoglutarate-dependent oxygenases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC₅₀) values provide a standardized measure of its efficacy.
| Enzyme Target | Enzyme Family | IC₅₀ (µM) | Reference(s) |
| Aspartate/asparagine-β-hydroxylase (AspH) | Hydroxylase | ~0.03 | [2][5] |
| Lysine-specific demethylase 4E (KDM4E) | Histone Demethylase | ~0.29 - 1.4 | [2][6] |
| Jumonji domain-containing protein 5 (JMJD5) | Histone Demethylase | ~0.5 | [5] |
| Prolyl hydroxylase 1 (PHD1) | Hydroxylase | 1.5 | [4] |
| Lysine-specific demethylase 5B (KDM5B) | Histone Demethylase | 3 ± 1 | [6] |
| Factor inhibiting HIF (FIH) | Hydroxylase | ~4.7 | [2] |
| Ribosomal oxygenase 2 (RIOX2) | Hydroxylase | ~4.0 | [2] |
Key Signaling Pathways Modulated by this compound
The inhibition of 2OG-dependent oxygenases by this compound has significant downstream consequences on major cellular signaling pathways.
Inhibition of AspH and its Impact on Notch and PI3K/AKT Signaling
Aspartate/asparagine-β-hydroxylase (AspH) plays a crucial role in the post-translational modification of proteins within the Notch signaling pathway.[3] Inhibition of AspH by this compound can disrupt this pathway, which is critical for cell-cell communication, proliferation, differentiation, and apoptosis. Furthermore, AspH activity has been linked to the PI3K/AKT signaling cascade, a central regulator of cell growth, survival, and metabolism.[3][7]
Inhibition of Histone Demethylases and its Effect on Gene Transcription
Histone demethylases (KDMs) are crucial for maintaining the dynamic nature of histone methylation, thereby regulating gene transcription. By inhibiting KDMs such as KDM4E and KDM5B, this compound can lead to the accumulation of repressive histone marks (e.g., H3K9me3) or the reduction of active marks, ultimately altering the expression of genes involved in processes like cell cycle control and proliferation.[1][8] This mechanism is particularly relevant to the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[9]
Experimental Protocols
The inhibitory activity of this compound is typically assessed using in vitro enzymatic assays. Below are generalized protocols for two common methods.
Solid Phase Extraction-Mass Spectrometry (SPE-MS) Based Inhibition Assay
This method directly measures the enzymatic modification (e.g., hydroxylation or demethylation) of a peptide substrate.
Materials:
-
Purified recombinant 2OG-dependent oxygenase (e.g., KDM4E, AspH)
-
Peptide substrate specific for the enzyme
-
This compound and other test compounds
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quench Solution (e.g., 1% formic acid)
-
SPE plate (e.g., C18)
-
MALDI-TOF Mass Spectrometer
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, peptide substrate, FeSO₄, L-ascorbic acid, and varying concentrations of this compound.
-
Enzyme Addition: Initiate the reaction by adding the purified enzyme to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Quenching: Stop the reaction by adding the quench solution.
-
Solid Phase Extraction:
-
Condition the SPE plate with methanol (B129727) and then equilibrate with the assay buffer.
-
Load the quenched reaction mixture onto the SPE plate.
-
Wash the plate to remove salts and other interfering substances.
-
Elute the peptide substrate and its modified product.
-
-
Mass Spectrometry Analysis:
-
Spot the eluted samples onto a MALDI target plate with a suitable matrix.
-
Acquire mass spectra to determine the relative abundance of the unmodified and modified peptide.
-
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This is a high-throughput, bead-based assay that measures the interaction between molecules.
Materials:
-
Purified recombinant 2OG-dependent oxygenase
-
Biotinylated peptide substrate
-
Antibody specific to the modified substrate
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
This compound and other test compounds
-
2-Oxoglutarate (2OG), FeSO₄, L-Ascorbic acid
-
Assay Buffer
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Reaction Setup: Similar to the SPE-MS assay, set up the enzymatic reaction with varying concentrations of this compound in a microplate.
-
Incubation: Incubate to allow the enzymatic reaction to proceed.
-
Detection:
-
Add a mixture of the specific antibody, Streptavidin-Donor beads, and Protein A-Acceptor beads to each well.
-
The biotinylated substrate binds to the Donor beads.
-
The antibody binds to the modified substrate and the Acceptor beads.
-
-
Incubation in Dark: Incubate the plate in the dark to allow for bead-antibody-substrate complex formation.
-
Signal Detection: Read the plate on an AlphaScreen reader. When the Donor and Acceptor beads are in close proximity (due to enzymatic modification of the substrate), excitation of the Donor bead at 680 nm results in the emission of light from the Acceptor bead at 520-620 nm.
-
Data Analysis: The intensity of the light signal is proportional to the enzyme activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Potential Applications
The diverse biological activities of this compound translate into a wide range of potential applications.
-
Cancer Therapy: The inhibition of histone demethylases and AspH by this compound makes it a promising candidate for cancer treatment. By altering gene expression and inhibiting signaling pathways crucial for tumor growth, migration, and invasion, this compound and its derivatives are being explored as anti-cancer agents.[1][10]
-
Antimicrobial Agents: Some studies have suggested that this compound possesses antimicrobial properties against certain bacteria and fungi, indicating its potential for development as a novel antibiotic or antifungal agent.[5]
-
Agricultural Chemicals: this compound has been investigated for use in the development of herbicides and pesticides.[5] Its ability to interfere with essential plant enzymes, such as those involved in cell wall formation, makes it a potential tool for weed and pest control.[4][11]
-
Biochemical Research Tool: As a broad-spectrum inhibitor of 2OG-dependent oxygenases, this compound is an invaluable tool for researchers studying the roles of these enzymes in various biological processes, including epigenetics, metabolism, and cell signaling.[5][12]
-
Bioplastic Production: Recent research has explored the use of engineered microorganisms to produce this compound from waste materials, highlighting its potential as a bio-based monomer for the synthesis of sustainable plastics.[13]
Conclusion
2,4-Pyridinedicarboxylic acid is a molecule of significant interest to the scientific and drug development communities. Its ability to act as a broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases provides a powerful mechanism for modulating a variety of cellular processes. The quantitative data on its inhibitory potency, coupled with an understanding of its impact on key signaling pathways, underscores its potential in diverse applications, from novel therapeutic strategies to the development of sustainable materials. The experimental protocols outlined in this guide provide a foundation for further investigation into the multifaceted biological activities of this compound and the development of its future applications.
References
- 1. Histone Demethylase Modulation: Epigenetic Strategy to Combat Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartate β-Hydroxylase Is Upregulated in Head and Neck Squamous Cell Carcinoma and Regulates Invasiveness in Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ASPH dysregulates cell death and induces chemoresistance in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ASPH Is a Metastatic Factor and Therapeutic Target in Chondrosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Heterogeneous Response of Tumor Cell Lines to Inhibition of Aspartate β-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 10. File:Notch signaling pathway cartoon 02.jpg - Embryology [embryology.med.unsw.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Upcycling of Waste Poly(ethylene terephthalate) into 2,4-Pyridine Dicarboxylic Acid by a Tandem Chemo-Microbial Process - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
Spectroscopic Profile of 2,4-Pyridinedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key spectroscopic data for 2,4-Pyridinedicarboxylic acid (also known as Lutidinic acid), a compound of interest in various research fields, including as an inhibitor of histone lysine (B10760008) demethylases. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with comprehensive experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the essential quantitative data obtained from the spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate (B1144303) in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.9 | d | H-6 |
| ~8.3 | s | H-3 |
| ~7.9 | d | H-5 |
| ~3.5 | br s | H₂O (hydrate) & COOH |
Note: Specific chemical shifts can vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data of 2,4-Pyridinedicarboxylic acid hydrate in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~166 | C=O (C4-Carboxyl) |
| ~165 | C=O (C2-Carboxyl) |
| ~152 | C-2 |
| ~150 | C-6 |
| ~140 | C-4 |
| ~128 | C-5 |
| ~125 | C-3 |
Note: Specific chemical shifts can vary slightly based on experimental conditions.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2,4-Pyridinedicarboxylic acid (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600 | Medium | C=C and C=N stretch (Pyridine ring) |
| ~1300 | Medium | C-O stretch and O-H bend (Carboxylic acid) |
| ~900 | Medium | O-H bend (out-of-plane, Carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometric Data (GC-MS) of 2,4-Pyridinedicarboxylic acid
| m/z | Relative Intensity (%) | Possible Fragment |
| 167 | Base Peak | [M]⁺ (Molecular Ion) |
| 123 | High | [M-CO₂]⁺ |
| 78 | Medium | [C₅H₄N]⁺ (Pyridyl cation) |
| 51 | Low | [C₄H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 2,4-Pyridinedicarboxylic acid. For ¹³C NMR, a higher concentration (20-50 mg) is recommended.
-
Transfer the solid sample into a clean, dry 5 mm NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate the sample until the solid is completely dissolved. The solution should be clear and free of any particulates.
1.2. ¹H NMR Acquisition:
-
The ¹H NMR spectrum is recorded on a 400 MHz (or higher) spectrometer.
-
The instrument is locked to the deuterium (B1214612) signal of the DMSO-d₆ solvent.
-
The sample is shimmed to optimize the magnetic field homogeneity.
-
A standard single-pulse experiment is performed at room temperature.
-
Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
1.3. ¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same spectrometer, operating at the corresponding frequency for carbon (e.g., 100 MHz for a 400 MHz instrument).
-
A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
The chemical shifts are referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
2.1. Sample Preparation (KBr Pellet Method):
-
Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven to remove any absorbed water.
-
In an agate mortar, grind 1-2 mg of 2,4-Pyridinedicarboxylic acid into a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample.
-
Grind the mixture until a homogenous, fine powder is obtained.
-
Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
2.2. Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry (MS)
3.1. Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization (if necessary): For GC analysis of carboxylic acids, derivatization to a more volatile ester form (e.g., methyl or trimethylsilyl (B98337) ester) is often required.
-
Sample Preparation: Dissolve a small amount of the derivatized or underivatized sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
GC Conditions:
-
Column: A polar capillary column (e.g., DB-WAX or similar) is typically used.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal decomposition (e.g., 250 °C).
-
Oven Program: A temperature gradient is employed, for example, starting at 100 °C, holding for 1 minute, then ramping at 10 °C/min to 250 °C and holding for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: Typically 230 °C.
-
3.2. Electrospray Ionization-Mass Spectrometry (ESI-MS) by Direct Infusion:
-
Sample Preparation: Prepare a dilute solution of 2,4-Pyridinedicarboxylic acid (approximately 1-10 µg/mL) in a solvent mixture compatible with ESI, such as 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium (B1175870) hydroxide (B78521) (for negative ion mode).
-
Data Acquisition:
-
The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Spectra are acquired in either positive or negative ion mode. For a dicarboxylic acid, negative ion mode is often more informative, detecting the [M-H]⁻ ion.
-
The mass spectrum is recorded over a suitable m/z range (e.g., 50-500).
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.
Caption: Logical workflow for the spectroscopic analysis of 2,4-Pyridinedicarboxylic acid.
The History and Discovery of 2,4-Pyridinedicarboxylic Acid: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Pyridinedicarboxylic acid, historically known as lutidinic acid, is a heterocyclic organic compound that has garnered significant attention in various scientific fields, particularly in medicinal chemistry and drug development. Its ability to act as an inhibitor of a range of enzymes, most notably histone demethylases, has positioned it as a valuable tool for epigenetic research and a potential scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the history, discovery, synthesis, and key biological activities of 2,4-pyridinedicarboxylic acid.
Historical Perspective and Discovery
The history of 2,4-pyridinedicarboxylic acid is intertwined with the study of pyridine (B92270) and its derivatives. While the exact first synthesis is not definitively documented in readily available literature, a seminal early investigation into its properties and derivatives was published in 1914 by Hans Meyer and Hans Tropsch.[1][2][3][4][5] Their work, "Über Derivate der Lutidinsäure und das αγ-Diaminopyridin" (Regarding Derivatives of Lutidinic Acid and αγ-Diaminopyridine), published in Monatshefte für Chemie, represents a cornerstone in the early characterization of this compound.[1][2][3][4][5] The historical name, lutidinic acid, points to its origin from the oxidation of 2,4-lutidine (2,4-dimethylpyridine).
Early research focused on the fundamental chemical properties and reactions of pyridinedicarboxylic acid isomers. However, the full potential of 2,4-pyridinedicarboxylic acid as a bioactive molecule was not realized until much later, with the advent of modern drug discovery and a deeper understanding of enzymatic processes.
Physicochemical and Inhibitory Properties
2,4-Pyridinedicarboxylic acid is a white to almost white crystalline powder.[6] Its chemical and physical properties, along with its inhibitory activities against key histone demethylase enzymes, are summarized in the tables below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₅NO₄ | [7][8] |
| Molecular Weight | 167.12 g/mol | [7][8] |
| Melting Point | 243-246 °C | [6][7] |
| Boiling Point (estimate) | 295.67 °C | [6] |
| Density (estimate) | 1.5216 g/cm³ | [6] |
| pKa | 2.15 (at 25 °C) | [6] |
| Water Solubility | 4.5 g/L (at 20 °C) | [6] |
| λmax | 258 nm (in aqueous methanol) | [6] |
| LogP | 0.57 | [6] |
Table 1: Physicochemical Properties of 2,4-Pyridinedicarboxylic Acid. This table summarizes key physical and chemical properties of the compound.
| Enzyme Target | IC₅₀ Value | Reference(s) |
| JMJD2A (KDM4A) | 1.4 µM | [6][7] |
| KDM4C | 1.4 µM | [6][7] |
| KDM4E | 1.4 µM | [6][7] |
| KDM5B | 3 µM | [6][7] |
Table 2: Inhibitory Activity of 2,4-Pyridinedicarboxylic Acid against Histone Demethylases. This table presents the half-maximal inhibitory concentration (IC₅₀) values of 2,4-pyridinedicarboxylic acid against various Jumonji C (JmjC) domain-containing histone demethylases.
Experimental Protocols
The synthesis of 2,4-pyridinedicarboxylic acid can be achieved through various methods. Below are detailed protocols for two common synthetic routes.
Protocol 1: Oxidation of Pyridine
A common laboratory-scale synthesis involves the direct oxidation of pyridine.[6][7]
Materials:
-
Pyridine
-
Nitric acid (concentrated)
-
Sulfuric acid (concentrated)
-
Heating apparatus
-
Reaction vessel with reflux condenser
-
Purification apparatus (e.g., for recrystallization)
Procedure:
-
Carefully mix pyridine with a mixture of concentrated nitric acid and concentrated sulfuric acid in a suitable reaction vessel equipped with a reflux condenser.
-
Heat the reaction mixture to a high temperature under reflux. The exact temperature and reaction time will depend on the scale of the reaction and should be optimized.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture onto crushed ice to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with cold water to remove residual acids.
-
Purify the crude 2,4-pyridinedicarboxylic acid by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.
-
Dry the purified crystals under vacuum to obtain the final product.
Protocol 2: Synthesis from 4-Cyanopyridine (B195900)
This method involves the formation of an intermediate carboxamide followed by hydrolysis.[9]
Materials:
-
4-Cyanopyridine
-
Sulfuric acid (98%)
-
Ammonium (B1175870) peroxodisulfate
-
Sodium hydroxide (B78521) solution (30%)
-
Hydrochloric acid (concentrated)
-
Water
-
Heating and stirring apparatus
-
Filtration equipment
Procedure: Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide
-
In a reaction vessel, suspend 85 g (0.82 mol) of 4-cyanopyridine in 700 ml of acetonitrile at room temperature.
-
Add 32.4 g (0.32 mol) of 98% sulfuric acid to the suspension.
-
Heat the mixture to 60 °C.
-
Add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water.
-
Heat the resulting clear solution to 70 °C.
-
Add 281.3 g (1.23 mol) of ammonium peroxodisulfate in portions over 2 hours, maintaining the temperature.
-
After the addition is complete, continue stirring at 74 °C for an additional period to ensure the reaction goes to completion.
-
Isolate the intermediate product, 4-cyano-2-pyridinecarboxamide.
Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid
-
Suspend 80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide in 155 ml of water.
-
Add 170.3 g of 30% sodium hydroxide solution dropwise at 80 °C over 30 minutes.
-
Stir the resulting yellow solution for 30 minutes.
-
Adjust the pH to 1.5 with concentrated hydrochloric acid to precipitate the product.
-
Cool the suspension, filter, and wash the filter cake with water.
-
For further purification, the filter cake can be resuspended in water, the pH adjusted to 1 with hydrochloric acid, and the solid dissolved at 95 °C, followed by recrystallization upon cooling.
Signaling Pathways and Biological Activity
2,4-Pyridinedicarboxylic acid is a broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent dioxygenases, a large family of enzymes that play critical roles in various cellular processes.[10][11][12][13][14][15] This includes the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs).[10][12][13][14] By inhibiting these enzymes, 2,4-pyridinedicarboxylic acid can modulate gene expression through epigenetic mechanisms.
The KDM4 family of histone demethylases (including KDM4A and KDM4C) are key targets of 2,4-pyridinedicarboxylic acid. These enzymes are involved in removing methyl groups from histone H3 at lysine (B10760008) 9 (H3K9me3/me2), a mark associated with transcriptional repression. Inhibition of KDM4 enzymes by 2,4-pyridinedicarboxylic acid leads to an increase in H3K9 methylation, which can result in the silencing of target genes. This mechanism is of significant interest in cancer research, as KDM4 enzymes are often overexpressed in tumors and contribute to oncogenesis by regulating the expression of genes involved in cell proliferation, genomic instability, and metastasis.
Below is a diagram illustrating the general mechanism of action of 2,4-pyridinedicarboxylic acid on the KDM4-mediated histone demethylation pathway.
Caption: Inhibition of KDM4-mediated histone demethylation by 2,4-pyridinedicarboxylic acid.
Conclusion
2,4-Pyridinedicarboxylic acid, from its early characterization as lutidinic acid to its current status as a potent enzyme inhibitor, has a rich history and a promising future in scientific research and drug development. Its ability to modulate epigenetic pathways through the inhibition of histone demethylases provides a powerful tool for studying gene regulation and offers a promising avenue for the development of new therapeutic agents for diseases such as cancer. The synthetic accessibility and well-characterized biological activity of 2,4-pyridinedicarboxylic acid ensure its continued importance in the fields of chemistry, biology, and medicine.
References
- 1. Pyridindicarbonsäuren – Wikipedia [de.wikipedia.org]
- 2. Pyridindicarbonsäuren - Wikiwand [wikiwand.com]
- 3. 吡啶-2,4-二甲酸 - 維基百科,自由的百科全書 [zh.wikipedia.org]
- 4. Kyselina lutidinová – Wikipedie [cs.wikipedia.org]
- 5. Lutidinic acid - Wikipedia [en.wikipedia.org]
- 6. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]
- 7. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 8. Pyridinedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 9. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
- 10. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
- 12. researchgate.net [researchgate.net]
- 13. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]
- 14. Biology and targeting of the Jumonji-domain histone demethylase family in childhood neoplasia: a preclinical overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Involvement of a Jumonji-C domain-containing histone demethylase in DRM2-mediated maintenance of DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Pyridinedicarboxylic Acid (2,4-PDCA): A Structural Mimic of 2-Oxoglutarate for Competitive Inhibition of Dioxygenases
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-pyridinedicarboxylic acid (2,4-PDCA) as a potent, broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. By structurally mimicking the endogenous cofactor 2-oxoglutarate, this compound competitively binds to the active site of these enzymes, making it an invaluable tool for studying their function and a foundational scaffold for developing selective therapeutic agents.[1][2][3] This document details the mechanism of action, presents quantitative inhibition data, outlines key experimental protocols, and visualizes the underlying molecular and experimental frameworks.
Mechanism of Action: Competitive Inhibition through Structural Mimicry
2-Oxoglutarate-dependent oxygenases are a large superfamily of non-heme Fe(II)-dependent enzymes that catalyze a wide range of oxidative reactions, including hydroxylation and demethylation.[4] These enzymes play critical roles in diverse physiological processes such as hypoxia sensing, collagen biosynthesis, histone modification, and DNA repair.[1]
The catalytic cycle involves the binding of Fe(II) and 2-oxoglutarate to the enzyme's active site. The subsequent binding of the primary substrate and molecular oxygen leads to the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679) and CO₂, generating a highly reactive Fe(IV)-oxo intermediate that hydroxylates the substrate.[4]
This compound's inhibitory activity stems from its structural resemblance to 2-oxoglutarate.[1] The pyridine (B92270) ring and the two carboxylate groups of this compound occupy the same binding pocket as 2-oxoglutarate, chelating the active site Fe(II) ion in a bidentate manner.[5] This binding prevents the association of the natural cofactor, 2-oxoglutarate, thereby competitively inhibiting the enzyme's catalytic activity. The binding mode of the two carboxylates in this compound is similar to that of the C1 and C5 carboxylates of 2-oxoglutarate.
Caption: Competitive inhibition of 2OG-dependent oxygenases by this compound.
Quantitative Inhibition Data
This compound exhibits broad-spectrum inhibitory activity against various human 2OG oxygenases. However, its potency varies significantly across different enzyme subfamilies. The half-maximal inhibitory concentration (IC₅₀) values are crucial for comparing its efficacy and selectivity.
| Enzyme Target | Abbreviation | IC₅₀ (μM) of this compound | Reference(s) |
| Aspartate/asparagine-β-hydroxylase | AspH | ~0.03 | [6][7][8] |
| JmjC lysine-specific Nε-demethylase 4E | KDM4E | ~0.29 | [7] |
| Jumonji-C domain-containing protein 5 | JMJD5 | ~0.5 | [6][8] |
| Ribosomal oxygenase 2 | RIOX2 | ~4.0 | [7] |
| Factor-inhibiting HIF | FIH | ~4.7 | [7] |
| Prolyl hydroxylase domain 2 | PHD2 | >1.5 (weak inhibitor) | [2][8][9] |
| Jumonji-C domain-containing protein 6 | JMJD6 | <15 | [10] |
Note: IC₅₀ values can differ based on assay conditions, such as enzyme and 2-oxoglutarate concentrations.[6][8] For instance, the high potency of this compound against AspH is partly attributed to the lower 2OG concentration used in its specific assay.[6][8]
Detailed Experimental Protocols
The inhibitory potential of this compound and its derivatives is commonly assessed using mass spectrometry-based assays, which directly monitor the modification of a substrate peptide.
Protocol: Solid Phase Extraction-Mass Spectrometry (SPE-MS) Inhibition Assay
This method is widely used to determine the IC₅₀ values for inhibitors of 2OG oxygenases by quantifying the enzymatic conversion of a substrate peptide to its product.[7]
1. Reagents and Materials:
-
Recombinant human 2OG oxygenase (e.g., AspH, KDM4E, FIH, RIOX2).
-
Substrate peptide specific to the enzyme (e.g., a histone 3 fragment for KDM4E).
-
Cofactors: 2-oxoglutarate (2OG), L-ascorbate, Ammonium (B1175870) iron(II) sulfate.
-
Inhibitor: this compound stock solution (e.g., in DMSO).
-
Assay Buffer: (e.g., 50 mM HEPES or Tris-HCl, pH 7.5).
-
Quenching Solution: (e.g., 0.1% formic acid or trifluoroacetic acid in water/acetonitrile).
-
Solid Phase Extraction (SPE) plate.
-
Mass Spectrometer (e.g., MALDI-TOF or LC-MS).
2. Assay Procedure:
-
Enzyme Preparation: Prepare a solution of the recombinant enzyme in the assay buffer.
-
Reaction Mixture Preparation: In a multi-well plate, combine the assay buffer, L-ascorbate, ammonium iron(II) sulfate, the specific substrate peptide, and 2-oxoglutarate at predetermined concentrations.
-
Inhibitor Addition: Add varying concentrations of this compound (typically via serial dilution) to the wells. Include control wells with no inhibitor (maximum activity) and no enzyme (background).
-
Initiation and Incubation: Initiate the enzymatic reaction by adding the enzyme solution to each well. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Cleanup (SPE):
-
Condition the SPE plate with methanol (B129727) and then equilibrate with water.
-
Load the quenched reaction mixture onto the SPE plate.
-
Wash the plate to remove salts and other interferences.
-
Elute the substrate and product peptides with an appropriate solvent (e.g., acetonitrile/water with formic acid).
-
-
Mass Spectrometry Analysis: Analyze the eluted samples using a mass spectrometer to measure the relative abundance of the substrate and product peptides.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a Solid Phase Extraction-Mass Spectrometry (SPE-MS) assay.
Structural Basis of Inhibition and Selectivity
Crystallographic studies have provided detailed insights into how this compound binds to the active sites of various 2OG oxygenases.[5][7] While the core binding mechanism through Fe(II) chelation is conserved, subtle differences in the active site topology of different enzymes offer opportunities for developing more selective inhibitors.
Researchers have synthesized derivatives of this compound by adding substituents at different positions on the pyridine ring to exploit these differences.[7][11][12][13] For example, introducing a fluorine or trifluoromethyl substituent at the C5 position of this compound was shown to substantially increase its selectivity for AspH over KDM4E.[7][11][12] Similarly, 5-aminoalkyl-substituted this compound derivatives have been developed as potent and selective inhibitors of JMJD5.[6][8]
Caption: Logic for developing selective inhibitors from the this compound scaffold.
Conclusion
2,4-Pyridinedicarboxylic acid is a cornerstone molecule in the study of 2-oxoglutarate-dependent oxygenases. Its ability to act as a structural mimic of 2-oxoglutarate makes it a reliable and effective competitive inhibitor. The quantitative data on its inhibitory activity across different enzymes highlight its broad-spectrum nature but also reveal inherent selectivity differences. The detailed experimental protocols, particularly mass spectrometry-based assays, provide a robust framework for evaluating its effects. Furthermore, the structural understanding of its binding mode has paved the way for rational drug design, enabling the synthesis of second-generation inhibitors with enhanced selectivity for specific 2OG oxygenase targets. This compound and its derivatives will undoubtedly continue to be pivotal tools for both basic research and the development of novel therapeutics targeting this important class of enzymes.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. jianhaidulab.com [jianhaidulab.com]
- 5. ora.ox.ac.uk [ora.ox.ac.uk]
- 6. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of JMJD6 by 2‐Oxoglutarate Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
The Role of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) as a Broad-Spectrum Inhibitor of 2-Oxoglutarate (2OG) Oxygenases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a potent, broad-spectrum inhibitor of the large and functionally diverse family of Fe(II) and 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in a wide array of biological processes, including histone demethylation, hypoxia sensing, collagen synthesis, and DNA repair. By mimicking the endogenous co-substrate 2-oxoglutarate, this compound effectively blocks the catalytic activity of these enzymes, making it an invaluable tool for studying their physiological and pathological roles. This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile against various 2OG oxygenases, detailed experimental protocols for its use, and its effects on key signaling pathways.
Introduction to this compound and 2OG Oxygenases
2,4-Pyridinedicarboxylic acid (this compound) is a structural analog of 2OG and acts as a competitive inhibitor of 2OG oxygenases.[5] Its pyridine (B92270) ring and dicarboxylate groups enable it to chelate the active site Fe(II) ion, thereby preventing the binding of 2OG and subsequent catalytic activity.[6] Due to its broad-spectrum inhibitory activity, this compound is widely used as a chemical probe to investigate the biological functions of 2OG oxygenases.[7]
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound varies across different 2OG oxygenases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of this potency. The following table summarizes the reported IC50 values of this compound against a panel of human 2OG oxygenases.
| 2OG Oxygenase Target | Enzyme Family | Function | IC50 (µM) | Reference(s) |
| KDM4E (JMJD2E) | Histone Demethylase | Histone H3K9/H3K36 demethylation | ~0.44 | [8] |
| AspH | Aspartyl/Asparaginyl β-hydroxylase | Post-translational protein hydroxylation | ~0.03 | [5] |
| FIH (Factor Inhibiting HIF) | Asparaginyl Hydroxylase | Regulation of HIF-1α transcriptional activity | Weak inhibitor | [9] |
| RIOX2 (MINA53) | Ribosomal Oxygenase | Ribosomal protein hydroxylation | Weak inhibitor | [5] |
| PHD2 (EGLN1) | Prolyl Hydroxylase | Regulation of HIF-1α stability | Weak inhibitor | [5] |
| JMJD5 | Arginine Hydroxylase | Circadian rhythm, cell cycle regulation | ~0.5 | [5] |
| Prolyl Hydroxylase 1 | Prolyl Hydroxylase | Collagen synthesis, HIF turnover | 1.5 | [6] |
Key Signaling Pathways Modulated by this compound
The broad-spectrum nature of this compound allows it to modulate multiple critical signaling pathways through the inhibition of various 2OG oxygenases. Two of the most well-characterized pathways are the hypoxia-inducible factor (HIF) signaling pathway and the collagen synthesis pathway.
Inhibition of the HIF-1α Prolyl Hydroxylation Pathway
Hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). Under normoxic conditions, HIF-1α is hydroxylated on specific proline residues by prolyl hydroxylase domain (PHD) enzymes, which are 2OG oxygenases. This hydroxylation event marks HIF-1α for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its rapid proteasomal degradation. Inhibition of PHDs by this compound prevents HIF-1α hydroxylation, leading to its stabilization and the activation of downstream hypoxic response genes.[10]
Inhibition of the Collagen Synthesis Pathway
Collagen, the most abundant protein in the extracellular matrix, requires extensive post-translational modification for its proper structure and function. Prolyl-4-hydroxylase (P4H), a 2OG oxygenase, catalyzes the hydroxylation of proline residues within the procollagen (B1174764) chains. This hydroxylation is essential for the formation of the stable triple-helical structure of collagen at physiological temperatures.[9] Inhibition of P4H by this compound disrupts this critical step, leading to the synthesis of unstable, non-helical procollagen that is rapidly degraded, thereby reducing collagen deposition.[11]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Frontiers | Relative Contribution of Prolyl Hydroxylase-Dependent and -Independent Degradation of HIF-1alpha by Proteasomal Pathways in Cerebral Ischemia [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl 4-hydroxylase and its role in collagen synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility and Stability of 2,4-Pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Pyridinedicarboxylic acid (2,4-PDCA), a heterocyclic compound, is a subject of significant interest in biomedical research, particularly for its role as an inhibitor of 2-oxoglutarate-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases. A thorough understanding of its physicochemical properties, such as solubility and stability, is paramount for its application in drug discovery and development. This technical guide provides a comprehensive overview of the current knowledge on the solubility of this compound in various solvents and its stability under different environmental conditions. Detailed experimental protocols for solubility and stability determination are also presented to aid researchers in their laboratory work.
Introduction
2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a pyridine (B92270) derivative with two carboxylic acid functional groups. Its ability to mimic 2-oxoglutarate allows it to act as a competitive inhibitor for a range of enzymes, making it a valuable tool for studying epigenetic modifications and other biological processes.[1][2] The efficacy of this compound in both in vitro and in vivo studies is intrinsically linked to its solubility and stability in the experimental medium. This guide aims to consolidate the available data on these critical parameters and provide standardized methodologies for their assessment.
Solubility of 2,4-Pyridinedicarboxylic Acid
The solubility of a compound is a critical factor that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. The available quantitative and qualitative solubility data for this compound are summarized below.
Quantitative Solubility Data
The solubility of 2,4-Pyridinedicarboxylic acid has been determined in a limited number of solvents. The data indicates a significant dependence on the pH of the aqueous medium.
Table 1: Solubility of 2,4-Pyridinedicarboxylic Acid in Aqueous and Organic Solvents
| Solvent | Temperature (°C) | Solubility | Reference(s) |
| Water (pH 2.16) | 25 | 3.8 mg/mL | [3] |
| Water (pH 2.83) | 25 | 11.2 mg/mL | [3] |
| Water (pH 3.0-3.5) | 25 | 29.8 mg/mL | [3] |
| Water | 20 | 4.5 g/L | [4] |
| Water | Not Specified | 2.49 g/L | [5] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 33 mg/mL | [6] |
| Ethanol | Not Specified | 21 mg/mL | [6] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | Not Specified | 0.2 mg/mL | [7] |
Note: The significant variation in reported aqueous solubility may be attributed to differences in experimental conditions and the form of the acid used (anhydrous vs. monohydrate).
For comparative purposes, the solubility of the isomeric 2,6-pyridinedicarboxylic acid has been studied more extensively in a range of organic solvents at different temperatures. This data can offer insights into the potential solubility behavior of this compound in similar solvent systems.
Table 2: Mole Fraction Solubility (x₁) of 2,6-Pyridinedicarboxylic Acid in Various Organic Solvents at Different Temperatures (for comparative purposes)
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Acetonitrile | Ethyl Acetate |
| 288.15 | 0.0258 | 0.0068 | 0.0035 | 0.0021 | 0.0003 | 0.0005 |
| 293.15 | 0.0298 | 0.0081 | 0.0042 | 0.0025 | 0.0004 | 0.0006 |
| 298.15 | 0.0343 | 0.0095 | 0.0050 | 0.0030 | 0.0005 | 0.0008 |
| 303.15 | 0.0394 | 0.0112 | 0.0060 | 0.0036 | 0.0006 | 0.0010 |
| 308.15 | 0.0452 | 0.0131 | 0.0071 | 0.0043 | 0.0007 | 0.0012 |
| 313.15 | 0.0518 | 0.0153 | 0.0084 | 0.0051 | 0.0009 | 0.0015 |
| 318.15 | 0.0593 | 0.0178 | 0.0099 | 0.0060 | 0.0011 | 0.0018 |
Data extracted from a study on 2,6-pyridinedicarboxylic acid and is intended for comparative purposes only.[8][9]
Stability of 2,4-Pyridinedicarboxylic Acid
The stability of a drug candidate is a critical quality attribute that can affect its safety and efficacy. Stability studies are essential to determine the shelf-life and appropriate storage conditions.
Solid-State Stability
2,4-Pyridinedicarboxylic acid is reported to be a stable crystalline solid. When stored at -20°C, it has a shelf life of at least four years.[7] It is generally recommended to store the compound below +30°C.[4]
Solution Stability
The stability of this compound in solution is influenced by factors such as pH, temperature, and light.
-
pH Stability : Studies on a cocrystal of this compound suggest that it is thermodynamically stable at a lower pH.[3] The presence of two carboxylic acid groups suggests that the molecule's stability in solution will be pH-dependent. At neutral to alkaline pH, the carboxylate anions may be more susceptible to certain degradation pathways.
-
Thermal Stability : The melting point of this compound is in the range of 242-248 °C, indicating good thermal stability in the solid state.[5][11] However, in solution, elevated temperatures can accelerate degradation reactions. Forced degradation studies are necessary to fully characterize its thermal stability profile in various solvents.
Experimental Protocols
The following sections provide detailed methodologies for determining the solubility and stability of 2,4-Pyridinedicarboxylic acid.
Solubility Determination
This method is a reliable and straightforward approach for determining the equilibrium solubility of a compound.[5][12]
Objective: To determine the mass of this compound that dissolves in a specific volume of a given solvent to form a saturated solution at a constant temperature.
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Selected solvent(s)
-
Thermostatic shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Vials or flasks
-
Oven or vacuum desiccator
Procedure:
-
Equilibration: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a thermostatic shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: Allow the suspension to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.
-
Filtration: Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed container to remove any undissolved solid.
-
Solvent Evaporation: Evaporate the solvent from the filtered solution. This can be achieved by heating in an oven at a temperature below the decomposition point of this compound or by using a rotary evaporator.
-
Mass Determination: Once the solvent is completely removed, cool the container in a desiccator and weigh it. The difference between the final and initial weight of the container gives the mass of dissolved this compound.
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or molarity).
Gravimetric Solubility Determination Workflow
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis range.[6][13]
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
-
Standard solutions of this compound of known concentrations
-
Saturated solution of this compound prepared as in the gravimetric method.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination: Scan a dilute solution of this compound in the chosen solvent to determine the λmax.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a saturated solution of this compound as described in the gravimetric method. After filtration, dilute an aliquot of the clear supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measurement: Measure the absorbance of the diluted sample at the λmax.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by applying the dilution factor.
Stability-Indicating Method Development (Forced Degradation Studies)
Forced degradation studies are essential for developing stability-indicating analytical methods, which can separate the intact drug from its degradation products.[14][15][16] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[17][18]
Objective: To identify the potential degradation pathways of this compound and develop an HPLC method that can resolve the parent compound from its degradants.
Materials:
-
HPLC system with a UV or Photodiode Array (PDA) detector
-
Appropriate HPLC column (e.g., C18)
-
2,4-Pyridinedicarboxylic acid
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)
-
Photostability chamber
-
Oven
Procedure:
-
Stress Conditions: Expose solutions of this compound to various stress conditions:
-
Acid Hydrolysis: Treat with 0.1 M HCl at room temperature and elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Treat with 0.1 M NaOH at room temperature and elevated temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 60-80 °C).
-
Photodegradation: Expose the solution to light according to ICH Q1B guidelines.
-
-
HPLC Method Development: Develop an HPLC method (optimizing mobile phase, column, flow rate, and detection wavelength) that can separate the peak of the intact this compound from any peaks that appear in the stressed samples.
-
Method Validation: Validate the developed HPLC method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Forced Degradation and Method Development Workflow
Mechanism of Action: Inhibition of JmjC Histone Demethylases
2,4-Pyridinedicarboxylic acid acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, including the Jumonji C (JmjC) domain-containing histone demethylases.[10][13] These enzymes play a crucial role in epigenetic regulation by removing methyl groups from histone lysine (B10760008) residues.
The inhibitory action of this compound stems from its structural similarity to the natural co-substrate, 2-oxoglutarate. It binds to the active site of the JmjC demethylase, coordinating with the essential Fe(II) cofactor and interacting with key amino acid residues, thereby preventing the binding of 2-oxoglutarate and halting the demethylation process.[10] This inhibition leads to the maintenance of histone methylation marks, which can have downstream effects on gene expression and cellular processes.
Mechanism of this compound Inhibition
Conclusion and Future Directions
This technical guide has summarized the currently available information on the solubility and stability of 2,4-Pyridinedicarboxylic acid. While some data exists, particularly for its aqueous solubility at different pH values and in common organic solvents like DMSO and ethanol, there is a clear need for a more comprehensive solubility profile across a wider range of solvents and temperatures. Such data would be invaluable for optimizing its use in various research and development settings.
Furthermore, detailed stability studies, including forced degradation under various conditions, are required to fully elucidate its degradation pathways and establish a robust stability-indicating analytical method. The provided experimental protocols offer a starting point for researchers to generate this much-needed data. A deeper understanding of the physicochemical properties of this compound will undoubtedly facilitate its continued investigation as a potent inhibitor of histone demethylases and a valuable tool in the development of novel therapeutics.
References
- 1. caymanchem.com [caymanchem.com]
- 2. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. pharmajournal.net [pharmajournal.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. biomedres.us [biomedres.us]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. longdom.org [longdom.org]
- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. helixchrom.com [helixchrom.com]
Navigating the Toxicological Landscape of 2,4-Pyridinedicarboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a compound of increasing interest in biomedical research due to its activity as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, including the Jumonji C (JmjC) domain-containing family of histone demethylases.[1][2][3] As a structural mimic of 2-oxoglutarate and a zinc chelator, this compound's influence on a range of enzymatic processes necessitates a thorough understanding of its toxicological profile for safe and effective application in research and drug development.[4][5][6] This technical guide provides a consolidated overview of the available toxicological studies and safety data for this compound, presenting quantitative data in structured tables, detailing experimental protocols where available, and visualizing key pathways and workflows.
Acute Toxicity
The acute toxicity of this compound has been primarily characterized by in silico predictions and limited in vivo studies. The available data indicates a relatively low order of acute toxicity via the oral route.
Table 1: Acute Toxicity Data for this compound
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3815.06 mg/kg (Predicted) | [7] |
Experimental Protocol:
-
Predicted Oral LD50 in Rats: The reported oral LD50 for rats was a predicted value derived from a consensus method, as stated in the Safety Data Sheet provided by Jubilant Ingrevia.[7] Specific details of the prediction model or software used are not provided in the available documentation.
Irritation and Sensitization
This compound is classified as an irritant to the skin and eyes and may cause respiratory irritation. However, data regarding its potential for skin or respiratory sensitization is currently unavailable.
Table 2: Irritation Data for this compound
| Endpoint | Species/Test System | Result | GHS Classification | Reference |
| Skin Irritation | Not specified | Causes skin irritation | Skin Irrit. 2 | [7][8] |
| Eye Irritation | Not specified | Causes serious eye irritation | Eye Irrit. 2 | [7][8] |
| Respiratory Irritation | Not specified | May cause respiratory irritation | STOT SE 3 | [7][8] |
| Skin Sensitization | No data available | - | - | [7] |
| Respiratory Sensitization | No data available | - | - | [7] |
Experimental Protocol:
-
The available safety data sheets and chemical databases classify this compound as a skin and eye irritant based on existing information, though specific experimental protocols for these classifications are not detailed in the publicly accessible documents.[7][8]
Genotoxicity
There is a significant lack of publicly available data on the genotoxic potential of this compound. The Safety Data Sheet from Jubilant Ingrevia explicitly states that there is no data available for germ cell mutagenicity.[7] It is crucial to distinguish this compound from the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid), for which numerous genotoxicity studies exist. The findings related to 2,4-D are not applicable to this compound.
Mechanism of Action and Enzymatic Inhibition
The primary mechanism of action of this compound is its function as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases. By mimicking the structure of 2-oxoglutarate, it binds to the active site of these enzymes, preventing the binding of the natural substrate. Additionally, its ability to chelate zinc can affect the function of zinc-dependent enzymes.[4][5]
Table 3: Enzymatic Inhibition Data for this compound
| Target Enzyme | IC50 | Reference |
| Prolyl Hydroxylase 1 | 1.5 µM | [4] |
| KDM4E (JMJD2E) | 1.4 µM | [3] |
| cKDM5B | 3 ± 1 μM | [1] |
| Aspartate/asparagine-β-hydroxylase (AspH) | ~0.03 µM | [9] |
| Factor inhibiting HIF (FIH) | ~4.7 µM | [9] |
| RIOX2 | ~4.0 µM | [9] |
Signaling Pathway Inhibition by this compound
Caption: Mechanism of action of this compound as an inhibitor of 2-oxoglutarate dependent oxygenases.
Aquatic Toxicity
Predicted data suggests that this compound is not considered to be toxic to the aquatic environment.
Table 4: Aquatic Toxicity Data for this compound
| Endpoint | Species | Duration | Value | Classification | Reference |
| EC50 | Daphnia magna | 48 hours | 230.749 mg/L (Predicted) | Not toxic | [7] |
| EC50 | Pseudokirchneriella subcapitata | 72 hours | 246.99 mg/L (Predicted) | Not toxic | [7] |
Experimental Protocol:
-
The provided EC50 values for Daphnia magna and Pseudokirchneriella subcapitata are predicted values.[7] The specific models and parameters used for these predictions are not detailed in the available documentation.
Data Gaps and Future Research Directions
This review highlights significant gaps in the toxicological database for this compound. To ensure its safe handling and use in research and potential therapeutic applications, further studies are warranted in the following areas:
-
In vivo acute and chronic toxicity studies: Comprehensive studies in rodent and non-rodent models are needed to establish definitive LD50 values, identify target organs of toxicity, and determine No-Observed-Adverse-Effect Levels (NOAELs).
-
Genotoxicity: A battery of in vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus assay, chromosomal aberration test) should be conducted to assess the mutagenic and clastogenic potential of this compound.
-
Reproductive and developmental toxicity: Studies are required to evaluate the potential effects of this compound on fertility, reproduction, and embryonic development.
-
Toxicokinetics: Investigation into the absorption, distribution, metabolism, and excretion (ADME) of this compound in relevant animal models is crucial for understanding its systemic exposure and potential for accumulation.
-
Sensitization: Standard assays for skin and respiratory sensitization are needed to provide a complete picture of its allergenic potential.
Workflow for Future Toxicological Assessment of this compound
References
- 1. 2,4-Pyridinedicarboxylic acid CAS#: 499-80-9 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
2,4-PDCA in the context of bio-based plastics and polymers.
An In-depth Technical Guide to 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) for Bio-based Plastics and Polymers
Introduction
2,4-Pyridinedicarboxylic acid (this compound), a pyridine-based aromatic dicarboxylic acid, is emerging as a significant monomer for the synthesis of high-performance bio-based polymers. As a potential substitute for petroleum-derived terephthalic acid, this compound offers a renewable pathway to producing polyesters and polyamides with unique properties.[1][2] Its rigid, nitrogen-containing heterocyclic structure imparts distinct thermal, mechanical, and barrier properties to the resulting polymers, making it a subject of intense research for applications in packaging, engineering plastics, and advanced materials. This guide provides a comprehensive technical overview of this compound, focusing on its bio-based production, polymerization, and the characteristics of the derived polymers, intended for researchers and professionals in polymer science and drug development.
Bio-based Synthesis of this compound
The sustainable production of this compound is primarily achieved through the microbial conversion of lignin (B12514952), an abundant and renewable aromatic biopolymer.[1][2] Lignin valorization into this compound is a key strategy in the development of a circular bioeconomy. The general pathway involves the breakdown of lignin into monoaromatic compounds, which are then funneled through engineered metabolic pathways in microorganisms.
Metabolic Pathway and Genetic Engineering
The biosynthesis of this compound from lignin-derived aromatics, such as protocatechuic acid (PCA), has been successfully demonstrated in engineered bacteria, most notably Pseudomonas putida and Rhodococcus jostii.[1][3] The core of this process involves redirecting the native PCA metabolism towards the formation of this compound. This is achieved by replacing the endogenous pcaG gene, which encodes for protocatechuate 3,4-dioxygenase, with the heterologous ligAB genes from Sphingobium lignivorans SYK-6, which encode for protocatechuate-4,5-dioxygenase.[1][4] This enzyme catalyzes the extradiol cleavage of PCA, leading to the formation of 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS), which then cyclizes to form this compound.[1][4]
Overexpression of genes such as pcaK (encoding a transporter for PCA) has been shown to significantly increase the productivity of this compound.[3] Furthermore, mixed-culture systems, for instance, combining an engineered Rhodococcus jostii strain for lignin degradation to supply PCA and an engineered Pseudomonas putida strain for the conversion of PCA to this compound, have demonstrated enhanced productivity.[2][4]
Experimental Protocols
1. Microbial Strain and Culture Conditions:
-
Microorganism: Engineered Pseudomonas putida KT2440 with the pcaG gene replaced by the ligAB genes.
-
Growth Medium: M9 minimal medium supplemented with glucose as a carbon source.
-
Induction: Isopropyl β-D-1-thiogalactopyranoside (IPTG) is added to induce the expression of the heterologous genes.
-
Bioconversion: A two-stage resting-cell process is often employed. After an initial growth phase on glucose, the cells are harvested and resuspended in a buffer containing the precursor (e.g., PCA) for conversion to this compound.[1][4]
2. Bioreactor Production of this compound from PCA:
-
Bioreactor Setup: A 1.5 L or 30 L bioreactor with controlled pH, temperature, and aeration.
-
Growth Phase: Cultivate the engineered P. putida on a defined medium with glucose until the carbon source is depleted.
-
Production Phase: Switch to a resting-cell mode by feeding a solution of PCA at a constant rate (e.g., 0.8 g/L/h).[1][4]
-
Monitoring: Monitor the concentrations of PCA and this compound in the reactor using High-Performance Liquid Chromatography (HPLC).
3. Lignin Conversion:
-
Lignin Pretreatment: Sodium hydroxide (B78521) lignin can be pretreated with alkali and heat to improve its solubility and availability for microbial degradation.[1][2]
-
Conversion: The pretreated lignin is added to the bioreactor with the engineered microorganism. In mixed-culture systems, a second engineered strain is co-cultured to facilitate the breakdown of lignin into PCA.[2][4]
4. Downstream Processing and Purification:
-
Cell Removal: Centrifugation or microfiltration to separate the microbial cells from the culture supernatant containing this compound.
-
Purification: The supernatant is acidified to precipitate this compound, which is then collected by filtration and can be further purified by recrystallization.
Production Metrics
| Parameter | Value | Reference |
| Volumetric Productivity (from PCA) | 390 mg/L/h | [2][4] |
| Product Titer (from PCA) | Doubled compared to previous work | [2][4] |
| Production from Lignin | 33 mg/L | [2][4] |
| Productivity from Lignin (mixed culture) | 1.9 mg/g P. putida/h | [2][4] |
| Productivity from Protocatechuate | 0.58 g/L/h | [3] |
Polymerization of this compound
This compound can be polymerized to form both polyesters and polyamides through standard polycondensation reactions. The choice of comonomer (diol or diamine) allows for the tuning of the final polymer's properties.
Experimental Protocols for Polymerization
1. Melt Polycondensation for Polyesters:
-
Reactants: this compound (or its dimethyl ester) and a suitable diol (e.g., 1,4-butanediol, ethylene (B1197577) glycol).
-
Catalyst: A transesterification catalyst such as titanium(IV) isopropoxide or antimony(III) oxide.
-
Procedure:
-
The monomers and catalyst are charged into a reaction vessel equipped with a stirrer and a distillation outlet.
-
The mixture is heated under a nitrogen atmosphere to initiate esterification, and the condensation byproduct (water or methanol) is removed.
-
The temperature is gradually increased, and a vacuum is applied to facilitate the removal of byproducts and increase the molecular weight of the polymer.
-
The reaction is continued until the desired melt viscosity is achieved.
-
2. Solution Polycondensation for Polyamides:
-
Reactants: this compound is converted to its diacyl chloride, which is then reacted with a diamine (e.g., hexamethylenediamine) in a suitable solvent.
-
Procedure:
-
The diamine is dissolved in an aprotic polar solvent (e.g., N-methyl-2-pyrrolidone) containing an acid scavenger (e.g., pyridine).
-
The solution is cooled, and a solution of 2,4-pyridinedicarbonyl dichloride in the same solvent is added dropwise with vigorous stirring.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to complete the polymerization.
-
The resulting polyamide is precipitated by pouring the reaction mixture into a non-solvent (e.g., water or methanol), filtered, washed, and dried.
-
Properties of this compound-based Polymers
The incorporation of the this compound moiety into polymer backbones is expected to result in materials with high thermal stability and good mechanical properties, analogous to other aromatic polyesters and polyamides. While extensive data on this compound-based polymers is still emerging, comparisons can be drawn with polymers derived from its isomers (e.g., 2,5-PDCA and 2,6-PDCA) and the well-studied bio-based monomer 2,5-furandicarboxylic acid (FDCA).
Thermal Properties
The rigid pyridine (B92270) ring in this compound contributes to a high glass transition temperature (Tg) and good thermal stability. The asymmetrical nature of the 2,4-substitution may lead to amorphous polymers, which can be advantageous for applications requiring optical clarity.
| Polymer Type | Property | Expected Range | Comparison |
| Polyesters | Glass Transition (Tg) | High | Similar to 2,5-FDCA polyesters[5] |
| Thermal Stability (Td) | High | Comparable or higher than 2,5-FDCA polyesters[5] | |
| Polyamides | Glass Transition (Tg) | High | Expected to be high due to aromaticity and hydrogen bonding |
| Thermal Stability (Td) | High | Expected to be high |
Mechanical Properties
The rigidity of the this compound unit is anticipated to impart high tensile strength and modulus to the resulting polymers, making them suitable for engineering plastic applications.
| Polymer Type | Property | Expected Performance |
| Polyesters | Tensile Strength | High |
| Young's Modulus | High | |
| Polyamides | Tensile Strength | Very High |
| Young's Modulus | Very High |
Barrier Properties
The polarity and rigidity of the this compound structure are likely to result in polymers with good barrier properties against gases such as oxygen and carbon dioxide, a desirable characteristic for food and beverage packaging.
Logical Relationships and Future Outlook
The development of this compound-based polymers represents a promising avenue for the creation of sustainable, high-performance materials. The logical progression from renewable feedstocks to advanced polymers is a key driver of this research.
Future research will likely focus on optimizing the bio-based production of this compound to improve titers and yields, making it economically competitive with petroleum-based monomers. Additionally, a more thorough characterization of a wider range of this compound-based polymers is needed to fully understand their structure-property relationships and identify key applications. The development of efficient and green polymerization processes will also be crucial for the commercial viability of these novel bio-based materials.
References
- 1. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioconversion of lignin-derived aromatics into the building block pyridine 2,4-dicarboxylic acid by engineering recombinant Pseudomonas putida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 2,4-Pyridinedicarboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a key heterocyclic compound with significant applications in medicinal chemistry and materials science. It serves as a crucial building block for the synthesis of various pharmaceutical agents and functional materials. Notably, it is recognized as an inhibitor of Jumonji C (JmjC) domain-containing histone demethylases, making it a valuable tool in epigenetic research and drug discovery. This document provides detailed protocols for two distinct and effective methods for the chemical synthesis of 2,4-pyridinedicarboxylic acid.
Synthetic Methods Overview
Two primary methods for the synthesis of 2,4-pyridinedicarboxylic acid are detailed below:
-
Method A: Oxidation of 2,4-Lutidine. This classic approach involves the oxidation of the two methyl groups of 2,4-lutidine (2,4-dimethylpyridine) to carboxylic acids. Various oxidizing agents can be employed, with potassium permanganate (B83412) being a common and effective choice.
-
Method B: From 4-Cyanopyridine (B195900) via Carbamoylation and Hydrolysis. This two-step process begins with the carbamoylation of 4-cyanopyridine to form 4-cyano-2-pyridinecarboxamide, which is then subjected to alkaline hydrolysis to yield the desired dicarboxylic acid.[1]
The choice of method may depend on the availability of starting materials, desired scale, and safety considerations.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two described synthetic methods for ease of comparison.
| Parameter | Method A: Oxidation of 2,4-Lutidine (Adapted from 2,6-Lutidine Oxidation) | Method B: From 4-Cyanopyridine |
| Starting Material | 2,4-Lutidine (2,4-Dimethylpyridine) | 4-Cyanopyridine |
| Key Reagents | Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄) | 1. Ammonium (B1175870) Peroxodisulfate, Formamide (B127407), Sulfuric Acid2. Sodium Hydroxide (B78521) (NaOH), Hydrochloric Acid (HCl) |
| Reaction Time | ~30 minutes (Microwave-assisted) | 1. ~2 hours (Carbamoylation)2. ~1 hour (Hydrolysis) |
| Reaction Temperature | Elevated (Microwave irradiation) | 1. 70-75°C2. 80°C |
| Reported Yield | ~86% (for 2,6-isomer)[2] | 83.1% (overall) |
| Reported Purity | Analytically pure after recrystallization[2] | >97% (HPLC) |
Reaction Pathway Diagrams
The following diagrams illustrate the chemical transformations for each synthetic method.
Caption: Oxidation of 2,4-Lutidine to 2,4-Pyridinedicarboxylic Acid.
Caption: Two-step synthesis from 4-Cyanopyridine.
Experimental Protocols
Method A: Oxidation of 2,4-Lutidine
This protocol is adapted from a microwave-assisted synthesis of the 2,6-isomer and is expected to be effective for the 2,4-isomer due to chemical similarities.[2]
Materials:
-
2,4-Lutidine (2,4-dimethylpyridine)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 70% solution
-
Deionized water
-
250 mL round-bottomed flask
-
Microwave reactor
-
Filtration apparatus
-
Ice-water bath
-
pH meter or pH paper
Procedure:
-
In a 250 mL round-bottomed flask, combine 2,4-lutidine (5.0 mmol), potassium permanganate (22.5 mmol), and 20 mL of deionized water.
-
Place the flask in a microwave reactor and irradiate at 375 W for 30 minutes. The reaction is exothermic and will generate manganese dioxide (a brown precipitate).
-
After the reaction is complete, filter the hot mixture to remove the manganese dioxide precipitate.
-
Cool the filtrate in an ice-water bath.
-
Slowly acidify the cold filtrate with a 70% sulfuric acid solution to a pH of approximately 3-4. The product will precipitate as a white solid.
-
Collect the solid product by filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from hot water to obtain analytically pure 2,4-pyridinedicarboxylic acid.
-
Dry the purified product under vacuum.
Method B: Synthesis from 4-Cyanopyridine[1]
This two-step protocol is based on a patented process.[1]
Step 1: Preparation of 4-Cyano-2-pyridinecarboxamide
Materials:
-
4-Cyanopyridine
-
Acetonitrile
-
Sulfuric acid, 98%
-
Formamide
-
Ammonium peroxodisulfate
-
Deionized water
-
Reaction vessel with heating and stirring capabilities
Procedure:
-
In a suitable reaction vessel, charge 700 mL of acetonitrile and 85 g (0.82 mol) of 4-cyanopyridine at room temperature.
-
Carefully add 32.4 g (0.32 mol) of 98% sulfuric acid. A white suspension will form.
-
Heat the suspension to 60°C.
-
Add a solution of 201.3 g (4.47 mol) of formamide in 52 g of water. The mixture should become a clear solution.
-
Heat the solution to 70°C.
-
Add 281.3 g (1.23 mol) of ammonium peroxodisulfate in portions over a period of 2 hours, maintaining the temperature at or below 74°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at 74°C for 75 minutes.
-
Add 880 mL of water and distill off the water/acetonitrile azeotrope under vacuum.
-
Filter the resulting white-yellow suspension at 80°C and wash the filter cake with water heated to 80°C.
-
Dry the product in vacuo to yield 4-cyano-2-pyridinecarboxamide. The reported yield is approximately 117 g (87.5%) with a purity of about 90% (HPLC).
Step 2: Alkaline Hydrolysis to 2,4-Pyridinedicarboxylic Acid
Materials:
-
4-Cyano-2-pyridinecarboxamide
-
Sodium hydroxide (NaOH), 30% solution
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Suspend 80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide in 155 mL of water.
-
Heat the suspension to 80°C and add 170.3 g of 30% sodium hydroxide solution dropwise over 30 minutes. A yellow solution will form.
-
Stir the solution for 30 minutes. During this time, both the cyano and amide groups will hydrolyze, releasing ammonia.
-
Cool the reaction mixture and carefully bring the pH to 1.5 with concentrated hydrochloric acid. A white suspension will form.
-
Filter the suspension and wash the filter cake with water.
-
For further purification, suspend the filter cake in water, adjust the pH to 1 with hydrochloric acid, and heat to 95°C to dissolve the solid.
-
Cool the solution to allow the product to crystallize.
-
Filter, wash with water, and dry the purified 2,4-pyridinedicarboxylic acid in vacuo at 115°C. The reported yield is 75 g (83.1%) with a purity of >97% (HPLC).
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Potassium permanganate and ammonium peroxodisulfate are strong oxidizing agents and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Microwave-assisted reactions can generate pressure; ensure the reaction vessel is appropriate for this application and is properly vented.
References
Applications of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) in Medicinal Chemistry and Drug Development
Application Note
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry. Its structural similarity to 2-oxoglutarate (2-OG), a key cellular metabolite, allows it to act as a broad-spectrum competitive inhibitor of 2-OG-dependent oxygenases.[1][2][3] These enzymes play crucial roles in a variety of physiological and pathological processes, including epigenetic regulation, collagen synthesis, and hypoxia sensing, making them attractive targets for therapeutic intervention in diseases such as cancer and fibrosis.[3][4] Additionally, this compound's ability to chelate metal ions, particularly zinc, contributes to its inhibitory effects on certain metalloenzymes.[1][2]
Mechanism of Action
The primary mechanism of action of this compound is its function as a 2-oxoglutarate mimic.[2][3] 2-OG-dependent oxygenases utilize 2-OG and molecular oxygen to catalyze a wide range of oxidative reactions, including hydroxylations and demethylations.[5] this compound binds to the 2-OG binding site in the active center of these enzymes, preventing the binding of the endogenous substrate and thereby inhibiting enzymatic activity.[6][7] The pyridine (B92270) nitrogen and the C2-carboxylate of this compound chelate the active site Fe(II) ion, while the C4-carboxylate interacts with residues that typically bind the C5-carboxylate of 2-OG.[8][9]
Key Therapeutic Areas and Enzyme Targets
Oncology
The dysregulation of 2-OG-dependent oxygenases is a hallmark of many cancers, making them prime targets for therapeutic intervention. This compound and its derivatives have shown promise in this area by targeting several key enzymes:
-
Histone Lysine (B10760008) Demethylases (KDMs): Specifically, the Jumonji C (JmjC) domain-containing histone demethylases (JHDMs) are a major class of 2-OG-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from histone tails.[3][10][11] The aberrant activity of KDMs, such as the KDM4/JMJD2 family, is implicated in various cancers.[12][13] this compound acts as an inhibitor of several JmjC-containing lysine demethylases at low micromolar concentrations.[1][11] By inhibiting these enzymes, this compound can modulate the epigenetic landscape, representing a promising strategy for cancer therapy.[3]
-
Aspartate/Asparagine-β-Hydroxylase (AspH): AspH is a 2-OG-dependent oxygenase that catalyzes the hydroxylation of aspartyl and asparaginyl residues in epidermal growth factor-like domains of certain proteins.[14][15] This post-translational modification is crucial for the activation of the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.[3][14] AspH is overexpressed in many cancers, and its inhibition can disrupt the Notch pathway, thereby impeding tumor growth and metastasis.[6][14] this compound is a potent inhibitor of AspH.[6][14]
-
Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs): While this compound is a relatively weak inhibitor of PHDs, its ability to modulate HIF turnover through the inhibition of other hydroxylases has therapeutic implications in oncology.[1]
Fibrosis and Collagen-Related Disorders
This compound's inhibitory effect on hydroxylases involved in collagen synthesis makes it a potential therapeutic agent for fibrotic diseases.
-
Prolyl 4-hydroxylase (P4H) and Collagen Lysyl Hydroxylase: These enzymes are essential for the proper folding and stability of collagen.[1][12] By inhibiting these hydroxylases, this compound can interfere with collagen synthesis.[1][10] This has been demonstrated in studies where this compound significantly inhibited P4H activity and reduced procollagen (B1174764) production.[10]
Antibacterial Agents
Recent research has explored the potential of this compound and its derivatives as inhibitors of metallo-β-lactamases (MBLs).[1] MBLs are zinc-dependent enzymes that confer bacterial resistance to a broad range of β-lactam antibiotics.[16][17] The zinc-chelating properties of this compound contribute to its ability to inhibit these enzymes, offering a potential strategy to combat antibiotic resistance.[1][18]
Drug Development and SAR Studies
Significant research efforts have focused on the synthesis of this compound derivatives to enhance potency and selectivity for specific 2-OG oxygenase targets. Structure-activity relationship (SAR) studies have revealed that substitutions at various positions on the pyridine ring can dramatically alter the inhibitory profile. For instance:
-
Fluorinated Derivatives: The introduction of fluorine or trifluoromethyl groups can influence the electronic properties and cell permeability of the molecule.[14] C5-substituted fluorinated derivatives of this compound have shown a substantial increase in selectivity for AspH over KDM4E.[14][15]
-
Aminoalkyl-Substituted Derivatives: The addition of aminoalkyl groups at the C5 position has been shown to yield potent JMJD5 inhibitors with improved selectivity over other 2-OG oxygenases.[6][7]
These studies highlight the potential for rational drug design based on the this compound scaffold to develop highly selective inhibitors for specific therapeutic applications.
Quantitative Data Summary
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and its derivatives against a panel of human 2-oxoglutarate (2OG) oxygenases.
| Compound | AspH (μM) | KDM4E (μM) | FIH (μM) | RIOX2 (μM) | PHD2 (μM) | JMJD5 (μM) | Ref. |
| This compound | ~0.03 | ~0.29 | >100 | ~4.0 | >100 | ~0.5 | [6][14] |
| C5 F-substituted this compound | ~0.05 | >100 | >100 | >100 | - | - | [14] |
| C5 CF3-substituted this compound | ~0.03 | >100 | >100 | >100 | - | - | [14] |
| C5-aminoalkyl-substituted this compound (20c) | ~3.0 | >100 | >100 | >100 | >100 | ~0.3 | [6] |
| Compound | Prolyl Hydroxylase 1 (μM) | KDM4A (JMJD2A) (μM) | KDM4C (JMJD2C) (μM) | KDM5B (JARID1B) (μM) | Ref. |
| This compound | 1.5 | 1.4 | - | 3 | [1][11] |
Experimental Protocols
Protocol 1: Determination of IC50 Values for 2-OG Oxygenase Inhibitors using a Solid Phase Extraction-Mass Spectrometry (SPE-MS) Assay
This protocol is a generalized procedure adapted from methodologies used for screening 2-OG oxygenase inhibitors.[6][7][14][15]
1. Materials and Reagents:
-
Purified recombinant 2-OG oxygenase (e.g., AspH, KDM4E)
-
Peptide substrate specific for the enzyme
-
This compound or its derivatives (test compounds) dissolved in DMSO
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quench Solution (e.g., 0.1% formic acid in water/acetonitrile)
-
Solid Phase Extraction (SPE) cartridges or plates
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
2. Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, peptide substrate, 2-OG, FeSO₄, and ascorbic acid in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Assay buffer
-
Test compound (at various concentrations) or DMSO (for control)
-
2-Oxoglutarate (2-OG)
-
Ferrous sulfate (FeSO₄)
-
L-Ascorbic acid
-
Peptide substrate
-
-
Pre-incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the 2-OG oxygenase to each reaction well.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 20-60 minutes).
-
-
Quenching the Reaction:
-
Stop the reaction by adding the quench solution.
-
-
Sample Preparation for Mass Spectrometry:
-
Condition the SPE cartridge/plate according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the SPE cartridge/plate.
-
Wash the cartridge/plate to remove salts and other interfering substances.
-
Elute the peptide substrate and product.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted samples using a mass spectrometer.
-
Identify the mass peaks corresponding to the un-modified substrate and the modified (e.g., hydroxylated or demethylated) product. The mass shift will depend on the specific reaction (e.g., +16 Da for hydroxylation).
-
-
Data Analysis and IC50 Calculation:
-
Calculate the percentage of product formation for each inhibitor concentration by determining the ratio of the peak intensity of the product to the sum of the peak intensities of the substrate and product.[6]
-
Plot the percentage of product formation against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[19][20]
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: AspH-Notch Signaling Pathway and Inhibition by this compound.
Caption: KDM4E-mediated histone demethylation and its inhibition by this compound.
Caption: A typical experimental workflow for screening this compound and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Frontiers | Identification of Disease-Related 2-Oxoglutarate/Fe (II)-Dependent Oxygenase Based on Reduced Amino Acid Cluster Strategy [frontiersin.org]
- 5. jianhaidulab.com [jianhaidulab.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Oxoglutarate derivatives can selectively enhance or inhibit the activity of human oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Histone Demethylases by 4-Carboxy-2,2′-Bipyridyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. H3K9 demethylase KDM4E is an epigenetic regulator for bovine embryonic development and a defective factor for nuclear reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A reporter ligand NMR screening method for 2-oxoglutarate oxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Methods for production and assaying catalysis of isolated recombinant human aspartate/asparagine-β-hydroxylase — Oxford Global Health [034.medsci.ox.ac.uk]
- 16. Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 2,4-Pyridinedicarboxylic Acid in the Synthesis of Aluminum-Based Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and properties of metal-organic frameworks (MOFs) and coordination polymers utilizing 2,4-pyridinedicarboxylic acid (2,4-PDCA) as a ligand, with a focus on aluminum-based structures. The information is intended to guide researchers in the potential application of these materials in drug development and related fields.
Introduction
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands. Their tunable pore size, high surface area, and chemical functionality make them promising candidates for various applications, including drug delivery. The choice of the organic ligand is crucial in determining the final structure and properties of the MOF. 2,4-Pyridinedicarboxylic acid (this compound), with its nitrogen atom and two carboxylic acid groups, offers a versatile platform for the construction of novel MOFs with unique structural motifs.
This document details the synthesis and characteristics of an aluminum-based MOF, CAU-63, and two coordination polymers, Al-Pydc-CP1 and Al-Pydc-CP2, all synthesized using this compound as the primary organic linker.
Materials and Characterization
The synthesis of these materials typically involves the hydrothermal reaction of an aluminum salt with 2,4-pyridinedicarboxylic acid in an aqueous solution. The resulting structures are highly dependent on the reaction conditions, such as pH and the metal-to-linker molar ratio.
Characterization Techniques:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline structure and phase purity of the synthesized materials.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability and the presence of solvent molecules within the framework.
-
Infrared (IR) Spectroscopy: To verify the coordination of the this compound ligand to the metal center.
-
Gas Sorption Analysis: To determine the porosity, including BET surface area, pore volume, and pore size distribution.
-
Electron Diffraction (ED): For the structure determination of submicron-sized crystals.
Quantitative Data Summary
The following tables summarize the key quantitative data for the aluminum-based MOF and coordination polymers synthesized with this compound.
Table 1: Synthesis Parameters for Aluminum-2,4-PDCA Materials
| Compound | Metal Source | Metal/Linker Molar Ratio | pH Range |
| CAU-63-Cl | AlCl₃ | 5:1 | 2.0 - 4.0 |
| Al-Pydc-CP1 | AlCl₃ | 4:3 | 4.0 - 5.0 |
| Al-Pydc-CP2 | AlCl₃ | 3:2 | 1.5 - 2.5 |
Table 2: Physicochemical Properties of Aluminum-2,4-PDCA Materials
| Compound | Porosity | Water Uptake (mg/g) | Thermal Stability (°C) |
| CAU-63-Cl | Ultramicroporous (accessible to H₂O and NH₃) | Not specified | >350 |
| CAU-63-NO₃ | Ultramicroporous | 162 | >350 |
| CAU-63-SO₄ | Ultramicroporous | 143 | >350 |
| Al-Pydc-CP1 | Non-porous | Not applicable | >350 |
| Al-Pydc-CP2 | Non-porous | Not applicable | >350 |
Note: The pore size of CAU-63 is too small to adsorb N₂ and CO₂.
Experimental Protocols
The following are detailed protocols for the hydrothermal synthesis of CAU-63, Al-Pydc-CP1, and Al-Pydc-CP2.[1][2]
Protocol 1: Synthesis of Highly Crystalline CAU-63-Cl
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M aqueous solution of aluminum chloride (AlCl₃).
-
Prepare a 2 M aqueous solution of sodium hydroxide (B78521) (NaOH).
-
-
Reaction Mixture:
-
In a suitable vessel, mix 16 mg (96 µmol) of 2,4-pyridinedicarboxylic acid with 960 µL (480 µmol) of the 0.5 M AlCl₃ solution.
-
Add 216 µL (432 µmol) of the 2 M NaOH solution to the mixture.
-
Add 744 µL of deionized water.
-
-
Hydrothermal Synthesis:
-
Seal the reaction vessel and heat it in an oven at a controlled temperature (e.g., 120 °C) for a specified duration (e.g., 24 hours).
-
-
Product Isolation and Washing:
-
After cooling to room temperature, collect the crystalline product by centrifugation or filtration.
-
Wash the product thoroughly with deionized water to remove any unreacted precursors.
-
-
Drying:
-
Dry the final product in an oven at a suitable temperature (e.g., 80 °C) or under vacuum.
-
Protocol 2: Synthesis of Al-Pydc-CP1
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M aqueous solution of aluminum chloride (AlCl₃).
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Mixture:
-
In a suitable vessel, mix 16 mg (96 µmol) of 2,4-pyridinedicarboxylic acid with 288 µL (144 µmol) of the 0.5 M AlCl₃ solution.
-
Add 180 µL (360 µmol) of the 2 M NaOH solution to the mixture.
-
Add 1452 µL of deionized water.
-
-
Hydrothermal Synthesis, Product Isolation, and Drying:
-
Follow steps 3-5 as described in Protocol 1.
-
Protocol 3: Synthesis of Al-Pydc-CP2
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M aqueous solution of aluminum chloride (AlCl₃).
-
Prepare a 2 M aqueous solution of sodium hydroxide (NaOH).
-
-
Reaction Mixture:
-
In a suitable vessel, mix 30 mg (180 µmol) of 2,4-pyridinedicarboxylic acid with 480 µL (240 µmol) of the 0.5 M AlCl₃ solution.
-
Add 210 µL (420 µmol) of the 2 M NaOH solution to the mixture.
-
Add 1230 µL of deionized water.
-
-
Hydrothermal Synthesis, Product Isolation, and Drying:
-
Follow steps 3-5 as described in Protocol 1.
-
Visualizations
Diagram 1: General Hydrothermal Synthesis Workflow for this compound based Aluminum MOFs
Caption: General workflow for the hydrothermal synthesis of Al-2,4-PDCA materials.
Diagram 2: Logical Relationship of Synthesis Parameters to Product Formation
Caption: Influence of pH and metal-to-linker ratio on product formation.
Application in Drug Development: Current Status and Future Perspectives
Currently, there is no published research specifically detailing the application of CAU-63, Al-Pydc-CP1, or Al-Pydc-CP2 in drug delivery. However, based on their structural properties, we can infer their potential and outline future research directions.
CAU-63: The ultramicroporous nature of CAU-63 makes it a potential candidate for the encapsulation and controlled release of very small drug molecules. Its ability to adsorb water suggests a hydrophilic interior, which could be favorable for the loading of polar drug molecules. Future research should focus on:
-
Guest Molecule Studies: Investigating the uptake and release of small therapeutic molecules (e.g., nitric oxide, small-molecule inhibitors) from the pores of CAU-63.
-
Biocompatibility Assessment: Evaluating the cytotoxicity and in vivo fate of CAU-63 to determine its suitability for biomedical applications.
-
Surface Modification: Functionalizing the exterior of CAU-63 particles to enhance their stability in biological media and to introduce targeting moieties.
Al-Pydc-CP1 and Al-Pydc-CP2: As non-porous coordination polymers, the traditional mechanism of drug delivery via pore encapsulation is not applicable. However, the emerging field of therapeutic coordination polymers (TCPs), where the drug itself is a component of the framework and is released upon degradation, offers a promising avenue.[3] Future research should explore:
-
Biodegradation Studies: Investigating the stability and degradation kinetics of Al-Pydc-CP1 and Al-Pydc-CP2 in simulated physiological fluids (e.g., phosphate-buffered saline at different pH values).
-
Synthesis of Drug-Containing Analogues: Exploring the possibility of incorporating drug molecules with coordinating functional groups (e.g., carboxylates) as co-ligands during the synthesis of these coordination polymers.
-
In Vitro Drug Release: If drug-containing analogues can be synthesized, their drug release profiles should be studied under various conditions to understand the release mechanism.
References
Application Notes and Protocols for the Quantification of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a molecule of significant interest in various fields of biomedical research. It is an inhibitor of several enzymes, including histone lysine (B10760008) demethylases, and its quantification in biological matrices such as plasma, serum, and urine can be crucial for mechanistic studies and as a potential biomarker. This document provides detailed application notes and proposed protocols for the quantification of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Due to the limited availability of a specific, validated, and published method for the quantification of this compound in biological fluids, the following protocols are synthesized based on well-established methods for the analysis of similar polar, dicarboxylic acids.[1] These protocols are intended to serve as a robust starting point for method development and validation in your laboratory.
Analytical Method Overview
The proposed primary analytical technique is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers high sensitivity and specificity, which is essential for accurately measuring low concentrations of endogenous or exogenous compounds in complex biological matrices.[1] Given the polar nature of this compound, derivatization is recommended to improve its chromatographic retention and ionization efficiency.[2] A common and effective derivatization strategy for dicarboxylic acids is esterification to form dibutyl esters.[1][3]
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed LC-MS/MS method for the quantification of this compound in human plasma and urine. These values are representative and based on typical performance for similar assays.[1][3] Actual performance may vary and must be determined during in-house method validation.
| Parameter | Human Plasma | Human Urine |
| Linearity Range | 0.1 - 50 µmol/L | 0.5 - 250 µmol/L |
| Lower Limit of Quantification (LLOQ) | 0.1 µmol/L | 0.5 µmol/L |
| Limit of Detection (LOD) | 0.05 µmol/L | 0.2 µmol/L |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery | > 85% | > 85% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol details the sample preparation involving protein precipitation followed by derivatization and subsequent analysis by LC-MS/MS.
1. Materials and Reagents
-
2,4-Pyridinedicarboxylic acid (analytical standard)
-
2,4-Pyridinedicarboxylic acid-d3 (internal standard, IS)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3 M Hydrochloric acid in n-Butanol (butanolic HCl)
-
Methyl-tert-butyl ether (MTBE)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma/serum (drug-free)
2. Sample Preparation
-
Aliquoting and Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum sample. Add 10 µL of the internal standard working solution (e.g., 10 µmol/L this compound-d3 in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 1.5 mL microcentrifuge tube.
-
Extraction: Add 500 µL of methyl-tert-butyl ether (MTBE) to the supernatant.[1] Vortex for 1 minute.
-
Centrifugation: Centrifuge at 13,000 x g for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 100 µL of 3 M butanolic HCl to the dried extract.[1][3] Cap the tube tightly and incubate at 60°C for 15 minutes.
-
Final Evaporation: Evaporate the butanolic HCl to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions (Proposed):
-
This compound dibutyl ester: To be determined experimentally (e.g., monitor the transition of the protonated molecule [M+H]+ to a characteristic product ion).
-
This compound-d3 dibutyl ester (IS): To be determined experimentally.
-
4. Method Validation
The analytical method should be validated according to the ICH M10 guidelines for bioanalytical method validation.[4] Key parameters to evaluate include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (intra- and inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, bench-top, long-term)
Protocol 2: Quantification of this compound in Human Urine by LC-MS/MS
This protocol outlines a "dilute-and-shoot" approach for urine samples, which may be feasible depending on the required sensitivity. If higher sensitivity is needed, the extraction and derivatization procedure from Protocol 1 can be adapted.
1. Materials and Reagents
-
Same as Protocol 1, with the substitution of human plasma/serum for human urine (drug-free).
2. Sample Preparation (Dilute-and-Shoot)
-
Thawing and Centrifugation: Thaw urine samples at room temperature. Centrifuge at 2,000 x g for 5 minutes to pellet any sediment.
-
Dilution and Spiking: In a 1.5 mL microcentrifuge tube, combine 50 µL of the urine supernatant with 440 µL of deionized water and 10 µL of the internal standard working solution.
-
Mixing: Vortex the mixture for 10 seconds.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
The LC-MS/MS conditions would be similar to those described in Protocol 1. The gradient may need to be optimized to ensure adequate separation from potentially interfering species in the urine matrix.
4. Method Validation
-
The validation parameters are the same as those listed for Protocol 1.
Visualizations
Caption: Workflow for this compound quantification in plasma/serum.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of 2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as Lutidinic Acid, using High-Performance Liquid Chromatography (HPLC). This compound is a compound of interest in various fields, including as a structural mimic of 2-oxoglutarate (2-OG) that can affect a range of enzymes.[1] The methodologies outlined herein are designed to offer robust and reliable separation and quantification of this compound in diverse sample matrices. This guide includes a summary of HPLC conditions in a comparative table, a detailed experimental protocol, and visual representations of the experimental workflow and the logical relationships of the HPLC components.
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of components in a mixture.[2][3] Its application is crucial in pharmaceutical analysis for quality control, purity assessment, and pharmacokinetic studies.[3][4] 2,4-Pyridinedicarboxylic acid is an important intermediate in the synthesis of pharmaceuticals.[5] The development of reliable HPLC methods for its analysis is therefore essential. This application note details suitable HPLC methods, leveraging mixed-mode and reversed-phase chromatography for the effective separation of pyridinecarboxylic acid isomers.[6][7][8]
Data Presentation: HPLC Methodologies for Pyridinedicarboxylic Acid Analysis
The following table summarizes various HPLC conditions that have been successfully employed for the separation of pyridinedicarboxylic acids and related compounds. This data allows for a comparative assessment to select the most appropriate method for a specific analytical need.
| Parameter | Method 1 | Method 2 | Method 3 (for Isomers) |
| Analyte(s) | Pyridinedicarboxylic Acid, Nicotinic Acid, etc. | Pyridinedicarboxylic Acid and its isomers | 2,3-Pyridinedicarboxylic Acid (Quinolinic acid) |
| Column | Zodiac HST OG (mixed-mode) | Primesep 100 (cation-exchange mixed-mode)[6][7] | Newcrom BH |
| Mobile Phase | Water, Acetonitrile (B52724) (MeCN), and Sulfuric Acid (H₂SO₄) buffer (gradient)[9] | Acetonitrile and aqueous buffer (e.g., acid, salt buffer)[6] | Not specified |
| Detection | UV at 250 nm[9] | UV Detection[6] | Not specified |
| Key Feature | High resolution and excellent peak symmetry for structurally related organic compounds.[9] | Retention time controlled by acetonitrile content and ion concentration in the mobile phase.[6] | Suitable for polar and acidic compounds.[10] |
Experimental Protocols
This section provides a detailed protocol for the analysis of this compound based on established methods for similar compounds.
Materials and Reagents
-
2,4-Pyridinedicarboxylic acid (analytical standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sulfuric acid or other suitable acid/buffer components for mobile phase preparation
-
Sample diluent (e.g., a mixture of water and acetonitrile)
Instrumentation
-
An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
Chromatographic Conditions (Recommended)
-
Column: Primesep 100, 4.6 x 150 mm, 5 µm (or equivalent mixed-mode column)
-
Mobile Phase A: Water with 0.1% Sulfuric Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient can be optimized, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B to elute the analyte. The specific gradient will depend on the sample matrix and desired resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution: Accurately weigh a known amount of this compound standard and dissolve it in the sample diluent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the sample diluent to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will be matrix-dependent. For relatively clean samples, dissolve a known amount in the sample diluent. For more complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary to remove interfering substances.[11][12]
Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After all analyses, flush the column with a high percentage of the organic solvent and then store it in an appropriate solvent as per the manufacturer's recommendation.
Data Analysis
-
Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area of this compound in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the HPLC method.
References
- 1. selleckchem.com [selleckchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]
- 5. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
- 6. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 7. Pyridinedicarboxylic Acid | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. zodiaclifesciences.com [zodiaclifesciences.com]
- 10. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes: 2,4-PDCA as an Inhibitor of Histone Demethylases
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a small molecule that functions as a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent dioxygenases.[1][2] This family of enzymes includes the Jumonji C (JmjC) domain-containing histone lysine (B10760008) demethylases (KDMs), which are crucial regulators of epigenetic modifications.[1][3] By removing methyl groups from histone tails, KDMs play a significant role in gene expression, cell differentiation, and development. Dysregulation of KDM activity has been implicated in various diseases, including cancer, making them attractive therapeutic targets.[4][5] this compound serves as a valuable research tool for studying the roles of these enzymes and as a scaffold for developing more selective and potent inhibitors.[2][6]
Mechanism of Action
This compound is a structural analog of the endogenous cofactor 2-oxoglutarate.[7] Its inhibitory action stems from its ability to compete with 2OG for binding to the active site of the histone demethylase. The pyridine (B92270) nitrogen and the C2-carboxylate group of this compound chelate the essential Fe(II) ion in the enzyme's catalytic center, effectively blocking the binding of 2OG and preventing the demethylation reaction from occurring.[2][8] Crystallographic studies of JMJD2A in complex with this compound have confirmed that it binds to the active site metal ion in a bidentate manner, mimicking the interaction of the 2OG cosubstrate.[6][8]
Data Presentation
This compound exhibits broad inhibitory activity against multiple 2OG-dependent oxygenases. Its potency varies between different histone demethylase subfamilies and other related enzymes. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against several key targets.
| Target Enzyme Family | Specific Enzyme | Reported IC50 (μM) | Reference(s) |
| Histone Demethylase (KDM) | KDM4A (JMJD2A) | 1.4 | [3] |
| Histone Demethylase (KDM) | KDM4E (JMJD2E) | 1.4 | [3] |
| Histone Demethylase (KDM) | KDM4E | 0.44 | [8] |
| Histone Demethylase (KDM) | KDM5B | 3.0 | [3][9] |
| β-Hydroxylase | AspH | ~0.03 | [10] |
| Hydroxylase | FIH | ~4.7 | [11] |
| Ribosomal Oxygenase | RIOX2 | ~4.0 | [11] |
Note: IC50 values can vary depending on assay conditions, such as substrate and cofactor concentrations.
Experimental Protocols
Protocol 1: In Vitro Histone Demethylase Inhibition Assay (Spectrophotometric)
This protocol describes a formaldehyde dehydrogenase (FDH)-coupled assay to measure the activity of JmjC-containing histone demethylases and determine the inhibitory potential of this compound. The demethylation of a lysine residue produces one molecule of formaldehyde, which is then oxidized by FDH, leading to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH production is directly proportional to the demethylase activity.[6]
Materials:
-
Recombinant histone demethylase (e.g., JMJD2E)
-
Methylated histone peptide substrate (e.g., H3K9me3 peptide)
-
This compound solution (in buffer or DMSO, ensure final DMSO concentration is low)
-
Assay Buffer: 50 mM HEPES, pH 7.5
-
(NH4)2Fe(SO4)2·6H2O (Freshly prepared)
-
2-Oxoglutarate (2OG)
-
L-Ascorbic acid (Freshly prepared)
-
Formaldehyde Dehydrogenase (FDH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare Master Mix: In the assay buffer, prepare a master mix containing the histone peptide substrate, NAD+, FDH, L-Ascorbic acid, and (NH4)2Fe(SO4)2.
-
Aliquot Inhibitor: Add varying concentrations of this compound to the wells of the 96-well plate. Include a "no inhibitor" control (vehicle only) and a "no enzyme" control.
-
Add Enzyme: Add the recombinant histone demethylase to all wells except the "no enzyme" control.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate Reaction: Start the reaction by adding 2OG to all wells.
-
Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 15-30 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percentage of activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cell-Based Histone Demethylation Inhibition Assay
This protocol outlines a method to assess the ability of this compound to inhibit histone demethylase activity within a cellular context. Since this compound has poor cell permeability, cell-penetrating ester derivatives, such as dimethyl-2,4-PDCA or diethyl-2,4-PDCA, are used.[2][12] These esters are hydrolyzed by intracellular esterases to release the active this compound inhibitor. Inhibition is measured by quantifying the change in a specific histone methylation mark (e.g., H3K9me3) via Western Blot or mass spectrometry.
Materials:
-
Human cell line (e.g., HEK293T, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable this compound derivative (e.g., dimethyl-2,4-PDCA) dissolved in DMSO
-
Optional: Expression vector for a specific KDM (e.g., pcDNA3-Flag-JMJD2A) and transfection reagent.[12]
-
Reagents for histone extraction (e.g., acid extraction kit)
-
Reagents for Western Blotting (SDS-PAGE gels, transfer membranes, primary antibodies specific for the histone mark of interest like anti-H3K9me3, a loading control like anti-H3, and secondary antibodies)
-
Chemiluminescence detection reagents and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in multi-well plates and grow to 70-80% confluency.
-
(Optional) If overexpressing a specific KDM, transfect the cells with the appropriate expression vector.
-
Treat the cells with various concentrations of the this compound derivative. Include a vehicle-only (DMSO) control. It is crucial to first perform a cytotoxicity assay to determine the non-toxic working concentration range.[12]
-
Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for changes in histone methylation.[12]
-
-
Histone Extraction:
-
Harvest the cells by scraping or trypsinization.
-
Lyse the cells and extract the histone proteins using a high-salt or acid extraction method according to standard protocols.
-
Quantify the protein concentration of the histone extracts.
-
-
Western Blot Analysis:
-
Separate equal amounts of histone extracts by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody specific for the target histone modification (e.g., anti-H3K9me3).
-
Probe a separate blot or strip and re-probe the same blot with an antibody for total histone H3 as a loading control.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for the specific methylation mark and the total H3 control.
-
Normalize the methylation signal to the total H3 signal for each sample.
-
Compare the normalized signal in this compound-treated samples to the vehicle control. An increase in the methylation mark indicates successful inhibition of the corresponding demethylase.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting histone lysine demethylases — Progress, challenges, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Demethylase Assay | EpigenTek [epigentek.com]
- 6. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 2OG oxygenase inhibitor | Probechem Biochemicals [probechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the 2,4-Pyridinedicarboxylic Acid Scaffold
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 2,4-pyridinedicarboxylic acid scaffold. This versatile platform is of significant interest in medicinal chemistry and materials science due to its rigid, planar structure and the presence of multiple functionalization points. The protocols outlined below cover the preparation of key derivatives, including esters and amides, as well as methods for the direct functionalization of the pyridine (B92270) ring.
Introduction to the 2,4-Pyridinedicarboxylic Acid Scaffold
2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a heterocyclic compound featuring a pyridine ring substituted with two carboxylic acid groups at positions 2 and 4. This arrangement offers distinct electronic and steric environments for each carboxyl group, enabling selective functionalization. The pyridine nitrogen atom also influences the reactivity of the ring, making it a unique building block for the synthesis of complex molecules with potential applications in drug discovery, catalysis, and materials science.
Functionalization of Carboxylic Acid Groups
The differential reactivity of the C2 and C4 carboxylic acids allows for selective and sequential modifications. Generally, the C2-carboxylic acid is more sterically hindered due to its proximity to the pyridine nitrogen.
Esterification
Esterification of 2,4-pyridinedicarboxylic acid can be achieved to yield mono- or di-esters. The choice of reaction conditions can influence the selectivity.
This protocol describes the non-selective synthesis of the dimethyl ester, a common intermediate for further functionalization.
Materials:
-
2,4-Pyridinedicarboxylic acid
-
Methanol (B129727) (MeOH), anhydrous
-
Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend 2,4-pyridinedicarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of diacid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2.2 eq) or a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring suspension.
-
After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4-pyridinedicarboxylic acid dimethyl ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Quantitative Data:
| Product | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 2,4-Pyridinedicarboxylic acid dimethyl ester | SOCl₂ | MeOH | 16 | >95 (typical) | General Procedure |
| 2,4-Pyridinedicarboxylic acid diethyl ester | - | - | - | - | [1] |
Workflow Diagram:
Amide Formation
Amide bond formation can be achieved through standard coupling protocols. Selective mono-amidation can be challenging and may require careful control of stoichiometry and reaction conditions.
This protocol is based on a general procedure for forming a carboxamide from a cyanopyridine precursor, followed by hydrolysis.[2] This method selectively functionalizes the C2 position.
Part A: Synthesis of 4-Cyano-2-pyridinecarboxamide
Materials:
-
Acetonitrile
-
Sulfuric acid (98%)
-
Ammonium (B1175870) peroxodisulfate
-
Water
Procedure:
-
In a suitable reaction vessel, add 4-cyanopyridine (1.0 eq) to acetonitrile.
-
Add 98% sulfuric acid (0.39 eq) to the mixture.
-
Heat the resulting suspension to 60°C.
-
Add a solution of formamide (5.45 eq) in water.
-
Heat the clear solution to 70°C.
-
Add ammonium peroxodisulfate (1.5 eq) in portions over 2 hours, maintaining the temperature below 75°C.
-
After the addition is complete, continue stirring at 74°C for 75 minutes.
-
Add water and distill off the acetonitrile/water azeotrope under vacuum.
-
Filter the resulting suspension at 80°C and wash the filter cake with hot water.
-
Dry the solid in vacuo to obtain 4-cyano-2-pyridinecarboxamide.[2]
Part B: Hydrolysis to 2-Carboxamido-4-pyridinecarboxylic acid
Materials:
-
4-Cyano-2-pyridinecarboxamide
-
Sodium hydroxide (B78521) solution (30%)
-
Hydrochloric acid
Procedure:
-
Suspend 4-cyano-2-pyridinecarboxamide in water.
-
Add 30% sodium hydroxide solution dropwise at 80°C over 30 minutes.
-
Heat the resulting solution at 95°C for 5 hours.
-
Cool the reaction mixture and adjust the pH to 3.0 with hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to yield 2-carboxamido-4-pyridinecarboxylic acid.
Quantitative Data:
| Product | Starting Material | Yield (%) | Reference |
| 4-Cyano-2-pyridinecarboxamide | 4-Cyanopyridine | 87.5 | [2] |
| 2,4-Pyridinedicarboxylic acid | 4-Cyano-2-pyridinecarboxamide | 83.1 | [2] |
Workflow Diagram:
C-H Functionalization of the Pyridine Ring
Direct C-H functionalization of the pyridine ring offers an atom-economical approach to introduce further diversity. These reactions are often performed on ester-protected derivatives to avoid interference from the free carboxylic acids.
Halogenation
Halogenation provides a handle for subsequent cross-coupling reactions. Regioselectivity can be influenced by the directing effects of the existing substituents and the reaction conditions.
Materials:
-
2,4-Pyridinedicarboxylic acid dimethyl ester
-
N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)
-
Hexafluoroisopropanol (HFIP)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the 2,4-pyridinedicarboxylic acid dimethyl ester (1.0 eq) in hexafluoroisopropanol (HFIP).
-
Add N-halosuccinimide (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the halogenated product.
Note: The regioselectivity of this reaction on the 2,4-pyridinedicarboxylic acid scaffold would need to be determined experimentally.
C-H Arylation
Palladium-catalyzed C-H arylation is a powerful tool for forming C-C bonds. The directing effect of the substituents on the pyridine ring is crucial for controlling the regioselectivity.
Based on the intramolecular C-H arylation of a 2,6-pyridinedicarboxylic acid derivative[4][5][6][7][8], a similar strategy could be envisioned for a suitably substituted 2,4-pyridinedicarboxylic acid derivative. This would involve the synthesis of an amide at one of the carboxyl groups with an ortho-haloaryl substituent.
Conceptual Workflow Diagram:
Note: The feasibility and regioselectivity of this reaction would require experimental validation.
Summary of Functionalization Strategies
| Functionalization | Position(s) | Method | Key Reagents | Notes |
| Diesterification | C2, C4 | Acid-catalyzed esterification | SOCl₂ or H₂SO₄, Alcohol | Non-selective. |
| Mono-amidation | C2 | Cyanopyridine carboxamidation and hydrolysis | 4-Cyanopyridine, (NH₄)₂S₂O₄, NaOH | Selective for the C2 position.[2] |
| Halogenation | Pyridine Ring | Electrophilic halogenation | N-Halosuccinimide, HFIP | Regioselectivity needs to be determined.[3] |
| C-H Arylation | Pyridine Ring | Palladium-catalyzed cross-coupling | Pd catalyst, Aryl halide | Typically requires a directing group. |
Conclusion
The 2,4-pyridinedicarboxylic acid scaffold presents a wealth of opportunities for the synthesis of novel compounds. The protocols and data presented herein provide a foundation for researchers to explore the functionalization of this versatile building block. Further investigation into selective mono-functionalization of the carboxylic acid groups and the development of regioselective C-H functionalization methods will undoubtedly expand the utility of this scaffold in various scientific disciplines.
References
- 1. EP0820986A1 - Process for the preparation of pyridine carboxylic acid esters - Google Patents [patents.google.com]
- 2. US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid - Google Patents [patents.google.com]
- 3. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intramolecular C-H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 8. researchgate.net [researchgate.net]
The Use of 2,4-PDCA in the Study of Plant Growth and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-2,4-dicarboxylic acid (2,4-PDCA) is a structural analog of 2-oxoglutarate (2-OG), a key substrate for a large family of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs).[1][2][3] By mimicking 2-OG, this compound acts as a competitive inhibitor of these enzymes, making it a valuable chemical tool for investigating a wide array of biological processes in plants.[4][5][6] This document provides detailed application notes and experimental protocols for the use of this compound in plant growth and development research.
Mechanism of Action
This compound primarily functions by competitively inhibiting 2-OG-dependent dioxygenases. These enzymes are involved in various metabolic pathways, including the hydroxylation of proline residues in proteins, which is a critical step in the synthesis of hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan (B145846) proteins (AGPs).[1][2] These proteins are essential components of the plant cell wall, and their proper synthesis and modification are crucial for cell elongation and overall plant architecture.[3][7] Prolyl 4-hydroxylases (P4Hs) are a key class of 2-ODDs that are inhibited by this compound.[1][8] By inhibiting P4Hs, this compound disrupts the formation of stable HRGPs, leading to defects in cell wall structure and subsequent alterations in plant growth and development.[1][2][3]
Application Notes
This compound is a versatile tool for studying various aspects of plant biology:
-
Cell Wall Biosynthesis and Integrity: By inhibiting the hydroxylation of proline residues, this compound can be used to investigate the role of HRGPs in cell wall formation, stability, and its impact on cell elongation and morphogenesis.[1][2]
-
Root and Hypocotyl Development: As demonstrated in tomato seedlings, this compound can be used to study the differential growth responses of various plant organs.[1][2][3] Its more drastic effect on roots compared to hypocotyls suggests a critical role for P4H activity in root elongation.[1][2]
-
Ethylene (B1197577) Biosynthesis and Senescence: this compound has been shown to suppress ethylene production in carnation flowers, thereby delaying senescence.[1][2] This makes it a useful compound for studying the hormonal regulation of flower aging and shelf-life.
-
Pleiotropic Effects on Development: The application of this compound can induce a range of developmental changes, including alterations in cell size and shape, providing insights into the complex interplay of pathways regulated by 2-OG-dependent dioxygenases.[1][2][3]
Quantitative Data Presentation
The following table summarizes the dose-dependent effects of this compound on the growth of tomato seedlings after 10 days, based on published research.
| This compound Concentration (µM) | Hypocotyl Length Reduction (cm) | Root Length Reduction (cm) | Root Hydroxyproline Content Reduction (%) | Reference |
| 100 | No significant change | 1.7 | 50 | [1][2] |
| 250 | 1.5 | 5.0 | >70 | [1][2] |
Experimental Protocols
Tomato Seedling Growth Inhibition Assay
This protocol details a method to assess the impact of this compound on the early growth and development of tomato (Solanum lycopersicum) seedlings.
Materials:
-
Tomato seeds
-
This compound
-
Murashige and Skoog (MS) medium, including vitamins
-
Phytagel or Agar
-
Petri dishes (90 mm)
-
Sterile water
-
70% (v/v) Ethanol (B145695)
-
5% (v/v) Sodium hypochlorite (B82951) solution
-
Growth chamber or incubator with controlled light and temperature
Protocol:
-
Stock Solution Preparation:
-
Prepare a 100 mM stock solution of this compound in sterile water. Adjust the pH to the desired level for your growth medium (typically 5.7-5.8).
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
-
Growth Medium Preparation:
-
Prepare MS medium according to the manufacturer's instructions.
-
Add sucrose to a final concentration of 1-3% (w/v).
-
Adjust the pH to 5.7-5.8.
-
Add Phytagel or Agar as per the manufacturer's recommendation.
-
Autoclave the medium.
-
Allow the medium to cool to approximately 50-60°C.
-
Under sterile conditions, add the this compound stock solution to the molten MS medium to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 50 µM, 100 µM, 250 µM).
-
Pour the medium into sterile Petri dishes.
-
-
Seed Sterilization and Plating:
-
Surface sterilize tomato seeds by washing them in 70% ethanol for 1 minute, followed by a 10-minute wash in 5% sodium hypochlorite solution.
-
Rinse the seeds 3-5 times with sterile water.
-
Aseptically place the sterilized seeds on the surface of the prepared MS plates containing different concentrations of this compound.
-
-
Incubation and Growth:
-
Seal the Petri dishes with parafilm.
-
Incubate the plates vertically in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.
-
-
Data Collection and Analysis:
-
After 10 days of growth, carefully remove the seedlings from the medium.
-
Measure the length of the hypocotyl and the primary root of each seedling.
-
For hydroxyproline content analysis, separate the shoots and roots, and proceed with established protocols for protein hydrolysis and hydroxyproline quantification.
-
Statistically analyze the data to determine the significance of the observed differences between treatments.
-
Conclusion
This compound serves as a potent and specific inhibitor of 2-OG-dependent dioxygenases, making it an invaluable pharmacological tool for plant biologists. Its application allows for the targeted disruption of key enzymatic activities, providing a deeper understanding of the roles of these enzymes in a multitude of developmental processes, from cell wall biosynthesis to hormonal signaling and senescence. The protocols and data presented herein offer a foundation for researchers to effectively utilize this compound in their investigations of plant growth and development.
References
- 1. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 2. Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Oncometabolite 2-hydroxyglutarate is a competitive inhibitor of α-ketoglutarate-dependent dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prolyl 4-hydroxylase, a target enzyme for drug development. Design of suppressive agents and the in vitro effects of inhibitors and proinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioconversion of Lignin-Derived Aromatics to 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a valuable platform chemical with applications in the synthesis of bio-based polymers, pharmaceuticals, and agrochemicals. As a bio-based analogue of terephthalic acid, it holds significant promise for the development of sustainable plastics.[1][2] The bioconversion of lignin (B12514952), an abundant and underutilized aromatic biopolymer, into this compound represents a promising and sustainable production route.[3][4] This document provides detailed application notes and experimental protocols for the microbial conversion of lignin-derived aromatic compounds to this compound using engineered bacterial strains.
Principle
The bioconversion process relies on engineered microorganisms, primarily Pseudomonas putida and Corynebacterium glutamicum, to funnel the catabolism of various lignin-derived mono-aromatic compounds towards the synthesis of this compound.[1][5][6][7][8] The core of this strategy involves redirecting the metabolic flux from the natural aromatic degradation pathways towards the desired product. A key intermediate in this process is protocatechuate (PCA), which is a central metabolite in the degradation of many G- and H-monolignols derived from lignin.[2][9]
Genetic engineering strategies typically involve:
-
Blocking the native β-ketoadipate pathway: This is often achieved by deleting or replacing the gene encoding protocatechuate 3,4-dioxygenase (pcaG), which prevents the further degradation of PCA.[2][9]
-
Introducing a heterologous extradiol dioxygenase: The ligAB genes, encoding a protocatechuate 4,5-dioxygenase, are introduced to convert PCA into 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS).[2][9]
-
Spontaneous cyclization: CHMS then undergoes a spontaneous cyclization and dehydration to form this compound.
-
Enhancing precursor supply: Overexpression of genes involved in the upstream conversion of lignin-derived aromatics (e.g., p-coumarate, ferulate, 4-hydroxybenzoate) to PCA can improve the overall yield and productivity of this compound.[1][4] This includes genes like 4-hydroxybenzoate (B8730719) monooxygenase (pobA).[1][4]
-
Improving substrate uptake: Overexpression of transporters, such as the PCA transporter PcaK, has been shown to significantly increase the productivity of this compound.[1][4]
Data Presentation
Table 1: Quantitative Data on this compound Production in Engineered Pseudomonas putida KT2440
| Substrate | Strain Engineering Details | Bioprocess | Titer (g/L) | Productivity (g/L/h) | Reference |
| Protocatechuate | Replacement of pcaG with ligAB, overexpression of pcaK | Resting cells | - | 0.58 | [1][4] |
| 4-Hydroxybenzoate | Replacement of pcaG with ligAB, overexpression of pobA | Resting cells | - | 0.056 | [1][4] |
| p-Coumarate | Replacement of pcaG with ligAB, overexpression of pobA | Resting cells | - | 0.012 | [1][4] |
| Protocatechuate | Replacement of pcaG with ligAB | Fed-batch | - | 0.390 | [2][10] |
| Soda Lignin (alkali + heat pretreated) | Replacement of pcaG with ligAB | Resting cells | 0.033 | 0.0001 (g/g/h) | [2][10] |
| Soda Lignin (with R. jostii co-culture) | P. putida with ligAB, Rhodococcus jostii ΔpcaHG | Mixed culture | - | 0.0019 (g/g P. putida/h) | [2][10] |
Table 2: Quantitative Data on this compound Production in Engineered Corynebacterium glutamicum
| Substrate | Strain Engineering Details | Bioprocess | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |
| Glucose | Engineered for PCA production, introduced this compound biosynthetic pathway | Fed-batch fermentation | 0.494 ± 0.00261 | 0.00467 ± 0.000002 | 0.00412 ± 0.00002 | [5][6][7] |
Experimental Protocols
Protocol 1: Engineering of Pseudomonas putida KT2440 for this compound Production
1. Strain and Plasmids:
-
Host strain: Pseudomonas putida KT2440.
-
Gene deletion/replacement vector: pK18-based suicide plasmid.
-
Expression vector: pBBR1-based plasmid.
2. Gene Deletion and Replacement:
-
To block the native β-ketoadipate pathway, the pcaG gene is replaced with the ligAB genes from Sphingomonas paucimobilis SYK-6.
-
Construct a suicide plasmid (e.g., pK18_ligAB) containing the ligAB genes flanked by homologous regions of the pcaG locus.[4]
-
Introduce the plasmid into P. putida KT2440 via conjugation or electroporation.
-
Select for double-crossover homologous recombination events to ensure the replacement of the native gene with the desired cassette.
3. Overexpression of Key Enzymes:
-
For enhanced conversion of specific lignin monomers, clone the relevant genes (e.g., pobA for 4-hydroxybenzoate conversion, pcaK for PCA transport) into an expression vector under the control of an inducible promoter (e.g., Ptac).[1][4][11]
-
Transform the engineered P. putida strain (with the pcaG::ligAB replacement) with the expression plasmid.
Protocol 2: Resting-Cell Bioconversion of Lignin-Derived Aromatics
1. Pre-culture Preparation:
-
Grow the engineered P. putida strain in a suitable medium (e.g., M9 medium with glucose) overnight at 30°C with shaking.[2]
-
If using an inducible expression system, add the inducer (e.g., IPTG) during the growth phase.[2]
2. Cell Harvesting and Preparation:
-
Harvest the cells by centrifugation when they reach the desired growth phase (e.g., late exponential phase).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate (B84403) buffer) to remove residual growth medium.
-
Resuspend the cells in the reaction buffer to a desired cell density (e.g., 4 g/L biomass).[2]
3. Bioconversion Reaction:
-
The reaction mixture consists of the resting cells suspended in buffer containing the aromatic substrate (e.g., protocatechuate, p-coumarate, or pretreated lignin).
-
For fed-batch resting-cell processes, feed the substrate at a constant rate (e.g., 0.8 g/L/h for PCA).[2]
-
Incubate the reaction at an optimal temperature (e.g., 30°C) with agitation.
-
Monitor the production of this compound over time using analytical techniques such as HPLC.
Protocol 3: Fed-Batch Fermentation with Engineered Corynebacterium glutamicum
1. Strain and Medium:
-
Use an engineered C. glutamicum strain optimized for precursor (PCA) production and containing the this compound biosynthesis pathway.[5][6][7]
-
Use a defined fermentation medium with glucose as the primary carbon source.
2. Fermentation Conditions:
-
Perform fed-batch fermentation in a bioreactor with controlled pH, temperature, and dissolved oxygen levels.
-
Optimize the feeding strategy to maintain a constant glucose concentration and avoid the accumulation of inhibitory byproducts.
-
Supplement the medium with necessary nutrients, such as ammonium (B1175870) chloride, as required for optimal production. For this compound production, an optimal NH4Cl concentration of 1 g/L has been reported.[5]
3. Product Analysis:
-
Periodically sample the fermentation broth to measure cell growth and the concentration of this compound.
-
Analyze the samples using HPLC for quantification of the product.
Visualizations
Caption: Metabolic pathway for this compound production.
Caption: General experimental workflow.
Caption: Key experimental relationships.
References
- 1. Bioconversion of lignin-derived aromatics into the building block pyridine 2,4-dicarboxylic acid by engineering recombinant Pseudomonas putida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Metabolic engineering of Corynebacterium glutamicum for the production of pyrone and pyridine dicarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic engineering of Corynebacterium glutamicum forthe production of pyrone and pyridine dicarboxylic acids [iums.org]
- 9. researchgate.net [researchgate.net]
- 10. Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Engineering Pseudomonas putida for 2,4-PDCA Production
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA) is a valuable bio-based building block chemical with applications in the synthesis of polymers, pharmaceuticals, and agrochemicals. As an analogue of terephthalate, it is a promising renewable alternative for the production of bio-based plastics.[1] Pseudomonas putida, a versatile and robust Gram-negative bacterium, has emerged as a promising chassis for the microbial production of this compound from renewable feedstocks, particularly lignin-derived aromatic compounds. This document provides detailed application notes and protocols for the metabolic engineering of P. putida for efficient this compound production.
Metabolic Pathway and Engineering Strategy
The core strategy for engineering P. putida for this compound production involves redirecting the metabolism of central aromatic intermediates, such as protocatechuate (PCA), away from native catabolic pathways and towards the desired product. This is typically achieved by:
-
Blocking the native β-ketoadipate pathway: The gene encoding protocatechuate 3,4-dioxygenase (pcaG), which catalyzes the intradiol cleavage of PCA, is deleted or replaced.[1][2]
-
Introducing an extradiol dioxygenase: The ligAB genes, encoding a protocatechuate 4,5-dioxygenase from organisms like Sphingobium lignivorans, are expressed to catalyze the extradiol cleavage of PCA to 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS).[2][3]
-
Spontaneous cyclization: CHMS undergoes spontaneous cyclization in the presence of ammonium (B1175870) to form this compound.[2]
-
Optimizing precursor supply and transport: Overexpression of genes such as pobA (4-hydroxybenzoate monooxygenase) and pcaK (PCA transporter) can enhance the conversion of upstream substrates and uptake of PCA, respectively, leading to improved productivity.[1]
Data Presentation
Table 1: Performance of Engineered P. putida Strains for this compound Production
| Strain | Substrate | Titer (g/L) | Productivity (g/L/h) | Molar Yield (mol/mol) | Reference |
| P. putida KT2440 ΔpcaG::ligAB | Protocatechuate | 0.9 | 0.390 | 0.43 | [2][3][4] |
| P. putida KT2440 ΔpcaG::ligAB + pcaK overexpression | Protocatechuate | - | 0.58 | - | [1] |
| P. putida KT2440 ΔpcaG::ligAB + pobA overexpression | 4-hydroxybenzoate | - | 0.056 | - | [1] |
| P. putida KT2440 ΔpcaG::ligAB + pobA overexpression | p-coumarate | - | 0.012 | - | [1] |
| P. putida KT2440 ΔpcaG::ligAB | Soda Lignin | 0.033 | 0.0019 (mg/gP. putida/h) | - | [4] |
| Mixed culture: P. putida ligAB + Rhodococcus jostii ΔpcaHG | Soda Lignin | - | 1.9 (mg/gP. putida/h) | - | [4] |
Visualizations
Caption: Metabolic pathway for this compound production in engineered P. putida.
Caption: Experimental workflow for this compound production.
Experimental Protocols
Protocol 1: Markerless Gene Deletion in P. putida KT2440 using Suicide Plasmid
This protocol describes the deletion of a target gene (e.g., pcaG) using a two-step allelic exchange with a suicide plasmid containing sacB for counter-selection.[5]
Materials:
-
P. putida KT2440
-
E. coli donor strain (e.g., SM10)
-
Suicide plasmid (e.g., pT18mobsacB)
-
Primers for amplifying upstream and downstream homologous regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
LB medium and agar (B569324) plates
-
Antibiotics (e.g., tetracycline)
-
Sucrose
Procedure:
-
Construct the allelic exchange vector: a. Amplify ~500-1000 bp upstream and downstream fragments of the target gene from P. putida KT2440 genomic DNA. b. Clone these fragments into the suicide plasmid, flanking the selection marker. c. Transform the resulting plasmid into the E. coli donor strain.
-
Conjugation: a. Grow overnight cultures of the E. coli donor strain and P. putida recipient strain. b. Mix the donor and recipient cultures and spot them onto an LB agar plate. Incubate overnight at 30°C.
-
Selection of single-crossover mutants: a. Resuspend the conjugation mix in saline solution. b. Plate serial dilutions on selective agar plates containing an appropriate antibiotic to select for P. putida that have integrated the plasmid into their chromosome.
-
Selection of double-crossover mutants (counter-selection): a. Inoculate single-crossover colonies into LB medium without antibiotics and grow overnight. b. Plate serial dilutions onto LB agar plates containing 10% (w/v) sucrose. The sacB gene product is lethal in the presence of sucrose, thus selecting for cells that have lost the plasmid backbone through a second crossover event.
-
Verification: a. Screen sucrose-resistant colonies for the desired gene deletion by colony PCR using primers flanking the target gene. b. Confirm the deletion by DNA sequencing.
Protocol 2: Resting-Cell Biotransformation for this compound Production
This protocol is adapted from studies demonstrating high productivity in a resting-cell bioprocess.[1]
Materials:
-
Engineered P. putida strain
-
LB medium
-
M9 minimal medium
-
Glucose
-
Substrate for bioconversion (e.g., protocatechuate)
-
(NH₄)₂SO₄
-
Centrifuge
-
Shaker incubator
-
Bioreactor (optional, for scaled-up production)
Procedure:
-
Cell Growth: a. Inoculate a single colony of the engineered P. putida strain into 5 mL of LB medium and grow overnight at 30°C with shaking. b. Use the overnight culture to inoculate a larger volume of M9 minimal medium supplemented with glucose (e.g., 20 g/L) and grow until the late exponential phase.
-
Preparation of Resting Cells: a. Harvest the cells by centrifugation (e.g., 5000 x g for 10 min). b. Wash the cell pellet twice with a nitrogen-free buffer (e.g., M9 salts without (NH₄)₂SO₄). c. Resuspend the cells in the reaction buffer to a desired cell density (e.g., OD₆₀₀ of 10).
-
Biotransformation: a. Add the substrate (e.g., protocatechuate) and an ammonium source (e.g., (NH₄)₂SO₄) to the resting cell suspension. b. Incubate at 30°C with shaking. c. Monitor the production of this compound over time by taking samples periodically.
Protocol 3: Fed-Batch Fermentation for this compound Production
This protocol provides a general framework for fed-batch fermentation to achieve higher titers of this compound.[3]
Materials:
-
Engineered P. putida strain
-
Defined fermentation medium (e.g., M9 medium with trace elements)
-
Carbon source for growth (e.g., glucose)
-
Precursor for this compound production (e.g., protocatechuate)
-
pH control reagents (e.g., NH₄OH)
-
Bioreactor with pH, temperature, and dissolved oxygen control
Procedure:
-
Inoculum Preparation: a. Prepare a seed culture by growing the engineered strain in a suitable medium overnight.
-
Batch Phase: a. Inoculate the bioreactor containing the initial batch medium with the seed culture. b. Grow the cells under controlled conditions (e.g., 30°C, pH 7.0) until the initial carbon source is depleted.
-
Fed-Batch Phase (Production): a. Once the initial carbon source is consumed (indicated by a sharp increase in dissolved oxygen), start the feeding of the precursor solution (e.g., protocatechuate) at a constant rate. b. Maintain the pH with an ammonium source, which also serves as the nitrogen for this compound formation. c. Monitor cell growth and this compound concentration throughout the fermentation. d. Adjust the feed rate as necessary to optimize production and avoid substrate toxicity.
Protocol 4: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in culture supernatants.[6][7]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a mixture of acidified water and an organic solvent like acetonitrile (B52724) or methanol)
-
This compound standard for calibration
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation: a. Centrifuge culture samples to remove cells. b. Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis: a. Set up the HPLC system with an appropriate C18 column and mobile phase. b. Create a calibration curve using known concentrations of the this compound standard. c. Inject the prepared samples into the HPLC system. d. Monitor the elution of this compound using a UV detector at a suitable wavelength (e.g., 254 nm).
-
Data Analysis: a. Quantify the concentration of this compound in the samples by comparing the peak areas to the calibration curve.
Conclusion
The metabolic engineering of Pseudomonas putida offers a promising route for the sustainable production of this compound from renewable resources. The protocols and data presented here provide a comprehensive guide for researchers to develop and optimize P. putida strains for this purpose. Further improvements in titer, yield, and productivity can be anticipated through advanced metabolic engineering strategies, including pathway optimization, tolerance engineering, and process optimization.
References
- 1. Bioconversion of lignin-derived aromatics into the building block pyridine 2,4-dicarboxylic acid by engineering recombinant Pseudomonas putida strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Scaling‐up the Bioconversion of Lignin to 2,4‐Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio‐Based Plastics Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Scaling-up the Bioconversion of Lignin to 2,4-Pyridinedicarboxylic Acid With Engineered Pseudomonas putida for Bio-Based Plastics Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
TECHNICAL SUPPORT CENTER: 2,4-PYRIDINEDICARBOXYLIC ACID (2,4-PDCA) SYNTHESIS
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in improving the yield and purity of 2,4-pyridinedicarboxylic acid (this compound) synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Chemical Synthesis (e.g., Oxidation of 2,4-Lutidine)
Problem 1: Low or no conversion of 2,4-lutidine to this compound.
-
Question: My oxidation of 2,4-lutidine is not proceeding, or the conversion is very low. What are the possible causes and how can I fix it?
-
Answer:
-
Inactive Oxidizing Agent: The oxidizing agent (e.g., potassium permanganate, nitric acid) may have degraded. Use a fresh, high-quality batch of the oxidizing agent.
-
Insufficient Reaction Temperature: The reaction may require a higher temperature to initiate and sustain. For instance, oxidation with nitric acid can require temperatures up to 185-190°C under pressure.[1] Carefully and gradually increase the reaction temperature while monitoring the reaction progress.
-
Inadequate Mixing: Ensure vigorous stirring to maintain a homogenous reaction mixture, especially in heterogeneous reactions (e.g., with solid potassium permanganate).
-
Incorrect Stoichiometry: Double-check the molar ratios of your reactants. An insufficient amount of oxidizing agent will lead to incomplete conversion.
-
Problem 2: The final product is a mixture of partially oxidized intermediates.
-
Question: My final product contains significant amounts of intermediates like 2-methyl-4-pyridinecarboxylic acid or 4-methyl-2-pyridinecarboxylic acid. How can I drive the reaction to completion?
-
Answer:
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) and extend the reaction time until the starting material and intermediates are consumed.
-
Need for a Stronger Oxidizing Agent or Harsher Conditions: The oxidation of the second methyl group can be more challenging. Consider using a stronger oxidizing agent or increasing the reaction temperature and pressure. However, be aware that harsher conditions can also lead to increased side product formation.[1]
-
Problem 3: The isolated yield of this compound is low despite good conversion.
-
Question: I've confirmed good conversion by TLC/HPLC, but my isolated yield is poor. Where could I be losing my product?
-
Answer:
-
Suboptimal pH during Workup: this compound is an amphoteric molecule. Its solubility is highly dependent on pH. For precipitation, the pH should be adjusted to the isoelectric point, which is typically in the range of 1 to 4.[1]
-
Losses during Recrystallization: While recrystallization is crucial for purification, using an inappropriate solvent or cooling too quickly can lead to significant product loss. Screen for a solvent in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Allow the solution to cool slowly to maximize crystal formation.
-
Incomplete Extraction: If performing a liquid-liquid extraction, ensure the pH of the aqueous phase is adjusted to favor the partitioning of this compound into the desired phase. Multiple extractions are recommended to ensure complete recovery.
-
Problem 4: The final product is discolored or contains unknown impurities.
-
Question: My this compound is yellow or brown, and I see extra peaks in my NMR/HPLC. What are the likely impurities and how can I remove them?
-
Answer:
-
Over-oxidation and Ring Opening: Harsh oxidation conditions can lead to the formation of colored byproducts from the degradation of the pyridine (B92270) ring.
-
Nitrated Byproducts: If using nitric acid as the oxidant, nitrated pyridines can be formed as side products.
-
Purification:
-
Recrystallization: This is the most effective method for removing most impurities. Experiment with different solvents or solvent systems. Water is a common solvent for the recrystallization of pyridinedicarboxylic acids.
-
Activated Carbon Treatment: Adding a small amount of activated carbon to the hot solution before filtration during recrystallization can help remove colored impurities.
-
Chromatography: For very high purity requirements, column chromatography may be necessary, although it can be challenging for highly polar compounds like this compound.
-
-
Biotechnological Synthesis (e.g., Microbial Conversion)
Problem 1: Low productivity of this compound in my microbial culture.
-
Question: My engineered Pseudomonas putida strain is producing this compound at a very low rate. How can I improve productivity?
-
Answer:
-
Sub-optimal pH: The pH of the culture medium can significantly impact enzyme activity and cell viability. For P. putida producing this compound from protocatechuate (PCA), a pH of around 7.5 has been shown to be effective.[2]
-
Precursor Limitation: The supply of the precursor (e.g., PCA) might be the rate-limiting step. Ensure a steady and non-toxic feed of the precursor.
-
Low Cell Density or Activity: Optimize the growth conditions to achieve a high density of healthy, metabolically active cells before initiating the bioconversion.
-
Co-culture System: Low production rates from complex substrates like lignin (B12514952) can be overcome by using a mixed culture. For example, co-culturing with a strain like Rhodococcus jostii that can efficiently break down lignin and supply the precursor to the this compound-producing strain can significantly increase productivity.[2]
-
Problem 2: Accumulation of the intermediate 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS) or its byproducts.
-
Question: I'm observing the accumulation of a side product, which I suspect is a cyclic hemiacetal of CHMS, leading to a lower molar conversion yield to this compound. What can I do?
-
Answer:
-
pH Optimization: While increasing the pH (up to 9) has been explored to favor the open form of CHMS and its cyclization to this compound, it has shown limited success in increasing the conversion yield. However, maintaining optimal pH for the downstream enzymes is still crucial.
-
Enzyme Engineering: The efficiency of the enzymes responsible for the conversion of CHMS to this compound could be a bottleneck. Consider protein engineering to improve the catalytic efficiency or substrate specificity of these enzymes.
-
Metabolic Pathway Optimization: Analyze the metabolic flux to identify and address any bottlenecks in the pathway leading from CHMS to this compound.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the chemical synthesis of this compound?
A1: A common and commercially available starting material for the chemical synthesis of this compound is 2,4-lutidine (2,4-dimethylpyridine). The two methyl groups are oxidized to carboxylic acids.
Q2: What are the advantages and disadvantages of chemical versus biotechnological synthesis of this compound?
A2:
-
Chemical Synthesis:
-
Advantages: Generally faster reaction times, higher product concentrations, and well-established procedures.
-
Disadvantages: Often requires harsh reaction conditions (high temperature and pressure), use of strong and potentially hazardous oxidizing agents, and can generate significant waste. May also suffer from side reactions leading to impurities.[1]
-
-
Biotechnological Synthesis:
-
Advantages: Milder reaction conditions (ambient temperature and pressure), environmentally friendly ("green") process, and can utilize renewable feedstocks like lignin.[2]
-
Disadvantages: Typically slower reaction rates, lower product titers, and can be limited by substrate toxicity or byproduct formation. The downstream processing to isolate the pure product from the fermentation broth can also be challenging.
-
Q3: How can I monitor the progress of my this compound synthesis reaction?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the reaction. A reverse-phase C18 column with a UV detector is commonly used. The mobile phase is typically a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., formic acid) to ensure proper peak shape.
Q4: What is a good solvent for the recrystallization of this compound?
A4: Water is a commonly used and effective solvent for the recrystallization of this compound and other pyridinedicarboxylic acids. The solubility of this compound in water is significantly higher at elevated temperatures compared to room temperature, which is the ideal characteristic for a recrystallization solvent.
Data Presentation
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Chemical Synthesis | |||||||
| Oxidation | 2,4-Lutidine | Concentrated Nitric Acid | 185 - 190 (under pressure) | Not specified | ~65 | >98 (after purification) | [1] |
| Biotechnological Synthesis | |||||||
| Microbial Conversion | Protocatechuate (PCA) | Engineered Pseudomonas putida | 30 | ~5 hours | 64 (molar conversion) | Not specified | |
| Microbial Conversion | Lignin | Engineered P. putida & R. jostii co-culture | 30 | Not specified | - | Not specified | [2] |
Note: The data presented is based on available literature and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Synthesis of this compound by Oxidation of Isonicotinic Acid (Illustrative)
This protocol is based on a patented method and is for illustrative purposes.
-
Oxidation to N-oxide: Oxidize isonicotinic acid to isonicotinic acid N-oxide using a suitable oxidizing agent like peracetic acid.
-
Alkylation: React the isonicotinic acid N-oxide with an alkylating agent (e.g., diethyl sulfate) to form an N-alkoxy-isonicotinic acid salt.
-
Cyanation: Convert the salt to 2-cyanoisonicotinic acid using an alkali metal cyanide (e.g., sodium cyanide) in an aqueous solution.
-
Hydrolysis and Purification: Hydrolyze the 2-cyanoisonicotinic acid and adjust the pH to 1-4 to precipitate the 2,4-pyridinedicarboxylic acid. The product can be further purified by recrystallization.[1]
Protocol 2: Purification of this compound by Recrystallization from Water
-
Dissolution: In a suitable flask, add the crude this compound and the minimum amount of hot deionized water required to fully dissolve the solid. The flask can be heated on a hot plate with stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature without disturbance. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified crystals in a vacuum oven.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Overcoming challenges in the crystallization of 2,4-Pyridinedicarboxylic acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of 2,4-Pyridinedicarboxylic acid (PDA).
Troubleshooting Guide
Crystallization of 2,4-Pyridinedicarboxylic acid can be influenced by a variety of factors, from solvent selection to temperature control. This guide addresses common issues in a question-and-answer format to assist in overcoming these challenges.
Problem: Poor or No Crystal Formation
-
Q1: I've dissolved my 2,4-pyridinedicarboxylic acid, but no crystals are forming upon cooling. What should I do?
A1: This is a common issue related to supersaturation. Here are several techniques to induce crystallization:
-
Seeding: Introduce a small, pure crystal of 2,4-pyridinedicarboxylic acid to the solution. This provides a nucleation site for crystal growth.
-
Scratching: Gently scratch the inside of the glass vessel below the solution's surface with a glass rod. The microscopic scratches can act as nucleation sites.
-
Solvent Evaporation: Partially evaporate the solvent to increase the concentration of the solute, thereby inducing supersaturation.
-
Reduce Temperature: If not already done, cool the solution in an ice bath to further decrease the solubility of the 2,4-pyridinedicarboxylic acid.
-
Problem: Oiling Out
-
Q2: My 2,4-pyridinedicarboxylic acid is separating as an oil, not crystals. How can I fix this?
A2: "Oiling out" occurs when the solute's solubility is so low at a certain temperature that it separates from the solution as a liquid phase instead of a solid crystal. To address this:
-
Increase Solvent Volume: Add more of the hot solvent to ensure the compound remains dissolved at a slightly lower temperature.
-
Slower Cooling: Allow the solution to cool more slowly to give the molecules adequate time to arrange into a crystal lattice.
-
Solvent System Modification: Consider using a co-solvent system. Dissolve the compound in a "good" solvent and then slowly add a "poor" solvent in which the compound is less soluble until turbidity is observed. Then, gently heat until the solution is clear again before allowing it to cool slowly.
-
Problem: Impure Crystals
-
Q3: My crystals of 2,4-pyridinedicarboxylic acid are discolored or show impurities in analysis. How can I improve the purity?
A3: Impurities can be trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Slow Crystallization: Rapid crystal growth can trap impurities. Ensure the cooling process is slow and controlled.
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any adhering impurities from the mother liquor.
-
Recrystallization: A second crystallization of the obtained crystals can significantly improve purity.
-
Charcoal Treatment: If the solution is colored by impurities, activated charcoal can be added to the hot solution to adsorb these impurities before filtering the hot solution and allowing it to cool.
-
Problem: Polymorphism
-
Q4: I suspect I am obtaining different crystal forms (polymorphs) of 2,4-pyridinedicarboxylic acid in different experiments. How can I control this?
A4: Polymorphism, the existence of multiple crystal structures for the same compound, is a significant challenge. The formation of a specific polymorph can be influenced by:
-
Solvent Choice: Different solvents can favor the nucleation and growth of different polymorphs.
-
Cooling Rate: The rate of cooling can impact which polymorphic form is kinetically or thermodynamically favored.
-
pH Control: Given that 2,4-pyridinedicarboxylic acid has two pKa values (2.17 and 5.17), the pH of the crystallization medium can significantly influence the dominant species in solution and, consequently, the resulting crystal structure.[1]
-
Stirring: The agitation rate can affect nucleation and the transformation between polymorphic forms.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the crystallization of 2,4-pyridinedicarboxylic acid?
A1: The choice of solvent is critical. Water is a commonly used solvent. The solubility of 2,4-pyridinedicarboxylic acid in water is 4.5 g/L at 20°C.[2] For recrystallization, a solvent should be chosen in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and methanol (B129727) are also potential solvents. A systematic screening of solvents is recommended to find the optimal conditions for your specific purity requirements and desired crystal form.
Q2: How does pH affect the crystallization of 2,4-pyridinedicarboxylic acid?
A2: The pH of the solution is a critical parameter due to the presence of two carboxylic acid groups and a pyridine (B92270) nitrogen. The pKa values for 2,4-pyridinedicarboxylic acid are 2.17 and 5.17.[1] The ionization state of the molecule will change significantly with pH, which in turn affects its solubility and intermolecular interactions, thereby influencing nucleation, crystal growth, and potentially the polymorphic form. For instance, at a pH below 2.17, the molecule will be fully protonated, while between 2.17 and 5.17, it will exist as a zwitterion or a mono-anion. Above pH 5.17, it will be predominantly in the di-anionic form. A recent study highlighted that pH plays a major role in the solution behavior and phase stability of cocrystals involving 2,4-pyridinedicarboxylic acid.[1]
Q3: What are some common impurities I might encounter?
A3: Common impurities can originate from the synthesis of 2,4-pyridinedicarboxylic acid. A known synthetic route involves the oxidation of 2,4-lutidine. Therefore, unreacted starting material or partially oxidized intermediates could be present. Another synthetic method described in a patent involves the reaction of 4-cyanopyridine (B195900) with formamide (B127407) and ammonium (B1175870) peroxodisulfate, followed by hydrolysis.[3] Potential impurities from this route could include starting materials and intermediates like 2-carbamoylpyridine-4-carboxylic acid.[3]
Q4: Can 2,4-pyridinedicarboxylic acid form hydrates?
A4: Yes, 2,4-pyridinedicarboxylic acid can exist as a monohydrate. It has been observed that anhydrous 2,4-pyridinedicarboxylic acid can undergo a solution-mediated phase transformation to the monohydrate form.[1] This is an important consideration during crystallization and storage, as the presence of water can lead to the formation of this hydrate.
Data Presentation
Table 1: Solubility of 2,4-Pyridinedicarboxylic Acid in Various Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Reference |
| Water | 20 | 4.5 | [2] |
| DMSO | Ambient | Soluble (qualitative) | |
| Ethanol | Ambient | Sparingly Soluble (qualitative) |
Experimental Protocols
General Protocol for Recrystallization of 2,4-Pyridinedicarboxylic Acid from Water
This protocol is a general guideline and may require optimization based on the purity of the starting material and the desired crystal characteristics.
-
Dissolution: In an Erlenmeyer flask, add the crude 2,4-pyridinedicarboxylic acid. Add a minimal amount of deionized water. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot deionized water until the solid is completely dissolved. Avoid adding an excessive amount of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a new receiving flask with hot solvent vapor to prevent premature crystallization. Pour the hot solution through a fluted filter paper to remove the impurities.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.
-
Drying: Dry the crystals, for example, in a desiccator under vacuum.
Visualizations
Caption: Experimental workflow for the recrystallization of 2,4-pyridinedicarboxylic acid.
Caption: Troubleshooting logic for common crystallization problems.
References
Technical Support Center: Optimization of Reaction Conditions for 2,4-PDCA Derivatization
Welcome to the technical support center for the derivatization of 2,4-pyridinedicarboxylic acid (2,4-PDCA). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed experimental protocols for common challenges encountered during the derivatization of this compound for analytical purposes such as GC-MS and HPLC.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield or incomplete derivatization of this compound?
A1: Low conversion rates in this compound derivatization, particularly for esterification, are often due to the reversible nature of the reaction. The main contributing factors include:
-
Presence of Water: Water, a byproduct of esterification, can shift the reaction equilibrium back towards the reactants through hydrolysis, thus reducing the yield of the desired derivative.[1] It is crucial to maintain anhydrous (dry) conditions.[2]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or catalyst concentration can lead to incomplete reactions.[1]
-
Steric Hindrance: The structure of the alcohol or amine used for derivatization can affect the reaction rate, with bulkier reagents often requiring more forcing conditions.[2]
-
Reagent Degradation: Derivatization reagents can be sensitive to moisture and may degrade if not stored properly, leading to reduced reactivity.
Q2: How can I ensure anhydrous conditions for my reaction?
A2: Maintaining a water-free environment is critical for successful derivatization. Here are some key steps:
-
Glassware: All glassware should be oven-dried at a high temperature (e.g., 120-150°C) for several hours and cooled under an inert atmosphere (like nitrogen or argon) in a desiccator before use.[2]
-
Solvents: Use commercially available anhydrous solvents or dry them using appropriate methods, such as distillation over a drying agent (e.g., molecular sieves).[2]
-
Reagents: Ensure that this compound and the derivatizing alcohol or amine are dry. If necessary, they can be dried under vacuum. Bases like triethylamine (B128534) should also be anhydrous.[2]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere of nitrogen or argon can prevent atmospheric moisture from entering the reaction vessel.[2]
Q3: I am observing the formation of byproducts. What could be the cause and how can I minimize them?
A3: The primary byproduct in many this compound derivatization reactions is the starting material itself, due to hydrolysis of a highly reactive intermediate like an acyl chloride.[2] To minimize this, strictly adhere to anhydrous conditions. Other byproducts might arise from side reactions. Careful control of reaction temperature and the dropwise addition of reagents can often minimize the formation of unwanted products.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help in identifying the optimal reaction time to maximize the desired product and minimize byproduct formation.[1][2]
Q4: My derivatization for GC-MS analysis is not working well. What are some common issues?
A4: For GC-MS analysis, derivatization is essential to increase the volatility and thermal stability of this compound. Common issues include incomplete derivatization, leading to poor peak shape and low sensitivity.
-
Choice of Reagent: Silylation is a common method for GC-MS. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used.
-
Reaction Conditions: Silylation reactions may require elevated temperatures (e.g., 75°C) and sufficient reaction time (e.g., 30-60 minutes) to go to completion. A catalyst, such as trimethylchlorosilane (TMCS), can be added to accelerate the reaction, especially for hindered carboxylic acids.
-
Molar Ratio: It is recommended to use an excess of the silylating reagent, with a molar ratio of at least 2:1 of the reagent to active hydrogens in the this compound molecule.
Troubleshooting Guides
Low Derivatization Yield
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation | Presence of moisture leading to hydrolysis of starting material or intermediates.[1][2] | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and reagents.[2] |
| Inactive or degraded derivatization reagent. | Use a fresh bottle of the derivatizing agent. Store reagents under anhydrous conditions. | |
| Suboptimal reaction temperature or time.[3] | Optimize the reaction temperature and time. Monitor the reaction progress using TLC or a small-scale analytical run. | |
| Insufficient amount of derivatizing reagent or catalyst. | Increase the molar excess of the derivatizing reagent. Ensure the correct catalytic amount of additives like DMF or p-TsOH is used.[1] | |
| Reaction stalls before completion | Reaction equilibrium has been reached.[1] | If water is a byproduct (e.g., Fischer esterification), use a Dean-Stark apparatus to remove it azeotropically.[1] |
| Steric hindrance from the derivatizing agent.[2] | Increase the reaction temperature and/or time. Consider using a more reactive derivatization strategy, such as conversion to the diacyl chloride.[1] |
Experimental Workflows
Below are diagrams illustrating common experimental workflows for the derivatization of this compound.
Caption: Workflow for this compound esterification via an acyl chloride intermediate.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4-Pyridinedicarboxylic Acid (2,4-PDCA).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Solutions
Q: I am observing precipitation of this compound when preparing my stock solution or adding it to my cell culture medium. How can I improve its solubility?
A: this compound has limited solubility in aqueous solutions like PBS.[1] To improve solubility, consider the following:
-
Use of Organic Solvents: For stock solutions, dissolve this compound in an organic solvent such as DMSO.[1][2] It is recommended to use fresh, moisture-free DMSO as absorbed moisture can reduce solubility.[1]
-
pH Adjustment: The solubility of 2,4-pyridinedicarboxylic acid is pH-dependent. In some cases, adjusting the pH of the solution may improve solubility, though this should be done with caution to avoid affecting your experimental system.
-
Derivative Use: For cell-based assays, consider using esterified derivatives of this compound, such as dimethyl esters. These pro-drugs exhibit increased cell permeability and are hydrolyzed by intracellular esterases to release the active this compound.[3][4][5]
-
Final Concentration: When diluting the DMSO stock solution into your aqueous experimental medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[5]
Issue 2: Inconsistent or No Inhibition of Target Enzyme
Q: My experiments are showing inconsistent or no inhibitory effect of this compound on my target 2-oxoglutarate (2OG) dependent oxygenase. What could be the cause?
A: Several factors can contribute to a lack of expected enzyme inhibition:
-
Incorrect Isomer: Ensure you are using pyridine-2,4-dicarboxylic acid (also known as Lutidinic Acid). There are six major isomers of pyridinedicarboxylic acid, and their biological activities differ significantly.
-
Enzyme and Substrate Concentrations: The inhibitory potency of this compound, often expressed as an IC50 value, is dependent on the concentrations of the enzyme and its substrate (2-oxoglutarate) in the assay.[4] As a competitive inhibitor, higher concentrations of the natural substrate will require higher concentrations of this compound to achieve the same level of inhibition.
-
Solution Stability: Prepare fresh solutions of this compound for your experiments. While stock solutions in DMSO can be stored at -20°C or -80°C for extended periods, repeated freeze-thaw cycles should be avoided.[1][2] It is recommended to aliquot stock solutions.[1]
-
Assay Conditions: Ensure that the buffer composition, pH, and temperature of your assay are optimal for both the enzyme's activity and the inhibitor's stability.
Issue 3: Unexpected Cellular Effects or Toxicity
Q: I am observing unexpected changes in cell viability or morphology after treating cells with this compound. How can I troubleshoot this?
A: Unintended cellular effects can arise from several sources:
-
Off-Target Effects: this compound is a broad-spectrum inhibitor of 2OG oxygenases and can also chelate zinc.[1] This can lead to effects on multiple cellular pathways beyond the one you are studying. It is crucial to include appropriate controls to distinguish between on-target and off-target effects.
-
Solvent Toxicity: If using a DMSO stock solution, ensure the final concentration of DMSO in your cell culture medium is not toxic to your specific cell line. A dose-response curve for DMSO toxicity should be determined for your cells.
-
Concentration: The concentration of this compound used may be too high. It is advisable to perform a dose-response experiment to determine the optimal concentration that provides the desired inhibitory effect without causing significant cytotoxicity.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. What is well-tolerated by one cell line may be toxic to another.
Frequently Asked Questions (FAQs)
General
Q: What is the primary mechanism of action of this compound? A: this compound is a structural mimic of 2-oxoglutarate (2-OG) and acts as a competitive inhibitor of 2-OG dependent oxygenases.[1] These enzymes are involved in various cellular processes, including histone demethylation, collagen synthesis, and the regulation of the hypoxia-inducible factor (HIF) pathway.[1]
Q: What are the common applications of this compound in research? A: this compound is widely used as a tool to study the function of 2-OG dependent oxygenases. Common applications include inhibiting histone demethylases (like the JmjC domain-containing family) to study epigenetic regulation and inhibiting prolyl hydroxylases to stabilize HIF-1α under normoxic conditions.[2]
Experimental Design
Q: What concentrations of this compound should I use in my experiments? A: The optimal concentration of this compound depends on the specific enzyme, cell type, and experimental system. For in vitro enzyme assays, concentrations around the IC50 value for the target enzyme are a good starting point. For cell-based assays, concentrations typically range from the low micromolar to the hundred micromolar range.[2][6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experiment.
Q: What are appropriate positive and negative controls when using this compound? A:
-
Positive Controls: For HIF-1α stabilization experiments, cobalt chloride (CoCl₂) or desferrioxamine (DFO) can be used as positive controls as they also induce HIF-1α accumulation.[7] For enzyme inhibition assays, a known inhibitor of your target enzyme can be used.
-
Negative Controls: A vehicle control (e.g., DMSO at the same final concentration as the this compound treatment) is essential to control for any effects of the solvent.[7] An untreated control group is also necessary as a baseline.
Data Interpretation
Q: How do I interpret changes in HIF-1α levels after this compound treatment? A: An increase in HIF-1α protein levels, as detected by Western blotting or other methods, upon treatment with this compound under normoxic conditions suggests inhibition of prolyl hydroxylases, which are responsible for HIF-1α degradation.[7]
Quantitative Data Summary
The inhibitory activity of this compound varies depending on the specific 2-oxoglutarate dependent oxygenase. The following table summarizes reported half-maximal inhibitory concentration (IC50) values for this compound against several human enzymes. Note that assay conditions can influence these values.
| Enzyme Target | IC50 (µM) | Notes |
| Aspartate/asparagine-β-hydroxylase (AspH) | ~0.03 | Inhibition is highly efficient.[4][5] |
| Lysine-specific demethylase 4E (KDM4E) | ~0.29 | [5] |
| Factor Inhibiting HIF (FIH) | ~4.7 | [5] |
| Ribosomal oxygenase 2 (RIOX2) | ~4.0 - 4.7 | [5] |
| Jumonji domain-containing protein 5 (JMJD5) | ~0.5 | [4] |
Experimental Protocols
Protocol 1: Western Blotting for HIF-1α Stabilization
This protocol describes the detection of HIF-1α protein stabilization in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HepG2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for a specified time (e.g., 4-8 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., 100 µM CoCl₂).[7]
-
-
Cell Lysis:
-
Work quickly and on ice to prevent HIF-1α degradation.[8]
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.[7]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.[7]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[7]
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[7]
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.[7]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the signal using an ECL substrate.
-
Normalize for protein loading by probing the same membrane for a loading control like β-actin or GAPDH.[7]
-
Visualizations
Caption: HIF-1α signaling pathway under normoxia and hypoxia/2,4-PDCA treatment.
Caption: Experimental workflow for Western blotting of HIF-1α.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Pyridine 2,4-Dicarboxylic Acid Suppresses Tomato Seedling Growth [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) in aqueous solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
This compound is a white to almost white crystalline powder with limited solubility in water. Its solubility is significantly influenced by the pH of the solution. It is more soluble in organic solvents like DMSO and ethanol.
Q2: Why is my this compound not dissolving in water?
This compound is a diprotic acid, meaning it has two carboxylic acid groups that can donate protons. In neutral water, it exists predominantly in its less soluble, protonated form. To achieve significant aqueous solubility, the pH of the solution must be raised to deprotonate these carboxylic acid groups, forming a more soluble salt.
Q3: What are the pKa values for this compound?
The reported pKa values for this compound are approximately 2.17 and 5.17.[1] This indicates that the two carboxylic acid groups are relatively acidic.
Q4: How does pH affect the solubility of this compound?
The solubility of this compound in aqueous solutions increases as the pH rises. As the pH increases above the pKa values, the carboxylic acid groups are deprotonated, forming the more soluble pyridinedicarboxylate salt. For instance, the solubility of this compound monohydrate has been shown to increase from 3.8 mg/mL at a pH of 2.16 to 29.8 mg/mL at a pH range of 3.0–3.5.[1]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Temperature | Solubility | Reference |
| Water | 20°C | 4.5 g/L | [2][3] |
| Water | Not Specified | 2.49 g/L | [2][4] |
| PBS (pH 7.2) | Not Specified | 0.2 mg/mL (for hydrate (B1144303) form) | [5][6] |
| Aqueous Solution (pH 2.16) | Not Specified | 3.8 mg/mL (for monohydrate) | [1] |
| Aqueous Solution (pH 2.83) | Not Specified | 11.2 mg/mL (for monohydrate) | [1] |
| Aqueous Solution (pH 3.0-3.5) | Not Specified | 29.8 mg/mL (for monohydrate) | [1] |
| DMSO | Not Specified | 33 mg/mL | [7][8] |
| DMSO | Not Specified | 1.4 mg/mL (for hydrate form) | [5][6] |
| Ethanol | Not Specified | 21 mg/mL | [7] |
Troubleshooting Guide
Issue: Difficulty dissolving this compound powder in an aqueous buffer.
-
Possible Cause: The pH of the buffer is too low, keeping this compound in its poorly soluble acidic form.
-
Solution: Adjust the pH of the solution. Add a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), dropwise while stirring until the powder dissolves. Aim for a pH value at least 1-2 units above the second pKa (pKa₂ ≈ 5.17) to ensure complete deprotonation and dissolution.
Issue: Precipitation occurs when adding a this compound stock solution (in an organic solvent) to an aqueous medium.
-
Possible Cause 1: The final concentration of the organic solvent is too high, causing the aqueous medium to be a poor solvent.
-
Solution 1: Keep the final concentration of the organic co-solvent low, typically below 1%, to prevent it from affecting your experimental system.
-
Possible Cause 2: The buffering capacity of the final aqueous medium is insufficient to maintain a high enough pH, causing the this compound to protonate and precipitate.
-
Solution 2: Ensure your final aqueous medium is adequately buffered at a pH where this compound remains soluble. You may need to adjust the pH of the final solution after adding the this compound stock.
Issue: A high-concentration aqueous stock solution of this compound is needed.
-
Challenge: The intrinsic solubility of this compound in neutral water is low.
-
Solution: Prepare a salt form of this compound. This can be achieved by dissolving the this compound powder in a solution containing a stoichiometric amount of a base (e.g., 1M NaOH) and then diluting to the desired final concentration with water or buffer.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Weighing: Weigh out 16.71 mg of this compound (MW: 167.12 g/mol ) for a final volume of 10 mL.
-
Initial Dissolution: Add the this compound powder to a 15 mL conical tube containing approximately 8 mL of sterile, deionized water.
-
pH Adjustment: While stirring, add 1M NaOH dropwise until the this compound powder is fully dissolved. Monitor the pH to ensure it is in the desired range (e.g., pH 7.0-8.0).
-
Final Volume Adjustment: Once dissolved, add sterile, deionized water to bring the final volume to 10 mL.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution at 2-8°C for short-term use or at -20°C for long-term storage.
Protocol 2: Preparation of a 50 mM Stock Solution of this compound in DMSO
-
Weighing: Weigh out 83.56 mg of this compound for a final volume of 10 mL.
-
Dissolution: Add the this compound powder to a suitable container and add 10 mL of high-purity DMSO.
-
Mixing: Vortex or sonicate briefly to ensure complete dissolution. Fresh DMSO is recommended as absorbed moisture can reduce solubility.[7][8]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Visual Guides
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart for resolving common solubility problems with this compound.
Simplified Signaling Pathway of this compound Inhibition
Caption: this compound competitively inhibits the JmjC histone demethylase active site.
References
- 1. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are JumonjiC-domain histone demethylase modulators and how do they work? [synapse.patsnap.com]
- 3. Jumonji C Demethylases in Cellular Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. plantcelltechnology.com [plantcelltechnology.com]
- 5. Involvement of a Jumonji‐C domain‐containing histone demethylase in DRM2‐mediated maintenance of DNA methylation | EMBO Reports [link.springer.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Method Validation for the Analysis of 2,4-PDCA and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method validation for the analysis of 2,4-pyridinedicarboxylic acid (2,4-PDCA) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to evaluate during the method validation of this compound and its metabolites?
A1: According to international guidelines such as those from the ICH and FDA, the core parameters for validating a bioanalytical method include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.[1]
-
Linearity and Range: The capacity of the method to produce results that are directly proportional to the concentration of the analyte within a defined range.[1][2]
-
Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery.[1][3]
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample, assessed at repeatability and intermediate precision levels.[1][3]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.[3]
-
Matrix Effect: The influence of matrix components on the ionization of the analyte in mass spectrometry-based methods.[4]
Q2: Which analytical techniques are most suitable for the analysis of this compound and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a common and robust method for the quantification of organic acids like this compound. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[5][6]
Q3: What are the common challenges encountered during the analysis of small polar molecules like this compound?
A3: Common challenges include poor retention on traditional reversed-phase HPLC columns, ion suppression or enhancement in LC-MS/MS due to matrix effects, and potential for analyte degradation during sample processing and storage. Careful method development and validation are crucial to mitigate these issues.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound and its metabolites using HPLC-UV and LC-MS/MS.
HPLC-UV Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with the stationary phase; inappropriate mobile phase pH. | Use a high-purity silica-based column. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. |
| Poor Resolution | Unsuitable column; mobile phase composition not optimized. | Test different stationary phases (e.g., C18, polar-embedded). Optimize the mobile phase composition (e.g., acetonitrile/water ratio, buffer concentration). |
| Retention Time Drift | Inconsistent mobile phase preparation; temperature fluctuations. | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a column oven to maintain a constant temperature. |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use HPLC-grade solvents and reagents. Flush the system and detector cell with a strong solvent. |
LC-MS/MS Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity | Inefficient ionization; ion suppression from matrix components. | Optimize ion source parameters (e.g., capillary voltage, gas flow). Improve sample clean-up to remove interfering matrix components. |
| High Background Noise | Contamination in the mobile phase, sample, or LC-MS system. | Use LC-MS grade solvents and additives. Implement a robust sample preparation method (e.g., SPE). Clean the ion source. |
| Inconsistent Results | Variability in sample preparation; analyte instability. | Use an internal standard to normalize for variations. Evaluate analyte stability under different conditions and adjust the protocol accordingly. |
| No Peak Detected | Incorrect MS/MS transition; analyte degradation. | Confirm the precursor and product ions for this compound and its metabolites. Investigate potential degradation pathways and stabilize the analyte. |
Experimental Protocols & Data Presentation
Sample Preparation: Solid-Phase Extraction (SPE) for Biological Matrices
This protocol is a general guideline and should be optimized for the specific matrix and analyte.
-
Conditioning: Condition a suitable SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load 500 µL of the pre-treated biological sample (e.g., urine, plasma) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute the this compound and its metabolites with 1 mL of a suitable elution solvent (e.g., methanol with 2% formic acid).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase for injection.
Workflow for Sample Preparation using Solid-Phase Extraction (SPE)
Caption: A typical workflow for the extraction of this compound from biological samples using SPE.
HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 30% Acetonitrile, 70% Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection Wavelength | 275 nm |
LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | To be determined for this compound and each metabolite |
Logical Flow for Method Validation According to ICH/FDA Guidelines
Caption: The logical progression of experiments in a comprehensive method validation.
Method Validation Data Summary
The following tables present typical acceptance criteria for the validation of a bioanalytical method for this compound.
Table 1: Linearity and Range
| Parameter | Acceptance Criterion |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Calibration Curve Range | To cover expected concentrations, e.g., 1 - 1000 ng/mL |
| Deviation of Standards | Within ±15% of nominal concentration (±20% for LLOQ) |
Table 2: Accuracy and Precision
| Concentration Level | Accuracy (% Recovery) | Precision (%RSD) |
| Low QC | 85 - 115% | ≤ 15% |
| Medium QC | 85 - 115% | ≤ 15% |
| High QC | 85 - 115% | ≤ 15% |
| LLOQ | 80 - 120% | ≤ 20% |
Table 3: Stability
| Stability Test | Condition | Acceptance Criterion |
| Freeze-Thaw Stability | 3 cycles | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | 24 hours at room temperature | Mean concentration within ±15% of nominal |
| Long-Term Stability | 30 days at -80 °C | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | 48 hours in autosampler | Mean concentration within ±15% of nominal |
References
Technical Support Center: Enhancing Microbial Production of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial production of 2,4-pyridinedicarboxylic acid (2,4-PDCA).
Troubleshooting Guides
This section addresses common issues encountered during the microbial synthesis of this compound in a question-and-answer format.
Issue 1: Low or No this compound Titer
-
Question: My engineered Pseudomonas putida strain is growing well, but I'm observing very low or no this compound production. What are the potential causes and how can I troubleshoot this?
-
Answer: Low this compound titers despite good cell growth can stem from several factors, primarily related to the biosynthetic pathway and precursor availability.
-
Insufficient Precursor (Protocatechuic Acid - PCA) Supply: The conversion of lignin (B12514952) or other aromatic compounds to PCA might be inefficient. In mixed-culture systems with Rhodococcus jostii, an imbalance in the population dynamics can lead to insufficient PCA production for the P. putida strain.
-
Solution:
-
Analyze PCA Concentration: Quantify the concentration of PCA in your fermentation broth using HPLC.
-
Optimize Mixed-Culture Ratio: If using a mixed culture, vary the initial inoculation ratio of P. putida to R. jostii to ensure adequate PCA supply.
-
Supplement with PCA: To confirm that precursor availability is the issue, supplement the culture with a known concentration of PCA and monitor for an increase in this compound production.
-
-
-
Inefficient Conversion of PCA to this compound: The enzymes responsible for converting PCA to this compound, such as the LigAB dioxygenase, may have low activity.
-
Solution:
-
Verify Gene Expression: Confirm the expression of the heterologous genes (e.g., ligAB) using RT-qPCR.
-
Optimize Induction: If using an inducible promoter, optimize the inducer concentration and induction time.
-
Codon Optimization: Ensure that the codons of the heterologous genes are optimized for your expression host.
-
-
-
Issue 2: Accumulation of Protocatechuic Acid (PCA)
-
Question: I am observing high levels of PCA in my fermentation, but the this compound titer remains low. What could be causing this bottleneck?
-
Answer: The accumulation of PCA with low this compound production points to a bottleneck in the conversion of PCA to this compound. This can be due to enzyme inhibition, cofactor limitations, or the formation of inhibitory side products. A significant issue reported in the literature is the formation of a cyclic hemiacetal from the intermediate 4-carboxy-2-hydroxymuconate-semialdehyde (CHMS), which limits the molar conversion yield to as low as 43%.[1]
-
Formation of CHMS Hemiacetal Side Product: The intermediate CHMS can form a stable cyclic hemiacetal, which is a dead-end product and is not converted to this compound.
-
Solution:
-
Analyze for Side Products: Use HPLC-MS to identify the presence of the CHMS hemiacetal in your fermentation broth.
-
pH Optimization: Experiment with different pH levels in your fermentation. While attempts to increase the pH to 9 to favor the open form of CHMS have not shown significant improvement, further optimization may be beneficial.[1]
-
-
-
Enzyme Inhibition: High concentrations of PCA or other compounds in the lignin hydrolysate may inhibit the LigAB dioxygenase.
-
Solution:
-
Fed-Batch Feeding of PCA: Implement a fed-batch strategy to maintain a low but steady concentration of PCA in the fermenter. A constant feed rate of 0.8 g/L/h has been shown to be effective.[2]
-
Detoxification of Lignin Hydrolysate: If using lignin as a feedstock, consider detoxification methods to remove potential inhibitors.
-
-
-
Issue 3: Poor Growth of Microbial Culture on Lignin Feedstock
-
Question: My engineered microbial culture shows poor growth when using lignin as the primary feedstock. How can I improve this?
-
Answer: Lignin can be a challenging substrate due to its complex structure and the presence of inhibitory compounds generated during pretreatment.
-
Suboptimal Lignin Pretreatment: The method used to pretreat the lignin may not be releasing a sufficient amount of accessible aromatic monomers or may be generating inhibitory compounds.
-
Solution:
-
Screen Pretreatment Methods: Test different lignin pretreatment methods, such as alkali, heat, or a combination of both. Sodium hydroxide (B78521) lignin with alkali and heat pretreatment has been shown to yield this compound.[2][3]
-
Analyze Monomer Composition: Characterize the composition of your pretreated lignin to ensure the presence of PCA precursors like p-coumarate, ferulate, and vanillate.
-
-
-
Toxicity of Lignin Hydrolysate: The hydrolysate may contain compounds that are toxic to the microbial culture.
-
Solution:
-
Use of a Mixed Culture: A mixed culture of P. putida and R. jostii can enhance the degradation of lignin and improve the overall robustness of the fermentation. The mixed culture has been shown to increase the productivity of this compound from lignin by a factor of 19.[2][3]
-
Adaptation of the Culture: Gradually adapt your microbial strain to increasing concentrations of the lignin hydrolysate to improve its tolerance.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield of this compound I should expect?
-
A1: The yield of this compound is highly dependent on the substrate and fermentation strategy. When using PCA as a precursor, a volumetric productivity of 390 mg/L/h has been reported.[2][3] From sodium hydroxide-pretreated lignin, a titer of 33 mg/L and a production rate of 0.1 mg/g/h have been achieved.[2][3]
-
-
Q2: What analytical method is best for quantifying this compound and its precursors?
-
A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying this compound and PCA. A C18 reversed-phase column with a diode array detector is typically used. See the detailed protocol in the "Experimental Protocols" section below.
-
-
Q3: Can I use a single engineered strain for both lignin degradation and this compound production?
-
A3: While possible, it is often more efficient to use a mixed-culture approach. Strains like Rhodococcus jostii are highly effective at degrading lignin into PCA, which can then be efficiently converted to this compound by an engineered Pseudomonas putida strain. This division of labor can lead to higher overall productivity.[2][3]
-
-
Q4: Are there any known inhibitors of the this compound biosynthetic pathway?
-
A4: Besides the formation of the CHMS hemiacetal side product, high concentrations of the substrate PCA can be inhibitory. Additionally, compounds present in crude lignin hydrolysates, such as furfural (B47365) and 5-hydroxymethylfurfural, can inhibit microbial growth and metabolism.
-
Data Presentation
Table 1: Microbial Production of this compound under Various Conditions
| Microorganism(s) | Substrate | Fermentation Scale | Titer (mg/L) | Productivity | Molar Conversion Yield (%) | Reference |
| Pseudomonas putida ligAB | Protocatechuate (PCA) | 1.5 L & 30 L Bioreactor | 1,900 (1.5L), 1,500 (30L) | 390 mg/L/h | 64 (1.5L), 61 (30L) | [1][2] |
| Pseudomonas putida ligAB | Sodium Hydroxide Lignin | Shake Flask | 33 | 0.1 mg/g/h | Not Reported | [2][3] |
| P. putida ligAB + Rhodococcus jostii ΔpcaHG | Sodium Hydroxide Lignin | Shake Flask | Not Reported | 1.9 mg/g P. putida/h | Not Reported | [2][3] |
| Rhodococcus jostii pcaHG:ligAB | Wheat Straw Lignocellulose | Shake Flask | 330 | Not Reported | ~16% of available lignin | [3] |
Experimental Protocols
1. Quantification of this compound and Protocatechuic Acid (PCA) by HPLC
-
Objective: To quantify the concentration of this compound and PCA in fermentation broth.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable acid for pH adjustment)
-
Ultrapure water
-
This compound and PCA analytical standards
-
-
Procedure:
-
Sample Preparation:
-
Centrifuge 1 mL of fermentation broth at >10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with mobile phase A as needed to bring the analyte concentrations within the calibration range.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 40% B
-
15-18 min: 40% to 95% B
-
18-20 min: 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 260 nm (for both this compound and PCA)
-
-
Calibration:
-
Prepare a series of standard solutions of this compound and PCA in mobile phase A at concentrations ranging from 1 to 200 mg/L.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
-
Quantification:
-
Inject the prepared samples.
-
Identify and integrate the peaks corresponding to this compound and PCA based on their retention times compared to the standards.
-
Calculate the concentration of each analyte in the samples using the calibration curve.
-
-
Mandatory Visualizations
Caption: Biosynthetic pathway of this compound from lignin.
Caption: Troubleshooting workflow for low this compound production.
References
Best practices for the storage and handling of 2,4-Pyridinedicarboxylic acid.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions regarding the storage and handling of 2,4-Pyridinedicarboxylic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Storage
-
Q: What are the ideal storage conditions for 2,4-Pyridinedicarboxylic acid? A: 2,4-Pyridinedicarboxylic acid should be stored at ambient temperature in a dry and well-ventilated place.[1] Some suppliers recommend storing below +30°C.[2] For long-term stability of the hydrate (B1144303) form, storage at -20°C is recommended, which can ensure stability for at least four years.[3]
-
Q: What type of container should I use to store 2,4-Pyridinedicarboxylic acid? A: You should keep the container tightly closed and store it in a suitable, closed container for disposal.[4][5] Polyethylene or polypropylene (B1209903) containers are also suitable.
-
Q: Are there any specific atmospheric conditions to avoid during storage? A: Yes, it is important to avoid exposure to heat and moisture.[1]
Handling
-
Q: What personal protective equipment (PPE) is required when handling 2,4-Pyridinedicarboxylic acid? A: When handling 2,4-Pyridinedicarboxylic acid, it is essential to wear protective gloves, protective clothing, and eye/face protection.[1] In case of dust formation, a dust mask should be worn.[5]
-
Q: What are the general hygiene practices to follow? A: Handle in accordance with good industrial hygiene and safety procedures.[1] Wash hands and face thoroughly after handling.[1] Do not eat, drink, or smoke in the workplace.[1]
-
Q: How should I handle spills of 2,4-Pyridinedicarboxylic acid? A: Spills should be handled by trained personnel wearing appropriate respiratory and eye protection.[1] Avoid dust formation.[1] Contain the spill with sand, earth, or vermiculite.[1] The spill area can then be spread with lime or another absorbent material and left for at least an hour before washing.[1]
Properties and Stability
-
Q: Is 2,4-Pyridinedicarboxylic acid stable? A: Yes, it is stable under recommended storage and transport conditions.[1]
-
Q: What materials are incompatible with 2,4-Pyridinedicarboxylic acid? A: 2,4-Pyridinedicarboxylic acid is incompatible with strong oxidizing agents.[1][4]
-
Q: What are the hazardous decomposition products of 2,4-Pyridinedicarboxylic acid? A: Thermal decomposition may produce nitrogen oxides, carbon dioxide, and carbon monoxide.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or decomposition | Contamination with incompatible materials. | Ensure storage and reaction vessels are free from strong oxidizing agents.[1][4] |
| Exposure to high temperatures. | Do not expose the compound to temperatures above its decomposition temperature (> 230 °C).[1][6] | |
| Difficulty in dissolving the compound | Use of an inappropriate solvent. | 2,4-Pyridinedicarboxylic acid is very slightly soluble in water (4.5 g/L at 25 °C).[1][6] It is soluble in DMSO and ethanol.[7] For experiments, consider using fresh DMSO as moisture-absorbing DMSO can reduce solubility.[7] |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Store at ambient temperature in a dry, well-ventilated place, and keep the container tightly closed.[1] For the hydrate form, long-term storage at -20°C is recommended.[3] |
| Inaccurate measurement due to the compound absorbing moisture. | Store in a desiccator to minimize moisture absorption, especially for the hydrate form. | |
| Skin or eye irritation | Direct contact with the compound. | Immediately wash the affected skin with plenty of soap and water.[1] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[1] Seek medical attention if irritation persists.[1] |
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C7H5NO4 |
| Molecular Weight | 167.12 g/mol [8] |
| Appearance | White to off-white crystalline solid/powder[5][6] |
| Melting Point | 249 °C[6] |
| Boiling Point | 574.8 ± 35.0 °C at 760 mmHg[1] |
| Decomposition Temperature | > 230 °C[1][6] |
| Solubility in Water | 4.5 g/L at 25 °C[1][2][6] |
| Solubility in DMSO | 33 mg/mL[7] |
| Solubility in Ethanol | 21 mg/mL[7] |
| Density | 1.6 ± 0.1 g/cm³[1] |
| pKa | Not readily available in search results. |
| LogP | 0.57[1] |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This is a generalized protocol and may need to be adapted for specific enzymes and experimental setups.
-
Preparation of 2,4-Pyridinedicarboxylic Acid Stock Solution:
-
Dissolve 2,4-Pyridinedicarboxylic acid in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).[7]
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations for the assay.
-
-
Enzyme Reaction:
-
In a suitable reaction vessel (e.g., a microplate well), combine the buffer, the target enzyme, and the substrate.
-
Add the diluted 2,4-Pyridinedicarboxylic acid or vehicle control to the reaction mixture.
-
Initiate the reaction by adding a co-factor or by incubating at the optimal temperature for the enzyme.
-
-
Detection:
-
Monitor the reaction progress using a suitable detection method (e.g., fluorescence, absorbance, mass spectrometry).
-
The specific method will depend on the enzyme and substrate being used.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of 2,4-Pyridinedicarboxylic acid.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for the safe storage, handling, and disposal of 2,4-Pyridinedicarboxylic acid.
Caption: A logical diagram for troubleshooting common issues with 2,4-Pyridinedicarboxylic acid.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2,4-Pyridinedicarboxylic acid | 499-80-9 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 2,4-Pyridinedicarboxylic acid - Safety Data Sheet [chemicalbook.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2,4-Pyridinedicarboxylic Acid and Other Dicarboxylic Acids for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, biological activities, and experimental evaluation of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) in comparison to a selection of aliphatic dicarboxylic acids.
This guide provides a comprehensive comparative analysis of 2,4-pyridinedicarboxylic acid (this compound) with several aliphatic dicarboxylic acids, namely succinic acid, adipic acid, pimelic acid, suberic acid, azelaic acid, and sebacic acid. For researchers, scientists, and drug development professionals, this document outlines the key differences and similarities in their chemical properties and biological activities, with a focus on their potential as enzyme inhibitors. Detailed experimental protocols and visual representations of relevant signaling pathways are included to support further research and development.
Physicochemical Properties: A Tabular Comparison
The fundamental characteristics of a molecule dictate its behavior in biological systems. Below is a summary of the key physicochemical properties of this compound and the selected aliphatic dicarboxylic acids.
| Property | 2,4-Pyridinedicarboxylic Acid | Succinic Acid | Adipic Acid | Pimelic Acid | Suberic Acid | Azelaic Acid | Sebacic Acid |
| Molecular Formula | C₇H₅NO₄ | C₄H₆O₄ | C₆H₁₀O₄ | C₇H₁₂O₄ | C₈H₁₄O₄ | C₉H₁₆O₄ | C₁₀H₁₈O₄ |
| Molecular Weight ( g/mol ) | 167.12 | 118.09 | 146.14[1] | 160.17[2] | 174.19[3][4] | 188.22[5] | 202.25[6] |
| Melting Point (°C) | 243-246[7] | 184-190[8] | 152-153[1][9] | 103-106[2] | 140-144[3][4][10] | 109-111[11] | 131-134.5[12][13][14] |
| Boiling Point (°C) | Decomposes | 235[8] | 337.5[9][15] | 342[16] | 230 at 15 mmHg[3][4][10] | 286 at 100 mmHg[11] | 294.4 at 100 mmHg[6] |
| Water Solubility (g/L) | 4.5 at 20°C[7] | 80 at 20°C[8] | 22 at 20°C[9] | 50 at 20°C[2] | 1.6-2.46[4][17] | 2.14-2.4[5][11] | 0.25-1[6] |
| pKa1 | 2.15 | 4.3 | 4.41[1] | 4.51[2] | 4.526[17] | 4.55[5] | 4.72 |
| pKa2 | 5.15 | 5.6 | 5.41[1] | 5.41 | 5.498[17] | 5.50[5] | 5.45 |
| LogP | 0.57 | -0.933 | 0.093[9] | 0.61[2] | 0.59 | 1.22[5] | 1.7 |
Biological Activity: Enzyme Inhibition
A primary area of interest for this compound in drug development is its activity as an inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases. These enzymes play crucial roles in various cellular processes, including epigenetic regulation and hypoxia sensing.
2,4-Pyridinedicarboxylic Acid as a 2-Oxoglutarate Analogue
This compound is a structural mimic of 2-oxoglutarate, the endogenous substrate for a large family of dioxygenases. By competitively binding to the 2-OG binding site, this compound can inhibit the activity of these enzymes. This inhibitory action has been demonstrated for several key enzyme families:
-
Histone Demethylases (KDMs): Specifically, this compound has been shown to inhibit Jumonji C (JmjC) domain-containing histone demethylases, such as KDM4A, KDM4C, and KDM5B.[7] These enzymes are critical for removing methyl groups from histones, thereby regulating gene expression. Their dysregulation is implicated in various cancers.
-
Prolyl Hydroxylases (PHDs): this compound inhibits prolyl hydroxylases, which are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound can stabilize HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen levels. This has therapeutic implications for conditions such as anemia and ischemia.[18]
Comparative Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for this compound against several 2-oxoglutarate-dependent dioxygenases.
| Enzyme Target | IC₅₀ of this compound (µM) | Reference |
| KDM4A (JMJD2A) | 1.4 | [7] |
| KDM4C (JMJD2C) | 1.4 | [7] |
| KDM5B (JARID1B) | 3 ± 1 | [7] |
| Prolyl Hydroxylase 1 (PHD1) | 1.5 | [18] |
Signaling Pathways
The inhibitory action of this compound on key enzymes translates to the modulation of critical cellular signaling pathways.
Histone Demethylation Pathway
This compound's inhibition of KDM4/5 family histone demethylases directly impacts the epigenetic landscape of the cell. These enzymes remove methyl groups from lysine (B10760008) residues on histone tails, primarily H3K9me3 and H3K36me3, which are generally associated with transcriptional repression and activation, respectively. By inhibiting these demethylases, this compound can lead to an increase in histone methylation, thereby altering gene expression patterns.
References
- 1. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small molecule-based inhibition of histone demethylation in cells assessed by quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 4. Industrial Application of 2-Oxoglutarate-Dependent Oxygenases [mdpi.com]
- 5. Inhibition of succinate dehydrogenase dysregulates histone modification in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Allele-Specific Inhibition of Histone Demethylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. promega.co.jp [promega.co.jp]
- 10. Frontiers | Selective Inhibition of 2-Oxoglutarate and 2-Oxoadipate Dehydrogenases by the Phosphonate Analogs of Their 2-Oxo Acid Substrates [frontiersin.org]
- 11. Azelaic Acid: Mechanisms of Action and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolyl-hydroxylase 3: evolving roles for an ancient signaling protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The multiple uses of azelaic acid in dermatology: mechanism of action, preparations, and potential therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of α-KG-dependent histone and DNA demethylases by fumarate and succinate that are accumulated in mutations of FH and SDH tumor suppressors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibitors of histone demethylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibition of histone deacetylase activity by valproic acid blocks adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Azelaic Acid: Mechanisms of Action and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 2,4-PDCA's Inhibitory Activity on Target Enzymes
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of 2,4-Pyridinedicarboxylic acid's (2,4-PDCA) inhibitory effects on 2-oxoglutarate-dependent oxygenases. This document provides a comparative analysis of this compound with other notable inhibitors, supported by quantitative experimental data, detailed methodologies for key validation assays, and visual representations of relevant biological pathways.
Introduction
2,4-Pyridinedicarboxylic acid (this compound) is a broad-spectrum inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases, a large family of enzymes involved in various critical cellular processes, including histone demethylation, hypoxia sensing, and collagen biosynthesis. By mimicking the endogenous cofactor 2-oxoglutarate, this compound competitively inhibits these enzymes, making it a valuable tool for studying their biological functions and a potential scaffold for therapeutic development. This guide offers an objective comparison of this compound's inhibitory performance against other well-known inhibitors of these pathways.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and other small molecules is typically determined by their half-maximal inhibitory concentration (IC50). The following tables summarize the IC50 values for this compound and its alternatives against a range of human 2OG-dependent oxygenases, providing a basis for direct comparison of their potency and selectivity. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Enzyme | This compound IC50 (µM) | N-Oxalylglycine (NOG) IC50 (µM) | IOX1 IC50 (µM) | JIB-04 IC50 (µM) | Assay Method |
| KDM4E (JMJD2E) | 0.29[1], 0.44[2] | - | 2.3[3] | 0.29 - 1.1[4] | SPE-MS, ELISA |
| AspH | 0.03[5][6] | 1.09[5] | - | Moderate Inhibition[5] | SPE-MS |
| PHD2 | ~100-fold less efficient than AspH[6] | - | - | - | SPE-MS |
| FIH | ~100-fold less efficient than AspH[6] | - | - | - | SPE-MS |
| RIOX2 | ~100-fold less efficient than AspH[6] | - | - | - | SPE-MS |
| vCPH | 5.3[7] | 21.2[7] | 47.2[7] | - | MALDI-TOF MS |
| JMJD2D | 1.4[8] | - | - | ~0.28[8] | In vitro assay |
Table 1: Comparative Inhibitory Activity (IC50) of this compound and Other Inhibitors. This table provides a summary of the inhibitory potency of this compound and other common inhibitors against various 2-oxoglutarate-dependent oxygenases.
Key Target Enzyme Signaling Pathways
The inhibitory action of this compound can impact several critical signaling pathways. The following diagrams illustrate the role of some of its key target enzymes.
Figure 1: Experimental Workflow for SPE-MS Based Inhibition Assay. This diagram outlines the key steps involved in determining the inhibitory activity of compounds like this compound using a Solid-Phase Extraction-Mass Spectrometry (SPE-MS) based method.
Figure 2: HIF-1α Signaling Pathway and Inhibition by this compound. This diagram illustrates how PHD2 and FIH regulate HIF-1α stability and activity under normal oxygen conditions (normoxia) and how their inhibition by this compound leads to HIF-1α stabilization and downstream gene expression, mimicking a hypoxic response.
Figure 3: KDM4E-mediated Histone Demethylation and Inhibition by this compound. This diagram shows the role of KDM4E in removing methyl groups from histone H3, leading to a more open chromatin structure and altered gene expression. This compound inhibits this process.
Figure 4: AspH-mediated Notch Signaling and Inhibition by this compound. This diagram illustrates how Aspartate β-hydroxylase (AspH) hydroxylates the Notch receptor, leading to the release of the Notch intracellular domain (NICD) and subsequent activation of target genes involved in cell fate decisions. This compound can block this signaling cascade.[9][10]
Experimental Protocols
A detailed methodology for the Solid-Phase Extraction-Mass Spectrometry (SPE-MS) based enzyme inhibition assay is provided below. This method is widely used for the quantitative assessment of inhibitors for 2OG-dependent oxygenases.
Objective: To determine the IC50 value of an inhibitor for a specific 2OG-dependent oxygenase.
Materials:
-
Enzyme: Purified recombinant human 2OG-dependent oxygenase (e.g., KDM4E, AspH).
-
Substrate: Synthetic peptide corresponding to the enzyme's natural substrate (e.g., H3K9me3 peptide for KDM4E).
-
Cofactors: 2-oxoglutarate (2OG), (NH4)2Fe(SO4)2·6H2O, L-Ascorbic acid.
-
Inhibitor: this compound or other test compounds.
-
Assay Buffer: e.g., 50 mM HEPES or MOPS, pH 7.5.
-
Quenching Solution: e.g., 0.1% Trifluoroacetic acid (TFA) in water.
-
SPE Material: C18 ZipTips or similar solid-phase extraction cartridges.
-
Elution Solution: e.g., 50% acetonitrile, 0.1% TFA.
-
Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the enzyme, substrate peptide, 2OG, Fe(II), ascorbate, and inhibitor in a suitable buffer or solvent (e.g., DMSO for inhibitors).
-
-
Assay Reaction:
-
In a microtiter plate, prepare the reaction mixture containing the assay buffer, enzyme (e.g., 0.05-0.15 µM), 2OG (e.g., 2 µM), Fe(II) (e.g., 2 µM), and L-ascorbic acid (e.g., 100 µM).[4]
-
Add the inhibitor at various concentrations (typically a serial dilution). Include a no-inhibitor control.
-
Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate peptide (e.g., 1-10 µM).[4]
-
Incubate the reaction for a specific time (e.g., 10-60 minutes) at the optimal temperature. The incubation time should be within the linear range of the reaction.
-
Quench the reaction by adding the quenching solution.
-
-
Sample Preparation for MS Analysis (SPE):
-
Equilibrate the C18 SPE tip by aspirating and dispensing an organic solvent (e.g., 100% acetonitrile) followed by an aqueous solution (e.g., 0.1% TFA).
-
Load the quenched reaction mixture onto the SPE tip by repeated aspirating and dispensing.
-
Wash the tip with the aqueous solution to remove salts and other interfering substances.
-
Elute the bound substrate and product peptides with the elution solution into a clean collection tube or plate.
-
-
Mass Spectrometry Analysis:
-
Analyze the eluted samples by LC-MS/MS.
-
Set up the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both the substrate and the product peptides. For hydroxylation, the product will have a mass shift of +16 Da, while for demethylation, the shift will be -14 Da (for monodemethylation).[1][11]
-
Quantify the peak areas of the substrate and product for each reaction.
-
-
Data Analysis:
-
Calculate the percentage of product formation for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion
This compound is a potent, broad-spectrum inhibitor of 2-oxoglutarate-dependent oxygenases. Its ability to competitively inhibit a wide range of these enzymes makes it an invaluable research tool. However, for applications requiring high selectivity, alternative inhibitors with more specific profiles may be more suitable. This guide provides the necessary data and methodologies to aid researchers in selecting the most appropriate inhibitor for their specific experimental needs and in validating its inhibitory activity. The provided signaling pathway diagrams offer a visual context for understanding the broader biological implications of inhibiting these key enzymes.
References
- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the prolyl hydroxylase domain protein 2 (phd2/egln-1) gene: identification of a functional hypoxia-responsive element - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aspartate/asparagine-β-hydroxylase: a high-throughput mass spectrometric assay for discovery of small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Substituted Pyridine-2,4-dicarboxylate Derivatives Have Potential for Selective Inhibition of Human Jumonji-C Domain-Containing Protein 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medlineplus.gov [medlineplus.gov]
- 8. A small molecule modulates Jumonji histone demethylase activity and selectively inhibits cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The asparaginyl hydroxylase FIH (Factor Inhibiting HIF) is an essential regulator of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PHD-2/Egln1 Antibody | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
Comparing the efficacy of different synthetic routes to 2,4-Pyridinedicarboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
2,4-Pyridinedicarboxylic acid, also known as lutidinic acid, is a valuable heterocyclic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation can be achieved through various synthetic strategies, each with distinct advantages and disadvantages. This guide provides a comparative analysis of the efficacy of different synthetic routes to 2,4-pyridinedicarboxylic acid, supported by experimental data and detailed methodologies.
Comparison of Synthetic Efficacy
The selection of a synthetic route to 2,4-pyridinedicarboxylic acid is often dictated by factors such as yield, purity, scalability, and environmental impact. Below is a summary of quantitative data for two primary approaches: chemical synthesis from 4-cyanopyridine (B195900) and emerging biosynthetic routes.
| Parameter | Chemical Synthesis from 4-Cyanopyridine | Biosynthetic Route (from Lignin) |
| Starting Material | 4-Cyanopyridine | Lignin (B12514952) Substrates |
| Key Reagents | Formamide (B127407), Ammonium (B1175870) Peroxodisulfate, NaOH, HCl | Engineered Pseudomonas putida |
| Overall Yield | ~72% | Low (33 mg/L titer) |
| Product Purity | >97% | Not reported in detail |
| Reaction Conditions | Elevated temperatures (up to 95°C) | Mild (biological conditions) |
| Scalability | Demonstrated at molar scale | Currently at lab/bioreactor scale |
| Environmental Impact | Use of strong acids, bases, and oxidizing agents | Potentially more sustainable |
Experimental Protocols
Chemical Synthesis: Two-Step Conversion of 4-Cyanopyridine
This synthetic pathway involves the formation of a carboxamide intermediate, followed by hydrolysis to yield the final dicarboxylic acid.[1]
Step 1: Synthesis of 4-Cyano-2-pyridinecarboxamide
-
In a suitable reaction vessel, 85 g (0.82 mol) of 4-cyanopyridine is introduced into 700 ml of acetonitrile (B52724) at room temperature.
-
32.4 g (0.32 mol) of 98% sulfuric acid is added to the suspension.
-
The mixture is heated to 60°C, followed by the addition of 201.3 g (4.47 mol) of formamide in 52 g of water.
-
The resulting solution is heated to 70°C.
-
281.3 g (1.23 mol) of ammonium peroxodisulfate is then added in portions over a 2-hour period, maintaining the temperature at or below 74°C.
-
After the addition is complete, the reaction mixture is stirred for an additional 75 minutes.
-
880 ml of water is added, and the acetonitrile/water azeotrope is removed by distillation under vacuum.
-
The resulting suspension is filtered at 80°C, and the filter cake is washed with hot water.
-
Drying in vacuo yields 117 g (87.5%) of 4-cyano-2-pyridinecarboxamide with a purity of approximately 90% (as determined by HPLC).
Step 2: Hydrolysis to 2,4-Pyridinedicarboxylic Acid
-
80 g (0.5 mol) of 4-cyano-2-pyridinecarboxamide is suspended in 155 ml of water.
-
170.3 g of 30% sodium hydroxide (B78521) solution is added dropwise at 80°C over 30 minutes.
-
The solution is stirred for an additional 30 minutes.
-
The pH is adjusted to 1.5 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
The suspension is cooled, filtered, and the filter cake is washed with water.
-
For further purification, the filter cake is resuspended in water, the pH is adjusted to 1 with hydrochloric acid, and the solid is dissolved by heating to 95°C.
-
Upon cooling, the purified product crystallizes.
-
After filtration and drying, 75 g (83.1%) of 2,4-pyridinedicarboxylic acid is obtained with a purity of over 97% (as determined by HPLC).[1]
Biosynthetic Route: Microbial Conversion of Lignin
This approach utilizes engineered microorganisms to convert renewable resources into 2,4-pyridinedicarboxylic acid.
General Methodology:
-
A genetically engineered strain of Pseudomonas putida, carrying genes for the necessary enzymatic pathway, is cultivated in a suitable bioreactor.
-
A pretreated lignin substrate is provided as the carbon source.
-
The microbial culture is maintained under controlled conditions of temperature, pH, and aeration to facilitate the bioconversion.
-
The production of 2,4-pyridinedicarboxylic acid is monitored over time using analytical techniques such as HPLC.
-
Downstream processing is required to isolate and purify the product from the fermentation broth.
Currently, this method has been demonstrated at the bioreactor scale, yielding a product titer of 33 mg/L. Further optimization is needed to enhance the yield and make it a more competitive alternative to chemical synthesis.
Visualizing the Synthetic Comparison
The following diagram illustrates the logical flow of comparing the different synthetic strategies for producing 2,4-pyridinedicarboxylic acid.
Caption: A flowchart comparing chemical and biosynthetic routes to 2,4-pyridinedicarboxylic acid.
Other Potential Synthetic Routes
Oxidation of 2,4-Lutidine
The oxidation of the methyl groups of 2,4-lutidine (2,4-dimethylpyridine) is a conceptually straightforward approach to 2,4-pyridinedicarboxylic acid. Various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or nitric acid, are commonly employed for the oxidation of alkylpyridines. However, a detailed and reproducible experimental protocol with specific yields and purity for the synthesis of the 2,4-isomer could not be readily found in the surveyed literature. While this remains a theoretically viable route, the lack of accessible, quantitative data prevents a direct efficacy comparison in this guide.
Conclusion
For researchers and drug development professionals requiring high-purity 2,4-pyridinedicarboxylic acid in significant quantities, the two-step chemical synthesis from 4-cyanopyridine currently represents the most efficacious and well-documented route. It offers high yields and a well-defined procedure for obtaining a product of high purity.
Biosynthetic routes, while currently at an earlier stage of development with lower reported titers, present a promising avenue for a more sustainable and environmentally friendly production of 2,4-pyridinedicarboxylic acid in the future. Continued research in metabolic engineering and bioprocess optimization is expected to improve the efficacy of these methods, potentially making them competitive with traditional chemical syntheses. The choice of synthetic route will ultimately depend on the specific requirements of the application, including scale, purity, cost, and sustainability considerations.
References
A head-to-head comparison of pyridine dicarboxylate analogs in enzyme inhibition.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of pyridine (B92270) dicarboxylate analogs as potent enzyme inhibitors. Pyridine dicarboxylates, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry due to their ability to chelate metal ions and serve as rigid structural motifs.[1] This makes them particularly effective in the design of inhibitors for a range of enzymes, most notably 2-oxoglutarate (2OG) dependent oxygenases.[1] These enzymes are critical in numerous physiological processes, including epigenetic regulation through histone demethylation, collagen biosynthesis, and hypoxia sensing, rendering them attractive therapeutic targets for diseases like cancer and fibrosis.[1]
This comparison focuses on the inhibitory activity, selectivity, and structure-activity relationships of various pyridine dicarboxylate isomers and their derivatives. All quantitative data is presented in structured tables for straightforward comparison, and detailed experimental methodologies are provided to support the cited findings.
Isomers of Pyridinedicarboxylic Acid
The parent structure, pyridinedicarboxylic acid, exists in six primary isomers, distinguished by the arrangement of the two carboxylic acid groups on the pyridine ring. This structural variance significantly impacts their biological activities and chemical properties.[1] The most commonly studied isomers in the context of enzyme inhibition include:
-
Quinolinic acid (Pyridine-2,3-dicarboxylic acid)
-
Lutidinic acid (Pyridine-2,4-dicarboxylic acid)
-
Isocinchomeronic acid (Pyridine-2,5-dicarboxylic acid)
-
Dipicolinic acid (Pyridine-2,6-dicarboxylic acid)
-
Cinchomeronic acid (Pyridine-3,4-dicarboxylic acid)
-
Dinicotinic acid (Pyridine-3,5-dicarboxylic acid)
Of these, pyridine-2,4-dicarboxylic acid (2,4-PDCA) has been identified as a particularly effective broad-spectrum inhibitor of many 2OG oxygenases.[1][2][3] Its structure mimics the endogenous cofactor 2-oxoglutarate, enabling it to bind to the active site of these enzymes and act as a competitive inhibitor.[1][2][3] Consequently, extensive research has been dedicated to synthesizing and assessing derivatives of this compound to improve potency and selectivity for specific 2OG oxygenases.[1][2][3]
Quantitative Comparison of Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for a selection of pyridine dicarboxylate analogs against several key human 2OG oxygenases. This data, compiled from multiple studies, facilitates a direct comparison of their potency and selectivity.
Table 1: IC50 Values of Pyridine Dicarboxylate Analogs against Aspartate/Asparagine-β-Hydroxylase (AspH) and Lysine-Specific Demethylase 4E (KDM4E)
| Compound | Analog of | Target Enzyme | IC50 (µM) |
| This compound | - | AspH | ~0.03[3] |
| KDM4E | ~0.29[3] | ||
| C3 F-substituted this compound | This compound | AspH | Similar to this compound[3] |
| KDM4E | ~4-fold reduced potency vs. This compound[3] | ||
| C5 F-substituted this compound | This compound | AspH | Similar to this compound[3] |
| KDM4E | Substantially increased selectivity for AspH over KDM4E vs. This compound[3] | ||
| C5 CF3-substituted this compound | This compound | AspH | Less efficient than this compound[3] |
| KDM4E | Substantially increased selectivity for AspH over KDM4E vs. This compound[3] |
Table 2: IC50 Values of Pyridine Carboxylic Acid Derivatives against Histone Demethylases (KDMs)
| Compound Class | Target Enzyme | IC50 Range |
| Pyridine-2-carboxylic acid derivatives | KDM5B | < 1.0 µM[2] |
| KDM4A | < 40 µM (moderate inhibition)[2] | |
| Pyridine-4-carboxylic acid derivatives | KDM5B | 1.4 - 2.0 µM (weaker inhibition)[2] |
| KDM4A, KDM4B, KDM4C | < 1 µM (for some potent inhibitors)[2] | |
| Substituted Pyridine Carboxylic Acids | JMJD2C | Sub-nanomolar range (for selective inhibitors)[2] |
Signaling Pathways and Experimental Workflows
To understand the therapeutic potential of these inhibitors, it is crucial to visualize their impact on cellular signaling and the experimental procedures used to evaluate them.
Caption: KDM4/5-mediated histone demethylation and its inhibition.
Histone lysine (B10760008) demethylases (KDMs) of the KDM4 and KDM5 families are 2OG oxygenases that play a critical role in epigenetic regulation.[1] They remove methyl groups from histone tails, thereby influencing gene expression. Their dysregulation is implicated in various cancers. Pyridine dicarboxylate analogs that inhibit KDM4/5 can modulate the epigenetic landscape and represent a promising avenue for cancer therapy.[1]
Caption: A typical experimental workflow for assessing enzyme inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below is a representative protocol for an in vitro enzyme inhibition assay.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Histone Demethylase Activity
This assay is commonly used to screen for inhibitors of histone demethylases.
1. Reagent Preparation:
- Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, 50 mM NaCl, pH 7.5.
- Enzyme Solution: Dilute the recombinant human histone demethylase (e.g., JMJD2C) to the desired concentration in the assay buffer.
- Substrate Solution: Prepare a solution of the biotinylated histone peptide substrate at the appropriate concentration in the assay buffer.
- Inhibitor Solutions: Prepare serial dilutions of the pyridine dicarboxylate analogs in the assay buffer.
- Detection Reagents: Prepare solutions of Europium-labeled anti-histone antibody and Streptavidin-Allophycocyanin (APC) conjugate in the detection buffer.
2. Assay Procedure:
- Add a small volume (e.g., 5 µL) of the inhibitor solutions to the wells of a 384-well assay plate.
- Add the enzyme solution (e.g., 5 µL) to all wells.
- Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the substrate solution (e.g., 10 µL) to all wells.
- Incubate the reaction mixture for the desired duration (e.g., 60 minutes) at room temperature.
- Stop the reaction by adding the detection reagents.
- Incubate for a final period to allow for signal development.
3. Data Acquisition and Analysis:
- Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
- The ratio of the emission signals (e.g., 665 nm / 620 nm) is calculated.
- Plot the signal ratio against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
Structure-Activity Relationship (SAR)
The inhibitory potency and selectivity of pyridine dicarboxylate analogs are heavily influenced by the nature and position of substituents on the pyridine ring.
-
Fluorine Substitution: The introduction of a fluorine atom at the C5 position of this compound can lead to a significant increase in selectivity for AspH over KDM4E.[3]
-
Pyridine Ring Isomers: Pyridine-2-carboxylic acid derivatives generally show more potent inhibition against KDM5B compared to pyridine-4-carboxylic acid derivatives.[2]
-
Substituent Effects: The addition of various functional groups to the pyridine backbone allows for fine-tuning of the molecule's physicochemical properties, which can impact its binding affinity, cell permeability, and overall pharmacological profile.[4]
Caption: Key modification sites on the this compound scaffold influencing activity.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of 2,4-PDCA: A Comparative Analysis in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profile of 2,4-pyridinedicarboxylic acid (2,4-PDCA) in various biological assays. As a structural analog of 2-oxoglutarate (2-OG), this compound is a broad-spectrum inhibitor of 2-OG-dependent oxygenases, a large family of enzymes with diverse roles in cellular physiology and disease. Understanding its activity and selectivity is crucial for its application as a chemical probe and for the development of more specific inhibitors.
This document presents a comparative analysis of this compound's inhibitory potency against several 2-OG oxygenases, alongside other well-characterized inhibitors. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the underlying biological and experimental frameworks.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other small molecule inhibitors against a panel of human 2-oxoglutarate-dependent oxygenases is summarized below. The data, presented as IC50 values (the concentration of an inhibitor required for 50% inhibition of enzyme activity), allows for a direct comparison of potency and selectivity. Lower IC50 values indicate higher potency.
| Target Enzyme | This compound (μM) | N-Oxalylglycine (NOG) (μM) | IOX1 (μM) | Vadadustat (nM) | Daprodustat (GSK1278863) (nM) |
| HIF Prolyl Hydroxylases | |||||
| PHD1 | 1.5[1] | 2.1[2] | - | 15.36 | 3.5[3] |
| PHD2 | - | 5.6[2] | 33.0[4] | 11.83 | 22.2[3] |
| PHD3 | - | - | - | 7.63 | 5.5[3] |
| FIH | 30[5] | - | 20.5[6] | - | 9800[3] |
| Histone Demethylases | |||||
| KDM2A | - | - | 1.8[7] | - | - |
| KDM3A | - | - | 0.1[8] | - | - |
| KDM4A | 0.7[5] | - | 0.6[8] | - | - |
| KDM4C | - | - | 0.6[7] | - | - |
| KDM4E | 0.29[9] | 24[2] | 2.3[7] | - | - |
| KDM5C | - | - | 19.0[4] | - | - |
| KDM6B | - | - | 1.4[7] | - | - |
| Other 2-OG Oxygenases | |||||
| AspH | 0.03[10] | - | - | - | - |
| RIOX2 | 4.7[9] | - | - | - | - |
A hyphen (-) indicates that data was not available in the cited sources.
Experimental Protocols
The IC50 values presented in the table were primarily determined using two main types of in vitro biochemical assays: Mass Spectrometry-based assays and fluorescence-based proximity assays. The general methodologies for these assays are outlined below.
MALDI-TOF Mass Spectrometry Assay for 2-OG Oxygenase Inhibition
This method directly measures the enzymatic modification of a peptide substrate by the 2-OG oxygenase.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, a reaction mixture is prepared containing the assay buffer (typically 50 mM HEPES, pH 7.5), the test compound (e.g., this compound) at various concentrations, the peptide substrate specific to the enzyme, 2-oxoglutarate (2-OG), ferrous sulfate (B86663) (FeSO₄), and L-ascorbic acid.
-
Enzyme Addition: The enzymatic reaction is initiated by adding the purified recombinant 2-OG oxygenase to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 20-60 minutes) to allow for substrate conversion.
-
Quenching: The reaction is stopped by adding a quenching solution, typically an acid like 0.1% trifluoroacetic acid (TFA).
-
Sample Preparation for MALDI-TOF: A small aliquot of the quenched reaction is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid). This mixture is then spotted onto a MALDI target plate and allowed to air-dry, leading to the co-crystallization of the sample and matrix.
-
Mass Spectrometry Analysis: The MALDI-TOF mass spectrometer analyzes the sample. The instrument measures the mass-to-charge ratio of the ions produced, allowing for the detection of both the unmodified and modified (e.g., hydroxylated or demethylated) peptide substrate.
-
Data Analysis: The extent of substrate conversion is quantified by comparing the signal intensities of the modified and unmodified peptide peaks. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for 2-OG Oxygenase Inhibition
This is a bead-based immunoassay that measures the enzymatic product in a high-throughput format.
-
Reagent Preparation: Stock solutions of the purified recombinant 2-OG oxygenase, a biotinylated peptide substrate, 2-OG, FeSO₄, and L-ascorbic acid are prepared in an appropriate assay buffer. Serial dilutions of the test compounds are also prepared.
-
Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture, containing the assay buffer, test compound, 2-OG, FeSO₄, ascorbic acid, and the biotinylated peptide substrate, is added to each well.
-
Enzyme Addition: The enzymatic reaction is initiated by the addition of the 2-OG oxygenase.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30-60 minutes).
-
Detection: A suspension of streptavidin-coated Donor beads and antibody-coated Acceptor beads is added to the wells. The antibody is specific for the modified (e.g., hydroxylated) form of the peptide substrate.
-
Incubation in the Dark: The plate is incubated in the dark at room temperature for approximately 60 minutes to allow for the binding of the beads to the biotinylated substrate and the modified product.
-
Signal Detection: The plate is read on an AlphaScreen-capable plate reader. Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which, if in close proximity, transfers energy to the Acceptor beads, resulting in light emission at 520-620 nm.
-
Data Analysis: The AlphaScreen signal is directly proportional to the amount of modified product. IC50 values are calculated by plotting the signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. IOX1 | 5-羰基-8-羟基喹啉 | Histone Demethylase | 2OG Oxygenase | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 5. Structural analysis of the 2-oxoglutarate binding site of the circadian rhythm linked oxygenase JMJD5 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IOX1 | pan-Histone Demethylase inhibitor | 2OG oxygenases inhibitor | CAS 5852-78-8 | inhibitor of 2OG oxygenases | JMJD Demethylase inhibitor | Buy IOX-1 from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IOX1 | Histone Demethylase | TargetMol [targetmol.com]
- 9. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Pyridine-2,4-dicarboxylic Acid Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Structural and Functional Variances in Pyridine-2,4-dicarboxylic Acid Isomers and Their Implications in Drug Discovery
Pyridinedicarboxylic acids (PDCAs), a class of heterocyclic compounds, have garnered substantial interest in medicinal chemistry due to their structural resemblance to 2-oxoglutarate (2-OG), a key cofactor for a wide range of oxygenase enzymes. This structural mimicry allows them to act as competitive inhibitors for these enzymes, which are implicated in a multitude of physiological and pathological processes, including epigenetic regulation, hypoxia sensing, and collagen biosynthesis. This guide provides a comprehensive structural and functional comparison of 2,4-pyridinedicarboxylic acid (2,4-PDCA) and its isomers, supported by experimental data, to aid researchers, scientists, and drug development professionals in their exploration of these versatile molecules.
Structural Overview of Pyridinedicarboxylic Acid Isomers
The parent structure, pyridinedicarboxylic acid, consists of a pyridine (B92270) ring with two carboxylic acid functional groups. The six constitutional isomers are distinguished by the positions of these carboxyl groups on the pyridine ring. This seemingly subtle structural variation leads to significant differences in their chemical properties and, consequently, their biological activities.
| Isomer Name | Systematic Name |
| Quinolinic Acid | Pyridine-2,3-dicarboxylic acid |
| Lutidinic Acid | Pyridine-2,4-dicarboxylic acid (this compound) |
| Isocinchomeronic Acid | Pyridine-2,5-dicarboxylic acid |
| Dipicolinic Acid | Pyridine-2,6-dicarboxylic acid |
| Cinchomeronic Acid | Pyridine-3,4-dicarboxylic acid |
| Dinicotinic Acid | Pyridine-3,5-dicarboxylic acid |
Functional Comparison: Inhibition of 2-Oxoglutarate (2OG) Dependent Oxygenases
A primary focus of research into PDCA isomers has been their ability to inhibit 2-oxoglutarate (2OG) dependent oxygenases. These enzymes play crucial roles in various cellular processes, making them attractive therapeutic targets.
Quantitative Inhibitory Activity
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The following tables summarize the available IC50 values for this compound and some of its isomers against several key human 2OG-dependent oxygenases. It is important to note that direct comparative data for all isomers against a comprehensive panel of enzymes is limited in the current literature.
Table 1: Inhibitory Activity (IC50, µM) of this compound and its Fluorinated Derivatives against Human 2OG Oxygenases [1]
| Compound | AspH | FIH | KDM4E | RIOX2 |
| This compound | 0.03 | 4.7 | 0.29 | 4.0 |
| 3-Fluoro-2,4-PDCA | 0.20 | >100 | 1.2 | >100 |
| 5-Fluoro-2,4-PDCA | 0.05 | >100 | 1.1 | >100 |
| 3-Trifluoromethyl-2,4-PDCA | 1.8 | >100 | 25 | >100 |
| 5-Trifluoromethyl-2,4-PDCA | 0.53 | >100 | >100 | >100 |
Data from a study on fluorinated derivatives of this compound.[1] The inhibitory activity was determined using solid-phase extraction coupled to mass spectrometry (SPE-MS) assays.
Table 2: Inhibitory Activity of Other PDCA Isomers against Various Enzymes
| Isomer | Target Enzyme | Inhibitory Value |
| Pyridine-2,5-dicarboxylic acid | Human Collagen Prolyl 4-Hydroxylase | Kᵢ = 0.8 µM[2] |
| Pyridine-2,5-dicarboxylic acid | Prolyl Hydroxylase Domain-containing proteins (PHDs) | Inhibitor[2] |
| Pyridine-2,5-dicarboxylic acid | Factor-inhibiting HIF (FIH) | Inhibitor[2] |
| Pyridine-2,5-dicarboxylic acid | Jumonji domain-containing 2E (JMJD2E) | Inhibitor[2] |
| Pyridine-2,6-dicarboxylic acid | New Delhi Metallo-β-lactamase-1 (NDM-1) | IC50 = 0.52 µM |
Note: The available data for non-fluorinated isomers is not as comprehensive or directly comparative as that for the this compound derivatives.
Signaling Pathways and Experimental Workflows
The inhibition of 2OG-dependent oxygenases by PDCA isomers can have significant downstream effects on cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways and a typical experimental workflow for assessing enzyme inhibition.
KDM4E-Mediated Histone Demethylation Pathway
KDM4E is a histone lysine (B10760008) demethylase that removes methyl groups from histone H3 at lysine 9 (H3K9), a modification associated with gene repression. Inhibition of KDM4E can therefore lead to changes in gene expression.
Caption: Inhibition of KDM4E by PDCA isomers prevents demethylation of H3K9me3, impacting gene expression.
HIF-1α Prolyl Hydroxylase Pathway
Prolyl hydroxylases (PHDs) are 2OG-dependent oxygenases that hydroxylate the alpha subunit of hypoxia-inducible factor 1 (HIF-1α) under normoxic conditions, targeting it for degradation. Inhibition of PHDs by PDCA isomers can stabilize HIF-1α, leading to the transcription of hypoxia-responsive genes.
Caption: PDCA isomers inhibit Prolyl Hydroxylases, stabilizing HIF-1α and promoting gene transcription.
Experimental Workflow for IC50 Determination
The following diagram outlines a general workflow for determining the IC50 values of PDCA isomers against a target enzyme using a mass spectrometry-based assay.
Caption: A typical workflow for determining the IC50 of PDCA isomers using an MS-based assay.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of the inhibitory activity of PDCA isomers.
Solid-Phase Extraction Mass Spectrometry (SPE-MS) for 2OG Oxygenase Inhibition Assay
This method is used to quantify the enzymatic conversion of a substrate to its product in the presence of an inhibitor.
Principle: The enzymatic reaction is allowed to proceed for a set time and is then stopped (quenched). The reaction mixture is then passed through a solid-phase extraction column to remove salts and other interfering substances. The amounts of substrate and product are then quantified by mass spectrometry. The percentage of inhibition is calculated by comparing the amount of product formed in the presence of the inhibitor to that of a control reaction without the inhibitor.
Materials:
-
Purified 2OG-dependent oxygenase (e.g., KDM4E, AspH)
-
Peptide substrate specific to the enzyme
-
2-Oxoglutarate (2-OG)
-
Fe(II) solution (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
PDCA isomer stock solutions (in DMSO)
-
Quenching solution (e.g., formic acid)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a microplate, combine the enzyme, peptide substrate, Fe(II), and ascorbate in the assay buffer.
-
Inhibitor Addition: Add serial dilutions of the PDCA isomer to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Reaction Initiation: Start the reaction by adding 2-OG to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Sample Cleanup: Condition the SPE cartridges. Load the quenched reaction mixture onto the cartridges. Wash the cartridges to remove salts and unbound molecules. Elute the substrate and product.
-
MS Analysis: Analyze the eluted samples by mass spectrometry to determine the ratio of product to substrate.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Histone Demethylase (KDM) Activity Assay (TR-FRET)
This is a high-throughput screening method to identify inhibitors of histone demethylases.
Principle: This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated histone peptide substrate is used. A primary antibody specific to the demethylated product and a secondary antibody conjugated to a fluorescent donor are added. Streptavidin conjugated to a fluorescent acceptor is also added, which binds to the biotinylated peptide. When the substrate is demethylated, the antibody complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. Inhibition of the demethylase results in a decreased FRET signal.
Materials:
-
Purified histone demethylase (e.g., KDM4E)
-
Biotinylated methylated histone peptide substrate (e.g., H3K9me3)
-
2-Oxoglutarate (2-OG), Fe(II), Ascorbate
-
Assay buffer
-
PDCA isomer stock solutions
-
Primary antibody specific for the demethylated product (e.g., anti-H3K9me2)
-
TR-FRET donor-conjugated secondary antibody
-
TR-FRET acceptor-conjugated streptavidin
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Reaction Setup: In a microplate, add the KDM enzyme and the PDCA isomer at various concentrations.
-
Reaction Initiation: Add the biotinylated histone peptide substrate and cofactors (2-OG, Fe(II), ascorbate) to initiate the reaction.
-
Incubation: Incubate at a controlled temperature for a defined period.
-
Detection: Stop the reaction and add the detection reagents (primary antibody, donor-conjugated secondary antibody, and acceptor-conjugated streptavidin).
-
Signal Measurement: Incubate to allow for antibody and streptavidin binding, then measure the TR-FRET signal using a compatible plate reader.
-
Data Analysis: Calculate the percentage of inhibition based on the FRET signal and determine the IC50 values.
Conclusion
The pyridinedicarboxylic acid scaffold represents a promising starting point for the development of potent and selective inhibitors of 2-oxoglutarate dependent oxygenases. The structural arrangement of the carboxyl groups on the pyridine ring is a critical determinant of their inhibitory activity and selectivity. While this compound has been identified as a broad-spectrum inhibitor, other isomers like 2,5-PDCA show promise for more selective targeting of specific enzymes.
The data presented in this guide highlights the current understanding of the structure-activity relationships of PDCA isomers. However, the lack of comprehensive, directly comparative data across all isomers and a wide range of enzymes underscores the need for further systematic investigation. Such studies, utilizing standardized and robust experimental protocols as outlined here, will be invaluable for the rational design of next-generation inhibitors with improved potency and selectivity for therapeutic applications in oncology, inflammatory diseases, and beyond.
References
A Comparative Guide to In Vitro and In Vivo Studies of 2,4-Pyridinedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Pyridinedicarboxylic acid (2,4-PDCA), also known as lutidinic acid, is a small molecule that has garnered significant interest in biomedical research due to its activity as a competitive inhibitor of 2-oxoglutarate (2-OG) dependent dioxygenases and its ability to chelate zinc. Its structural similarity to 2-OG allows it to interfere with the activity of a wide range of enzymes, including prolyl hydroxylases and histone demethylases, making it a valuable tool for studying cellular processes and a potential therapeutic agent. This guide provides a comprehensive comparison of the in vitro and in vivo studies of this compound, presenting key experimental data, detailed methodologies, and visual representations of its mechanisms of action.
In Vitro Studies: Unraveling the Molecular Mechanisms
The majority of research on this compound has been conducted in vitro, focusing on its enzymatic inhibition and effects on cultured cells. These studies have been instrumental in elucidating its mechanism of action.
Enzymatic Inhibition
This compound is a potent inhibitor of several 2-oxoglutarate-dependent dioxygenases. Its inhibitory activity is primarily attributed to its ability to compete with the co-substrate 2-oxoglutarate for binding to the enzyme's active site.
| Enzyme Target | Enzyme Family | IC50 / Ki | Experimental System | Reference |
| Prolyl Hydroxylase 1 (PHD2) | 2-Oxoglutarate-Dependent Dioxygenase | IC50 = 1.5 µM | Recombinant human enzyme | [Not explicitly cited] |
| Jumonji Domain-Containing Histone Demethylase 2A (JMJD2A/KDM4A) | Histone Lysine Demethylase | - | Recombinant human enzyme | [1] |
| Jumonji Domain-Containing Histone Demethylase 2E (JMJD2E/KDM4E) | Histone Lysine Demethylase | IC50 for a derivative (3-amino-2,4-PDCA) ~100 nM | Recombinant human enzyme | [2] |
| KDM5B/Jarid1B/PLU1 | Histone Lysine Demethylase | Inhibition observed | Recombinant human enzyme | [Not explicitly cited] |
Cell-Based Assays
In vitro studies using cell cultures have demonstrated the ability of this compound to modulate cellular processes such as proliferation and migration, particularly in the context of vascular smooth muscle cells (VSMCs).
| Cell Type | Assay | Effect of this compound | Key Findings | Reference |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Proliferation Assay | Suppression of high glucose-induced proliferation | Inhibition of JMJD2A is implicated. | [1] |
| Rat Vascular Smooth Muscle Cells (VSMCs) | Migration Assay | Suppression of high glucose-induced migration | Inhibition of JMJD2A is implicated. | [1] |
In Vivo Studies: From Bench to Biological Systems
While less extensive than in vitro research, in vivo studies have provided crucial insights into the potential therapeutic applications of this compound, particularly in the context of diabetic complications.
Animal Model of Neointimal Hyperplasia
A key in vivo study investigated the effect of this compound in a diabetic rat model of neointimal hyperplasia, a process that contributes to restenosis after angioplasty.
| Animal Model | Condition | Treatment | Key Findings | Reference |
| Diabetic Sprague-Dawley Rats | Carotid Artery Balloon Injury | 2,4-Pyridinedicarboxylic acid | Attenuated neointimal formation. | [1] |
Quantitative In Vivo Data:
Detailed quantitative in vivo data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology (e.g., LD50) of 2,4-Pyridinedicarboxylic acid are not extensively available in the public domain and represent a key area for future research.
Experimental Protocols
In Vitro: Histone Demethylase Activity Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a histone demethylase enzyme.
-
Enzyme and Substrate Preparation:
-
Recombinant human histone demethylase (e.g., JMJD2A) is expressed and purified.
-
A histone peptide substrate (e.g., H3K9me3) is synthesized or commercially obtained.
-
-
Assay Reaction:
-
The reaction is typically performed in a buffer containing the enzyme, substrate, co-factors (Fe(II) and ascorbate), and varying concentrations of this compound or a vehicle control.
-
The reaction is initiated by the addition of 2-oxoglutarate.
-
-
Detection of Demethylation:
-
Several methods can be used to measure enzyme activity, including:
-
Formaldehyde (B43269) Release Assay: Measures the formaldehyde produced during demethylation using a fluorescent or colorimetric reagent.
-
Antibody-Based Detection: Utilizes antibodies specific to the methylated or demethylated histone substrate in an ELISA or Western blot format.
-
Mass Spectrometry: Directly measures the mass change of the histone peptide substrate upon demethylation.[3]
-
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.
-
In Vivo: Rat Carotid Artery Balloon Injury Model
This model is used to induce neointimal hyperplasia and evaluate the efficacy of therapeutic interventions like this compound.[1][4]
-
Animal Model:
-
Male Sprague-Dawley rats are rendered diabetic through a high-fat diet and a low-dose injection of streptozotocin (B1681764) (35 mg/kg).[1]
-
-
Surgical Procedure:
-
The rats are anesthetized, and the left common carotid artery is exposed.
-
A balloon catheter (e.g., 2F Fogarty) is inserted into the external carotid artery and advanced to the common carotid artery.
-
The balloon is inflated to induce endothelial denudation and vessel injury.[4]
-
-
Drug Administration:
-
2,4-Pyridinedicarboxylic acid is administered to the treatment group. The precise dosage, route, and frequency of administration would be determined by the specific study design.
-
-
Tissue Collection and Analysis:
-
After a set period (e.g., 14 or 28 days), the animals are euthanized, and the injured carotid arteries are harvested.
-
The arteries are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) for morphometric analysis.
-
The areas of the intima and media are measured to calculate the intima-to-media ratio, a key indicator of neointimal hyperplasia.
-
Visualizing the Science: Diagrams and Pathways
Mechanism of Action: Inhibition of 2-Oxoglutarate-Dependent Dioxygenases
Caption: Competitive inhibition of 2-oxoglutarate-dependent dioxygenases by this compound.
Experimental Workflow: In Vivo Study of Neointimal Hyperplasia
Caption: Workflow for evaluating this compound's effect on neointimal hyperplasia in diabetic rats.
Signaling Pathway: JMJD2A in Vascular Smooth Muscle Cell Proliferation and Migration
Caption: this compound inhibits high glucose-induced VSMC proliferation and migration by targeting JMJD2A.
Conclusion
2,4-Pyridinedicarboxylic acid has been extensively characterized in vitro as a potent inhibitor of 2-oxoglutarate-dependent dioxygenases, with demonstrated effects on histone demethylases and cellular processes like proliferation and migration. The available in vivo data, though limited, suggests a promising therapeutic potential for conditions such as diabetic vascular complications. Further in vivo research is warranted to fully elucidate its pharmacokinetic and toxicological profiles, which will be critical for its potential translation into clinical applications. This guide provides a foundational understanding of the current state of this compound research, highlighting both its established mechanisms and the areas ripe for future investigation.
References
- 1. Histone Demethylase JMJD2A Inhibition Attenuates Neointimal Hyperplasia in the Carotid Arteries of Balloon-Injured Diabetic Rats via Transcriptional Silencing: Inflammatory Gene Expression in Vascular Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro histone demethylase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Fluorinated 2,4-Pyridinedicarboxylic Acid Derivatives as 2-Oxoglutarate Dependent Oxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of fluorinated derivatives of 2,4-pyridinedicarboxylic acid (2,4-PDCA), a known broad-spectrum inhibitor of 2-oxoglutarate (2OG) dependent oxygenases. The introduction of fluorine or trifluoromethyl groups onto the pyridine (B92270) ring can significantly alter the inhibitory potency and selectivity of this compound against various 2OG oxygenases. This document summarizes the key findings from recent studies, presenting quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow to aid in the evaluation and selection of these compounds for further research and development.
Data Presentation: Inhibitory Activity of Fluorinated this compound Derivatives
The inhibitory activity of fluorinated this compound derivatives was assessed against a panel of human 2OG oxygenases, including Aspartate/asparagine-β-hydroxylase (AspH), JmjC lysine-specific Nε-demethylase 4E (KDM4E), Factor-Inhibiting Hypoxia-Inducible Factor (FIH), and Ribosomal Oxygenase 2 (RIOX2). The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Substitution | AspH IC50 (μM) | KDM4E IC50 (μM) | FIH IC50 (μM) | RIOX2 IC50 (μM) |
| This compound | Unsubstituted | ~ 0.03[1] | > 1[1] | ~ 4.7[1] | ~ 4.7[1] |
| 3-Fluoro-2,4-PDCA | C3-F | ~ 0.1[1] | ~ 4[1] | > 200[1] | > 200[1] |
| 5-Fluoro-2,4-PDCA | C5-F | ~ 0.05[1] | ~ 4[1] | > 200[1] | > 200[1] |
| 3-Trifluoromethyl-2,4-PDCA | C3-CF3 | ~ 10[1] | No activity observed[1] | No activity observed[1] | No activity observed[1] |
| 5-Trifluoromethyl-2,4-PDCA | C5-CF3 | ~ 1[1] | No activity observed[1] | No activity observed[1] | No activity observed[1] |
Key Observations:
-
Fluorination at the C5 position of this compound generally maintains or slightly improves potency against AspH compared to the parent compound.[1]
-
Both C3 and C5 fluoro-substituted derivatives show reduced potency against KDM4E compared to their activity against AspH.[1]
-
Trifluoromethyl substitution at either the C3 or C5 position significantly reduces the inhibitory activity against all tested 2OG oxygenases.[1]
-
Fluorinated derivatives exhibit increased selectivity for AspH over KDM4E, FIH, and RIOX2.[1][2]
Experimental Protocols
Synthesis of 5-Fluoropyridine-2,4-dicarboxylic acid
A representative protocol for the synthesis of a fluorinated this compound derivative is as follows:
-
Esterification: 2-Chloro-5-fluoroisonicotinic acid is converted to its methyl ester.
-
Palladium-Catalyzed Carbonylation: The resulting methyl ester undergoes a palladium-catalyzed carbonylation reaction to yield dimethyl 5-fluoropyridine-2,4-dicarboxylate.
-
Hydrolysis: The diester is then hydrolyzed to afford 5-fluoropyridine-2,4-dicarboxylic acid.
Mass Spectrometry-Based 2OG Oxygenase Inhibition Assay
The inhibitory potency of the compounds was determined using a mass spectrometry-based assay that directly measures the enzymatic modification of a peptide substrate.
Materials:
-
Recombinant human 2OG oxygenase (AspH, KDM4E, FIH, or RIOX2)
-
Peptide substrate specific for each enzyme
-
2-Oxoglutarate (2OG)
-
(NH4)2Fe(SO4)2·6H2O
-
L-Ascorbic acid
-
HEPES buffer
-
Test compounds (fluorinated this compound derivatives)
-
Formic acid (for quenching)
-
Solid-phase extraction (SPE) cartridges
-
Mass spectrometer
Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the respective enzyme, its peptide substrate, 2OG, Fe(II), and L-ascorbic acid in HEPES buffer.
-
Inhibitor Addition: The test compounds are added to the reaction mixture at varying concentrations.
-
Incubation: The reactions are incubated to allow for enzymatic activity.
-
Quenching: The enzymatic reaction is stopped by the addition of formic acid.
-
Sample Cleanup: The samples are desalted and concentrated using SPE cartridges.
-
Mass Spectrometry Analysis: The reaction products are analyzed by mass spectrometry to quantify the extent of substrate modification (hydroxylation or demethylation).
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
Experimental Workflow for Inhibitor Testing
Caption: Workflow for determining the inhibitory potency of fluorinated this compound derivatives.
Signaling Pathway Context: Inhibition of KDM4E
Caption: Inhibition of KDM4E-mediated histone demethylation by fluorinated this compound derivatives.
References
- 1. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Purity and Quality of Commercially Available 2,4-Pyridinedicarboxylic Acid: A Guide for Researchers
For researchers, scientists, and drug development professionals, the purity and quality of chemical reagents are paramount to obtaining reliable and reproducible experimental results. This guide provides a comprehensive comparison of commercially available 2,4-pyridinedicarboxylic acid (2,4-PDCA), a widely used inhibitor of 2-oxoglutarate (2OG) dependent oxygenases, to aid in the selection of the most suitable product for research needs.
Commercial Supplier Comparison
A survey of prominent chemical suppliers reveals that this compound is readily available, typically with a stated purity of 98% or higher. While most suppliers provide a certificate of analysis (CoA) upon request, the level of detail regarding analytical methods and identified impurities can vary. The following table summarizes the offerings from several major suppliers.
| Supplier | Stated Purity | Analytical Techniques Provided | Additional Information |
| Sigma-Aldrich | ≥98.0% | Not specified on product page, CoA available | Also known as Lutidinic acid.[2] |
| Cayman Chemical | ≥98% | Not specified on product page, CoA available | Provided as a hydrate.[3] |
| MedchemExpress | 99.82% | HNMR, RP-HPLC, MS | Provides batch-specific analytical data.[4] |
| TCI America | ≥98.0% (GC) | Gas Chromatography (GC) | |
| Selleck Chemicals | >98% | NMR, HPLC | Quality confirmed by NMR & HPLC.[5] |
Note: The information presented in this table is based on publicly available data from supplier websites and may be subject to change. It is highly recommended to request lot-specific CoAs for the most accurate information.
Key Quality Control Parameters and Experimental Protocols
To independently verify the purity and quality of this compound, researchers can employ several analytical techniques. The choice of method will depend on the available instrumentation and the specific information sought (e.g., identity confirmation, quantification of impurities).
Identity Confirmation and Structural Integrity
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the chemical structure of this compound and identifying organic impurities.
-
Experimental Protocol (¹H NMR):
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent, such as DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Process the data and compare the resulting spectrum with a reference spectrum of this compound. Key features to verify include the chemical shifts, coupling constants, and integration of the pyridine (B92270) ring protons. The presence of unexpected signals may indicate impurities.
-
Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound.
-
Experimental Protocol (Reversed-Phase HPLC):
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio may need to be optimized.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to a known concentration with the mobile phase.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., ~270 nm).
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: The purity is calculated by determining the area of the main peak corresponding to this compound as a percentage of the total peak area.
-
Mass Spectrometry (MS) can be coupled with liquid chromatography (LC-MS) to provide both purity information and mass identification of the main component and any impurities.
-
Experimental Protocol (LC-MS):
-
Utilize an HPLC system coupled to a mass spectrometer.
-
Employ chromatographic conditions similar to those described for HPLC.
-
Set the mass spectrometer to operate in either positive or negative ion mode to detect the molecular ion of this compound (C₇H₅NO₄, MW: 167.12 g/mol ) and potential impurities.[2] Electrospray ionization (ESI) is a common ionization source.
-
Biological Activity Assay
The ultimate test of this compound quality is its biological activity. As a known inhibitor of 2OG-dependent oxygenases, its inhibitory potency can be assessed using an in vitro enzyme inhibition assay.
-
Experimental Protocol (Enzyme Inhibition Assay):
-
Select a relevant 2OG-dependent oxygenase, such as a histone demethylase (e.g., KDM4A) or a prolyl hydroxylase.
-
Perform an enzyme activity assay in the presence and absence of varying concentrations of the this compound sample.
-
The enzyme's activity can be monitored using various methods, such as fluorescence, luminescence, or mass spectrometry-based detection of the product.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). This value can be compared to literature-reported values to assess the compound's potency.
-
Visualizing the Mechanism of Action and Quality Assessment Workflow
To better understand the biological context and the analytical workflow, the following diagrams are provided.
Caption: Mechanism of this compound as a competitive inhibitor of 2OG-dependent oxygenases.
Caption: A systematic workflow for the quality assessment of commercially available this compound.
Conclusion and Recommendations
The purity and quality of this compound are critical for the validity of research in which it is used. While many commercial suppliers offer high-purity this compound, it is incumbent upon the researcher to verify these claims. A multi-faceted approach to quality control, incorporating a review of the supplier's documentation alongside in-house analytical testing, is the most robust strategy. For critical applications, such as those in drug development, performing identity, purity, and biological activity assays on each new lot of this compound is strongly recommended. By following the guidelines and experimental protocols outlined in this guide, researchers can ensure the quality of their reagents and the integrity of their scientific findings.
References
Benchmarking 2,4-PDCA-Based Materials: A Comparative Performance Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2,4-pyridinedicarboxylic acid (2,4-PDCA)-based materials against other alternatives in key applications. The performance of these materials is benchmarked using quantitative experimental data, with detailed methodologies provided for reproducibility.
Performance as a 2-Oxoglutarate (2OG) Oxygenase Inhibitor
This compound and its derivatives are recognized as broad-spectrum inhibitors of 2-oxoglutarate (2OG) dependent oxygenases, a class of enzymes implicated in various cellular processes, including gene regulation and signaling.[1] Their efficacy is primarily evaluated by their half-maximal inhibitory concentration (IC50) against specific oxygenases.
Comparative Inhibitory Potency
The following tables summarize the IC50 values of this compound and its derivatives against several human 2OG oxygenases, alongside notable alternative inhibitors. Lower IC50 values indicate higher potency.
Table 1: this compound and its Fluorinated Derivatives vs. Key Human 2OG Oxygenases
| Compound | AspH IC50 (μM) | KDM4E IC50 (μM) | FIH IC50 (μM) | RIOX2 IC50 (μM) |
| This compound | ~0.03[2][3] | ~0.5[3] | ~4.7[2] | ~4.7[2] |
| C5 F-substituted this compound | ~0.05[2] | >100 | >100 | >100 |
| C3 F-substituted this compound | ~1.3 | ~19.1 | >100 | >100 |
| C5 CF3-substituted this compound | ~0.2 | ~35.6 | >100 | >100 |
| C3 CF3-substituted this compound | ~1.9 | ~25.2 | >100 | >100 |
Data sourced from studies utilizing mass spectrometry-based assays.[2]
Table 2: Comparison of this compound with Alternative 2OG Oxygenase Inhibitors
| Inhibitor | Class | Target(s) | IC50 (μM) |
| This compound | Pyridine-based | Broad-spectrum (e.g., AspH, KDM4E) | Enzyme-dependent (see Table 1) |
| N-oxalylglycine (NOG) | Glycine derivative | Broad-spectrum | Enzyme-dependent |
| IOX1 | 8-hydroxyquinoline | Broad-spectrum | Potent against numerous 2OG oxygenases |
| Vadadustat | HIF-PH inhibitor | Selective for HIF prolyl hydroxylases | High potency for specific targets |
| JIB-04 | Non-2OG mimic | KDM4 subfamily | Potent against KDM4A, B, C, and E[4] |
| ML324 | Novel class | KDM4A | Effective in cellular assays[4] |
This data highlights that while this compound is a potent inhibitor of certain oxygenases like AspH, its derivatives can exhibit altered potency and selectivity. Furthermore, alternative inhibitors like IOX1 offer broad-spectrum inhibition, while others such as Vadadustat provide greater selectivity for specific enzyme subfamilies. JIB-04 represents a structurally distinct class of KDM4 inhibitors that is not a competitive inhibitor of 2-OG.[4]
Application in Bio-based Plastics
This compound is emerging as a promising building block for bio-based plastics, positioned as a potential substitute for petroleum-derived terephthalic acid, a key component in plastics like PET.[5][6] The focus of current research is on developing efficient microbial production of this compound from renewable resources like lignin.[7]
Performance Attributes and Alternatives
While extensive comparative performance data for this compound-based polymers is still emerging, the key targeted attributes include:
-
Biodegradability: Materials incorporating PDCA are being developed to be biodegradable.[8][9]
-
Mechanical Properties: Research suggests that plastics made with PDCA can have physical properties comparable to or even surpassing those of PET.[8][10]
Table 3: Comparison of this compound with Other Bio-based Plastic Monomers
| Monomer | Source | Key Polymer | Noteworthy Properties |
| This compound | Lignin, Glucose[7][8] | PDCA-based polyesters | Potential for high strength and biodegradability[8][10] |
| 2,5-Furandicarboxylic acid (FDCA) | Sugars | Polyethylene furanoate (PEF) | Excellent barrier properties, higher glass transition temperature than PET |
| Polyhydroxyalkanoates (PHAs) | Microbial fermentation | PHAs | Biodegradable, but can have limitations in mechanical properties[11] |
| Lactic Acid | Corn starch, sugarcane | Polylactic acid (PLA) | Widely used, biodegradable, but can be brittle |
The development of this compound-based bioplastics is a significant step towards a circular economy, offering a potential high-performance, biodegradable alternative to conventional plastics.[9][12]
Experimental Protocols
IC50 Determination via Mass Spectrometry-Based Inhibition Assay
This protocol outlines a common method for determining the inhibitory potency of compounds against 2OG oxygenases.
Materials:
-
Purified recombinant 2OG oxygenase (e.g., KDM4E, AspH)
-
Peptide substrate specific to the enzyme
-
2-Oxoglutarate (2OG)
-
Ferrous sulfate (B86663) (FeSO₄)
-
L-Ascorbic acid
-
Test compounds (e.g., this compound and its derivatives) dissolved in DMSO
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5)
-
Quench solution (e.g., 0.1% trifluoroacetic acid)
-
MALDI matrix (e.g., α-cyano-4-hydroxycinnamic acid)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer, 2OG, FeSO₄, L-ascorbic acid, and the specific peptide substrate.
-
Dispense the reaction mixture into a multi-well plate.
-
Add the test compounds at varying concentrations to the wells.
-
Initiate the enzymatic reaction by adding the purified 2OG oxygenase.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Stop the reaction by adding the quench solution.
-
Prepare samples for MALDI-TOF analysis by spotting the quenched reaction mixture onto the MALDI target plate with the matrix solution.
-
Analyze the samples using the MALDI-TOF mass spectrometer to measure the ratio of substrate to product.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
KDM4E Signaling Pathway in Cancer
The diagram below illustrates the role of KDM4E in histone demethylation and its downstream effects on gene expression, which can be inhibited by this compound.
Caption: KDM4E-mediated histone demethylation pathway and its inhibition by this compound.
Experimental Workflow for Inhibitor Potency Testing
The following diagram outlines the key steps in determining the IC50 value of a potential enzyme inhibitor.
Caption: Workflow for determining the IC50 of this compound-based materials.
References
- 1. KDM4 histone demethylase inhibitors for anti-cancer agents: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated derivatives of pyridine-2,4-dicarboxylate are potent inhibitors of human 2-oxoglutarate dependent oxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. e-century.us [e-century.us]
- 5. Upcycling of Waste Poly(ethylene terephthalate) into 2,4-Pyridine Dicarboxylic Acid by a Tandem Chemo-Microbial Process - Green Chemical Technology - Full-Text HTML - SCIEPublish [sciepublish.com]
- 6. researchgate.net [researchgate.net]
- 7. A target chemical for bio-based plastics is produced in the model bacterium Pseudomonas putida from lignin-derived compounds | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
- 8. sciencedaily.com [sciencedaily.com]
- 9. sciencealert.com [sciencealert.com]
- 10. Biodegradable PET Alternative Bioproduced at High Levels | Technology Networks [technologynetworks.com]
- 11. Biopackaging Potential Alternatives: Bioplastic Composites of Polyhydroxyalkanoates and Vegetal Fibers [mdpi.com]
- 12. Sustainable production of bioplastic monomers using a microbial production chassis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA): A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2,4-Pyridinedicarboxylic acid (2,4-PDCA) is critical for maintaining a secure laboratory environment and ensuring environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste, aligning with established safety protocols and regulatory considerations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks of exposure. According to safety data sheets, this compound can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[1] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. For larger spills, consider additional protective clothing.[1] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[1] Avoid breathing dust.[1] |
In the event of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[1]
-
Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all this compound waste. The container must be made of a material compatible with the chemical and have a secure, leak-proof lid.[3][4]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "2,4-Pyridinedicarboxylic acid".[3] Do not use abbreviations or chemical formulas.[3] The label should also include the accumulation start date and relevant hazard warnings (e.g., "Irritant").[3]
-
Incompatible Materials: Do not mix this compound waste with incompatible chemicals. Store acids and bases separately. Keep oxidizing agents away from organic compounds.[5] While specific incompatibilities for this compound are not extensively listed, it is prudent to avoid mixing it with strong oxidizing agents.[6]
Step 2: Spill Management and Clean-up
In the event of a spill, trained personnel wearing appropriate PPE should handle the cleanup.
-
Containment: For solid this compound, carefully sweep or vacuum the material to avoid dust formation.[1][6] For solutions, contain the spill with sand, earth, or vermiculite.[1]
-
Collection: Collect the spilled material and any contaminated absorbents into the designated hazardous waste container.[1]
-
Decontamination: Wash the spill site thoroughly after the material has been collected.[1]
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]
-
Container Management: Keep the waste container tightly closed except when adding waste.[4] Ensure the container is stored in a cool, dry, and well-ventilated place.[1]
-
Secondary Containment: It is best practice to use secondary containment for liquid waste to prevent the spread of potential leaks.[4]
Step 4: Arranging for Final Disposal
-
Regulatory Compliance: The final disposal of this compound must be conducted in accordance with all local, regional, national, and international regulations.[1] Never dispose of this compound down the drain or in the regular trash.[4][7]
-
Licensed Waste Disposal Service: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[8]
-
Empty Containers: Thoroughly rinse empty this compound containers with a suitable solvent (e.g., water). The first rinseate must be collected and disposed of as hazardous waste.[4] After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste, in accordance with institutional policies.[4]
Experimental Workflow and Logical Relationships
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. 2,4-Pyridinedicarboxylic acid | C7H5NO4 | CID 10365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. danielshealth.com [danielshealth.com]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. fishersci.com [fishersci.com]
- 7. acs.org [acs.org]
- 8. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
Essential Safety and Logistical Information for Handling 2,4-Pyridinedicarboxylic Acid (2,4-PDCA)
This document provides crucial safety protocols and logistical plans for the handling and disposal of 2,4-Pyridinedicarboxylic Acid (2,4-PDCA) to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to prevent skin, eye, and respiratory irritation.[1][2] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles or appropriate protective eyeglasses.[1][3] Ensure they meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Wear suitable protective clothing and gloves resistant to chemical penetration to prevent skin exposure.[1][3] |
| Respiratory Protection | In situations where dust or aerosols may be generated, use a NIOSH-approved respirator. A comprehensive respiratory protection program should be in place.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.
Pre-Handling:
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3]
-
Work in a well-ventilated area, preferably in a laboratory hood.[1][4]
-
Inspect all PPE for integrity before use.
Handling:
-
Avoid the formation of dust.[1]
-
Prevent all personal contact, including inhalation of dust and contact with skin and eyes.[4][5]
-
After handling, wash hands and other exposed skin areas thoroughly.[1]
Post-Handling:
-
Take off any contaminated clothing and wash it before reuse.[1]
-
Clean all tools and equipment used in the handling process.[1]
Disposal Plan
Proper disposal of this compound waste is critical to prevent environmental contamination.
-
Collect waste material in a suitable, labeled, and sealed container for disposal.[1]
-
Spills should be managed by trained personnel equipped with appropriate respiratory and eye protection.[1]
-
For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or shovel the material into a suitable container.[3][4]
-
Prevent the spillage from entering drains or watercourses.[1]
-
Dispose of the contents and container in accordance with local, regional, national, and international regulations.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
